molecular formula C13H10ClN3O B1662637 Ro5-3335 CAS No. 30195-30-3

Ro5-3335

カタログ番号: B1662637
CAS番号: 30195-30-3
分子量: 259.69 g/mol
InChIキー: XWNMORIHKRROGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ro 5-3335 is a 1,4-benzodiazepinone that is nordazepam in which the phenyl substituent has been replaced by a 1H-pyrrol-2-yl group. It inhibits gene expression in HIV-1 at the transcriptional level through interference with Tat-mediated transactivation. It has a role as an antineoplastic agent, an anti-HIV-1 agent, a RUNX1 inhibitor and a HIV-1 Tat inhibitor. It is a 1,4-benzodiazepinone, an organochlorine compound and a member of pyrroles.
inhibits gene expression by HIV-1 at the level of transcriptional trans-activation by Tat

特性

IUPAC Name

7-chloro-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-8-3-4-10-9(6-8)13(11-2-1-5-15-11)16-7-12(18)17-10/h1-6,15H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNMORIHKRROGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184270
Record name Ro 5-3335
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Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30195-30-3
Record name 7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one
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Record name Ro 5-3335
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Record name 30195-30-3
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Record name Ro 5-3335
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Record name RO-5-3335
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Ro5-3335 in CBF Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Benzodiazepine Ro5-3335 as a Targeted Inhibitor in Core-Binding Factor (CBF) Leukemias

This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, a promising benzodiazepine compound, in the context of Core-Binding Factor (CBF) leukemias. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological processes.

Core-binding factor (CBF) leukemias, which include acute myeloid leukemia (AML) with t(8;21) or inv(16) and a subset of acute lymphoblastic leukemia (ALL) with t(12;21), are characterized by chromosomal rearrangements involving the genes encoding the RUNX1 (AML1) or CBFβ subunits of the CBF transcription factor complex.[1][2] These rearrangements generate oncogenic fusion proteins, such as RUNX1-ETO and CBFβ-SMMHC, which are critical for leukemogenesis.[2] The small molecule this compound has emerged as a targeted inhibitor of the crucial interaction between RUNX1 and CBFβ, offering a potential therapeutic avenue for these malignancies.[1][2]

Core Mechanism of Action: Disrupting the Oncogenic RUNX1-CBFβ Complex

This compound functions as a direct inhibitor of the protein-protein interaction between RUNX1 and its essential cofactor, CBFβ.[1][2] This interaction is fundamental for the stability and DNA-binding activity of the RUNX1 transcription factor. In CBF leukemias, the oncogenic fusion proteins retain the ability to interact with the wild-type CBF or RUNX1 subunits, and this association is critical for their leukemogenic activity.[3]

This compound, a benzodiazepine, was identified through a quantitative high-throughput screen designed to find inhibitors of the RUNX1-CBFβ interaction.[1][2] While it does not completely abrogate the formation of the RUNX1-CBFβ complex, it is proposed to alter the conformation of the complex, thereby repressing its transcriptional activity.[4] This inhibitory action leads to the suppression of RUNX1/CBFβ-dependent gene transactivation.[1][4][5]

The therapeutic rationale for targeting the RUNX1-CBFβ interaction lies in the heightened dependency of CBF leukemia cells on this complex compared to normal hematopoietic cells.[2][6] By disrupting the function of the oncogenic fusion protein complexes, this compound selectively induces anti-proliferative effects in CBF leukemia cells.[2][5]

Quantitative Data Summary

The efficacy of this compound has been quantified across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a preferential activity against CBF leukemia cell lines.

Cell LineType of LeukemiaFusion ProteinIC50 (μM)Reference
ME-1AML (inv(16))CBFβ-SMMHC1.1[4]
Kasumi-1AML (t(8;21))RUNX1-ETO21.7[4]
REHB-cell ALL (t(12;21))TEL-RUNX117.3[4]

Signaling Pathway and Molecular Interactions

The primary signaling pathway targeted by this compound is the RUNX1/CBFβ transcriptional regulation pathway. In a normal hematopoietic cell, the RUNX1-CBFβ heterodimer binds to specific DNA sequences to regulate the expression of genes crucial for hematopoietic differentiation. In CBF leukemia, the fusion proteins, such as RUNX1-ETO and CBFβ-SMMHC, disrupt this normal regulation, often leading to a block in differentiation and an increase in cell proliferation and survival.

This compound intervenes at the level of the protein-protein interaction between the RUNX1 Runt domain and CBFβ.[3] By binding to one or both partners, it induces a conformational change that renders the complex transcriptionally inactive. This leads to the downregulation of target genes that are aberrantly regulated by the fusion proteins. Furthermore, there is evidence suggesting a functional link between the RUNX1/CBFβ-SMMHC complex and histone deacetylase 1 (HDAC1), implying that this compound's effects may also involve epigenetic modifications.[7]

Ro5-3335_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 CBF Leukemia RUNX1 RUNX1 DNA Target Gene Promoters RUNX1->DNA CBFbeta CBFβ CBFbeta->RUNX1 Interaction Differentiation Normal Hematopoietic Differentiation DNA->Differentiation Gene Expression FusionProtein RUNX1-ETO or CBFβ-SMMHC LeukemicDNA Target Gene Promoters FusionProtein->LeukemicDNA Leukemogenesis Leukemogenesis (Blocked Differentiation, Increased Proliferation) LeukemicDNA->Leukemogenesis Aberrant Gene Expression HDAC1 HDAC1 HDAC1->FusionProtein Cofactor Ro5_3335 This compound Ro5_3335->FusionProtein Inhibits Interaction/ Alters Conformation Luciferase_Assay_Workflow A Seed HEK293T cells B Transfect with: - RUNX1 expression vector - CBFβ expression vector - Luciferase reporter plasmid - Renilla control vector A->B C Treat with this compound (or DMSO control) B->C D Lyse cells and measure Firefly and Renilla luciferase activity C->D E Normalize Firefly to Renilla activity and analyze data D->E ChIP_seq_Workflow A Cross-link proteins to DNA in this compound-treated and control cells B Lyse cells and shear chromatin A->B C Immunoprecipitate with anti-RUNX1 antibody B->C D Reverse cross-links and purify DNA C->D E Prepare sequencing library and perform NGS D->E F Align reads, call peaks, and perform differential binding analysis E->F

References

The Binding Site of Ro5-3335 on RUNX1-CBFβ: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor Ro5-3335 and the heterodimeric transcription factor complex RUNX1-CBFβ, a critical regulator of hematopoiesis and a key player in acute leukemia.

Executive Summary

This compound, a benzodiazepine derivative, has been identified as an inhibitor of the core binding factor (CBF) leukemia pathway.[1][2][3] It modulates the function of the RUNX1-CBFβ transcription factor complex, which is essential for normal blood cell development and is frequently dysregulated in leukemia.[1][2][3] This document details the binding characteristics of this compound, the experimental methodologies used to elucidate its mechanism of action, and the associated signaling pathways. Quantitative data from key studies are presented to provide a comprehensive overview for researchers in oncology and drug development.

Binding Site and Mechanism of Action

This compound has been shown to directly interact with both the RUNX1 and CBFβ subunits of the core binding factor complex.[4][5] However, its mechanism of inhibition is not one of complete disruption of the RUNX1-CBFβ heterodimer.[6] Instead, evidence suggests that this compound modulates the conformation of the complex, potentially increasing the distance between RUNX1 and CBFβ.[6] This alteration is thought to interfere with the transcriptional activity of the complex.

Interestingly, while initial studies using a UV absorption depletion assay indicated direct binding to both proteins, a subsequent study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy did not detect a direct interaction between this compound and the Runt domain of RUNX1.[7] This suggests the possibility of an indirect mechanism of action or a binding interaction that is not readily detectable by NMR.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro cellular assays.

Table 1: Antiproliferative Activity of this compound in Leukemia Cell Lines

Cell LineGenotype/Fusion ProteinIC50 (µM)Citation
ME-1CBFβ-MYH111.1[6]
Kasumi-1RUNX1-ETO21.7[6]
REHTEL-RUNX117.3[6]

Table 2: Inhibition of Transcriptional Transactivation by this compound

Assay SystemReporter Gene PromoterConcentration of this compound (µM)Observed EffectCitation
293-O cell-based reporter assayMCSFR0.5, 5, and 25Statistically significant decrease in synergistic activation by CBFβ and RUNX1[1]
293-O cell-based reporter assayMCSFR2542% suppression of CBFα/Runx1-CBFβ transactivation activity

Experimental Protocols

The following sections detail the methodologies employed in the characterization of the this compound binding interaction with RUNX1-CBFβ.

High-Throughput Screening

The initial identification of this compound as a RUNX1-CBFβ inhibitor was achieved through a quantitative high-throughput screen of a large compound library.[1][2]

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay was used to measure the proximity of tagged RUNX1 and CBFβ proteins. A decrease in the AlphaScreen signal in the presence of a compound indicated inhibition of the protein-protein interaction.[1]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay was used as a secondary screen to confirm hits from the primary AlphaScreen. It measures the transfer of energy between two fluorophore-labeled proteins (RUNX1 and CBFβ) when in close proximity. Inhibition of the interaction results in a decreased FRET signal.[1][2]

Biophysical and Biochemical Assays
  • UV Absorption Depletion Assay: This assay was used to demonstrate the direct binding of this compound to RUNX1 and CBFβ. The assay measures the decrease in the concentration of this compound in a solution after incubation with His-tagged RUNX1 or CBFβ bound to a nickel resin, followed by centrifugation. The depletion of the compound from the supernatant, as measured by UV absorbance at 374 nm, indicates binding to the protein.[1][7][8]

  • Surface Plasmon Resonance (SPR): While a specific protocol for this compound binding to RUNX1 or CBFβ is not detailed in the primary literature, SPR was mentioned as a technique used in the broader study, for instance, to determine the binding affinity of HIV-1 Tat to RUNX1.[9] A typical SPR experiment would involve immobilizing one of the purified proteins (e.g., RUNX1 or CBFβ) on a sensor chip and flowing this compound over the surface at various concentrations to measure the binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (Kd).[1]

Cellular and In Vivo Assays
  • Reporter Gene Assays: To assess the effect of this compound on the transcriptional activity of the RUNX1-CBFβ complex, luciferase reporter assays were performed.[1][8] Cells were co-transfected with expression vectors for RUNX1 and CBFβ along with a reporter plasmid containing a luciferase gene under the control of a RUNX1-CBFβ target promoter, such as the macrophage colony-stimulating factor receptor (MCSFR) promoter.[1][7][8] A decrease in luciferase activity in the presence of this compound indicates inhibition of the transcriptional function of the complex.

  • Cell Viability Assays: The antiproliferative effects of this compound on leukemia cell lines were determined using assays that measure ATP levels as an indicator of cell viability.[8]

  • Zebrafish and Mouse Models: The in vivo efficacy of this compound was evaluated in zebrafish embryos, where it was shown to inhibit definitive hematopoiesis, a RUNX1-dependent process.[3][6] Additionally, in a mouse model of CBFβ-MYH11 leukemia, this compound was found to reduce the leukemia burden.[3][6]

Visualizations

Signaling Pathway

The following diagram illustrates the established signaling pathway of the RUNX1-CBFβ complex and the point of intervention by this compound.

RUNX1_CBFbeta_Pathway cluster_nucleus Nucleus RUNX1 RUNX1 RUNX1_CBFbeta RUNX1-CBFβ Complex RUNX1->RUNX1_CBFbeta CBFbeta CBFβ CBFbeta->RUNX1_CBFbeta DNA Target Gene Promoter (e.g., MCSFR) RUNX1_CBFbeta->DNA Binds Transcription Gene Transcription DNA->Transcription Activates Ro5_3335 This compound Ro5_3335->RUNX1_CBFbeta Modulates Conformation

Caption: RUNX1-CBFβ signaling pathway and this compound inhibition.

Experimental Workflow

This diagram outlines the general workflow used to identify and characterize this compound.

Experimental_Workflow Start Compound Library Screening HTS Primary Screen (AlphaScreen) Start->HTS Confirmation Confirmatory Screen (TR-FRET) HTS->Confirmation Binding_Assay Direct Binding Assay (UV Absorption Depletion) Confirmation->Binding_Assay Functional_Assay Functional Assay (Reporter Gene Assay) Binding_Assay->Functional_Assay Cellular_Assay Cellular Assay (Antiproliferative Activity) Functional_Assay->Cellular_Assay InVivo In Vivo Models (Zebrafish, Mouse) Cellular_Assay->InVivo End Lead Compound (this compound) InVivo->End

Caption: Workflow for this compound identification and characterization.

Logical Relationship of this compound Binding

The following diagram illustrates the proposed binding relationship of this compound with the RUNX1-CBFβ complex.

Binding_Logic cluster_complex RUNX1-CBFβ Complex RUNX1 RUNX1 CBFbeta CBFβ RUNX1->CBFbeta Interaction Outcome Altered Complex Conformation & Inhibited Function Ro5_3335 This compound Ro5_3335->RUNX1 Direct Binding (UV Depletion Assay) Ro5_3335->CBFbeta Direct Binding (UV Depletion Assay)

Caption: Proposed binding model of this compound to RUNX1 and CBFβ.

References

Ro5-3335 as a Chemical Probe for RUNX1 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runt-related transcription factor 1 (RUNX1), also known as Acute Myeloid Leukemia 1 protein (AML1), is a master regulator of hematopoiesis, playing a critical role in the differentiation of hematopoietic stem cells into mature blood cells.[1][2] Dysregulation of RUNX1 function, often through chromosomal translocations that result in fusion proteins like RUNX1-ETO and CBFβ-MYH11, is a hallmark of various leukemias.[3][4][5] The interaction of RUNX1 with its binding partner, Core-Binding Factor β (CBFβ), is essential for its DNA binding and transcriptional activity.[1] This interaction has emerged as a key therapeutic target for leukemias driven by aberrant RUNX1 activity.

This technical guide provides an in-depth overview of Ro5-3335, a benzodiazepine derivative identified as a potent and specific chemical probe for interrogating RUNX1 function.[4][6] We will detail its mechanism of action, provide quantitative data on its activity, and present detailed protocols for key experiments to facilitate its use in research and drug discovery.

Mechanism of Action

This compound acts as an inhibitor of the RUNX1-CBFβ interaction.[7] However, it does not function by completely disrupting the pre-formed RUNX1-CBFβ complex.[6] Instead, it is proposed that this compound binds to both RUNX1 and CBFβ, inducing a conformational change in the complex or increasing the distance between the two proteins.[6][7] This allosteric modulation prevents the proper engagement of the RUNX1-CBFβ complex with DNA and downstream effector proteins, thereby repressing RUNX1-dependent transactivation.[6][7]

dot

cluster_RUNX1_Complex RUNX1-CBFβ Complex cluster_Ro5_3335_Action This compound Inhibition RUNX1 RUNX1 CBFb CBFβ RUNX1->CBFb Interaction DNA Target Gene Promoter (e.g., M-CSFR) RUNX1->DNA Binding Altered_Complex Altered RUNX1-CBFβ Conformation CBFb->DNA Binding Transcription Gene Transcription DNA->Transcription Activation Ro5_3335 This compound Ro5_3335->RUNX1 Ro5_3335->CBFb Altered_Complex->DNA Binding Inhibited Altered_Complex->Transcription Repression

Caption: Mechanism of this compound action on the RUNX1-CBFβ complex.

Quantitative Data

The inhibitory activity of this compound has been quantified in various leukemia cell lines, demonstrating preferential activity against those with CBF fusions.

Cell LineGenotypeIC50 (µM)Reference
ME-1CBFβ-MYH111.1[7]
Kasumi-1RUNX1-ETO21.7[7]
REHTEL-RUNX117.3[7]
JurkatNo CBF fusion>50[6]
K562No CBF fusion>50[6]

Experimental Protocols

Detailed methodologies for key experiments to characterize the function of this compound are provided below.

In Vitro RUNX1-CBFβ Interaction Assays

These assays are crucial for quantifying the direct inhibitory effect of this compound on the RUNX1-CBFβ interaction.

Principle: This bead-based assay measures the interaction between biotinylated RUNX1 and His-tagged CBFβ. Proximity of the beads upon protein interaction results in a chemiluminescent signal, which is disrupted by inhibitors.[8]

dot

cluster_interaction RUNX1-CBFβ Interaction cluster_inhibition Inhibition by this compound Donor Streptavidin Donor Bead RUNX1 Biotin-RUNX1 Donor->RUNX1 Biotin-Strep. Signal Signal Donor->Signal Proximity -> Signal Acceptor Nickel Chelate Acceptor Bead CBFb His-CBFβ Acceptor->CBFb His-Ni Acceptor->Signal Proximity -> Signal RUNX1->CBFb Interaction No_Signal Signal Disruption Ro5_3335 This compound Ro5_3335->RUNX1 Ro5_3335->CBFb

Caption: AlphaScreen assay workflow for RUNX1-CBFβ interaction.

Protocol:

  • Reagents: Biotinylated RUNX1, His-tagged CBFβ, Streptavidin-coated donor beads, Nickel chelate acceptor beads, assay buffer (e.g., PBS with 0.1% BSA).

  • Procedure:

    • In a 384-well plate, add this compound at desired concentrations.

    • Add His-tagged CBFβ and biotinylated RUNX1.

    • Incubate for 30 minutes at room temperature.

    • Add a mixture of streptavidin donor beads and nickel chelate acceptor beads.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

Principle: This assay measures the proximity of donor and acceptor fluorophores conjugated to antibodies that recognize tags on RUNX1 and CBFβ. Inhibition of the interaction leads to a decrease in the FRET signal.[8]

Protocol:

  • Reagents: Tagged RUNX1 (e.g., GST-RUNX1), tagged CBFβ (e.g., His-CBFβ), anti-tag antibody-donor fluorophore conjugate (e.g., anti-GST-Terbium), anti-tag antibody-acceptor fluorophore conjugate (e.g., anti-His-d2), assay buffer.

  • Procedure:

    • In a suitable microplate, add this compound.

    • Add tagged RUNX1 and CBFβ proteins.

    • Add the donor and acceptor antibody conjugates.

    • Incubate for 1-2 hours at room temperature.

    • Read the plate using a TR-FRET-compatible plate reader, with an appropriate delay time to minimize background fluorescence.

Cellular Assays

Principle: This assay measures the ability of RUNX1 to activate a promoter containing its binding sites, which drives the expression of a luciferase reporter gene. This compound will decrease the luciferase signal in a dose-dependent manner.[6]

dot

cluster_transfection Cell Transfection cluster_treatment Treatment & Lysis cluster_measurement Signal Measurement Plasmids RUNX1 & CBFβ Expression Plasmids + M-CSFR-Luciferase Reporter Plasmid Cells HEK293T Cells Plasmids->Cells Transfection Ro5_3335 This compound Treatment Cells->Ro5_3335 Lysis Cell Lysis Ro5_3335->Lysis Luciferase Luciferase Substrate Lysis->Luciferase Luminometer Luminometer Luciferase->Luminometer Light Production

Caption: Luciferase reporter assay workflow for RUNX1 transactivation.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect with expression vectors for RUNX1 and CBFβ, and a reporter plasmid containing a RUNX1-responsive promoter (e.g., M-CSFR promoter) driving firefly luciferase. A control plasmid expressing Renilla luciferase should also be co-transfected for normalization.

  • Treatment and Lysis:

    • After 24 hours, treat the cells with varying concentrations of this compound.

    • Incubate for another 24-48 hours.

    • Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay:

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Principle: This assay directly measures the binding of this compound to RUNX1 or CBFβ by quantifying the decrease in its UV absorbance from a solution after incubation with the protein bound to a resin.[6]

Protocol:

  • Reagents: His-tagged RUNX1 or CBFβ, Nickel resin, this compound solution of known concentration, binding buffer.

  • Procedure:

    • Incubate His-tagged protein with nickel resin to immobilize the protein.

    • Wash the resin to remove unbound protein.

    • Incubate the protein-bound resin with a solution of this compound.

    • Centrifuge to pellet the resin.

    • Measure the UV absorbance of the supernatant at the characteristic wavelength for this compound (e.g., 374 nm).[6]

    • A decrease in absorbance compared to a control with no protein indicates binding.

In Vivo Models

Principle: RUNX1 is essential for definitive hematopoiesis in zebrafish. Treatment of zebrafish embryos with this compound will disrupt this process, leading to a quantifiable reduction in hematopoietic cell populations.[6]

Protocol:

  • Zebrafish Husbandry: Maintain and breed zebrafish according to standard protocols.

  • Treatment:

    • Collect embryos and place them in multi-well plates.

    • Add this compound to the embryo medium at various concentrations (e.g., 0.5 to 25 µM).[6]

    • Incubate the embryos for the desired period (e.g., 24 to 72 hours post-fertilization).

  • Analysis:

    • Analyze the development of hematopoietic lineages by whole-mount in situ hybridization for specific markers (e.g., c-myb, runx1) or by using transgenic reporter lines (e.g., cd41:GFP for thrombocytes).[6]

    • Quantify the number of fluorescent cells or the intensity of staining.

Principle: Evaluate the in vivo efficacy of this compound in a mouse model of CBF leukemia (e.g., a Cbfb-MYH11 knock-in model).[7]

Protocol:

  • Animal Model: Utilize a relevant mouse model of CBF leukemia.

  • Drug Formulation and Administration:

    • Formulate this compound for oral administration. A common method is to mix it with the animal feed dough.[6]

    • Administer this compound daily at a specified dose (e.g., 300 mg/kg/day).[7]

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for signs of leukemia progression (e.g., weight loss, enlarged spleen).

    • Analyze peripheral blood smears and bone marrow aspirates for leukemic blasts.

    • At the end of the study, perform histological analysis of hematopoietic organs (spleen, liver, bone marrow) to assess leukemic infiltration.

Conclusion

This compound is a valuable chemical probe for studying the function of RUNX1 and its role in normal and malignant hematopoiesis. Its specific mechanism of action, by allosterically modulating the RUNX1-CBFβ complex, provides a unique tool for dissecting the intricacies of RUNX1-mediated transcription. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of RUNX1 biology and the development of novel therapeutic strategies for leukemia.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ro5-3335: A Potent Inhibitor of the RUNX1-CBFβ Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Ro5-3335, a benzodiazepine derivative identified as a potent inhibitor of the core-binding factor (CBF) leukemia pathway. This compound disrupts the critical protein-protein interaction between Runt-related transcription factor 1 (RUNX1) and its cofactor Core-Binding Factor β (CBFβ), a key driver in certain types of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). This document details the quantitative high-throughput screening (qHTS) campaign that led to its discovery, provides a putative synthesis protocol, and summarizes its in vitro and in vivo activity. Furthermore, it outlines the detailed experimental methodologies for the key assays used in its characterization and presents signaling pathways and experimental workflows as visual diagrams to facilitate understanding.

Introduction

Core-binding factor (CBF) leukemias, characterized by chromosomal translocations involving the RUNX1 or CBFB genes, represent a significant portion of acute leukemias.[1] The resulting fusion proteins are dependent on the interaction between RUNX1 and CBFβ for their oncogenic activity, making this protein-protein interaction an attractive therapeutic target.[2] this compound emerged from a quantitative high-throughput screening campaign as a small molecule that functionally antagonizes the RUNX1-CBFβ interaction.[2][3] This guide serves as a technical resource for researchers interested in the development and application of this compound and similar compounds.

Discovery of this compound

This compound was identified through a comprehensive quantitative high-throughput screening (qHTS) of a large chemical library for inhibitors of the RUNX1-CBFβ interaction.[3] The screening cascade involved two primary assays: an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4][5]

High-Throughput Screening Cascade

The screening of a 243,398 compound library led to the identification of several initial hits.[3] These hits were then subjected to a series of confirmation and counter-screening assays to eliminate false positives. This compound was confirmed as a potent and specific inhibitor of the RUNX1-CBFβ interaction.[2]

G cluster_0 qHTS Campaign Compound Library\n(243,398 compounds) Compound Library (243,398 compounds) Primary Screen\n(AlphaScreen & TR-FRET) Primary Screen (AlphaScreen & TR-FRET) Compound Library\n(243,398 compounds)->Primary Screen\n(AlphaScreen & TR-FRET) Screening Hit Confirmation Hit Confirmation Primary Screen\n(AlphaScreen & TR-FRET)->Hit Confirmation Identification of Hits Counter-Screens Counter-Screens Hit Confirmation->Counter-Screens Validation Lead Compound\n(this compound) Lead Compound (this compound) Counter-Screens->Lead Compound\n(this compound) Selection G cluster_0 Normal Hematopoiesis cluster_1 CBF Leukemia RUNX1 RUNX1 RUNX1_CBFbeta RUNX1-CBFβ Complex RUNX1->RUNX1_CBFbeta RUNX1_Fusion RUNX1-Fusion Complex RUNX1->RUNX1_Fusion CBFbeta CBFbeta CBFbeta->RUNX1_CBFbeta DNA DNA RUNX1_CBFbeta->DNA binds Target_Genes Target Gene Expression (e.g., Hematopoiesis) DNA->Target_Genes regulates Aberrant_Expression Aberrant Gene Expression (Leukemogenesis) DNA->Aberrant_Expression regulates Fusion_Protein CBF Fusion Protein (e.g., CBFβ-SMMHC) Fusion_Protein->RUNX1_Fusion RUNX1_Fusion->DNA binds Ro5_3335 This compound Ro5_3335->RUNX1_Fusion inhibits

References

The Dichotomous Role of Ro5-3335 in Normal Hematopoiesis: From Inhibition to Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The small molecule Ro5-3335, a benzodiazepine derivative, presents a complex and context-dependent impact on normal hematopoiesis. Initially identified as an inhibitor of the critical RUNX1-CBFβ transcription factor complex, it was shown to disrupt definitive hematopoiesis. However, emerging research has unveiled a novel mechanism whereby this compound can promote the self-renewal and expansion of hematopoietic stem cells (HSCs) by modulating RUNX1's interaction with alternative binding partners. This guide provides a comprehensive overview of the dual roles of this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the distinct signaling pathways involved.

Introduction: A Molecule with a Dual Hematopoietic Identity

This compound was first characterized as a promising agent for treating core binding factor (CBF) leukemias, which are driven by chromosomal translocations involving the genes RUNX1 or CBFB.[1][2] The therapeutic rationale was based on its ability to inhibit the interaction between the RUNX1 and CBFβ proteins, a partnership essential for the function of the resulting oncogenic fusion proteins.[1][2][3] Consequently, early studies on its effects on normal hematopoiesis logically focused on the consequences of this inhibition, revealing a repressive effect on the development of definitive blood lineages.[1][4][5][6]

More recent investigations, however, have uncovered a surprising and alternative function. At certain concentrations and in specific contexts, this compound appears to remodel the RUNX1 transcription complex in a CBFβ-independent manner, leading to an increase in HSC self-renewal and division.[7][8] This has positioned this compound as a valuable chemical probe for dissecting the intricate regulation of HSC fate and as a potential tool for the ex vivo expansion of HSCs for therapeutic applications.

This document synthesizes the available scientific literature to provide a detailed technical resource on these two distinct effects of this compound on normal hematopoiesis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from studies investigating this compound's impact on hematopoietic cells.

Table 2.1: Inhibitory Effects on Hematopoietic Cells and Leukemic Lines
Cell/Organism TypeAssayMetricThis compound ConcentrationObserved EffectReference
Zebrafish Embryos (tg(cd41:GFP))In vivo imagingCirculating thrombocytesNot specifiedReduction in definitive hematopoiesis[4]
Zebrafish Embryos (Wild-Type)Whole-Mount In Situ Hybridization (WISH)c-myb expression in CHT0.25 µM - 5 µMDose-dependent reduction at 3 dpf[4]
Human CBF Leukemia Cell Line (ME-1)Antiproliferative AssayIC₅₀1.1 µMPotent preferential killing[1]
Human CBF Leukemia Cell Line (Kasumi-1)Antiproliferative AssayIC₅₀21.7 µMPreferential killing[1]
Mouse Model (Cbfb-MYH11 leukemia)In vivo treatmentLeukemia burden300 mg/kg/day (oral)Reduced c-kit⁺ cells and leukemic infiltration[1]
Table 2.2: Expansion and Self-Renewal Effects on Hematopoietic Stem Cells
Cell/Organism TypeAssayMetricThis compound ConcentrationObserved EffectReference
Zebrafish EmbryosLive imaging of HSCsHSC NumberNot specified1.79-fold increase[8]
Zebrafish EmbryosLive imaging of HSCsHSC DivisionsNot specifiedIncrease from 3.5 to 5 divisions[8]
Zebrafish EmbryosTransplantationEngraftment of treated cellsNot specified1.60-fold enhanced engraftment[8]
Zebrafish EmbryosLineage TracingAdult HSC ClonesNot specifiedIncrease from 18.6 to 23 clones[8]
Human CD34⁺ HSPCsEx vivo culture (6 days)HSC Expansion (CD34⁺CD38⁻CD45RA⁻CD90⁺)Not specified20.3-fold expansion (vs. 15.8-fold control)[8]

Signaling Pathways and Mechanisms of Action

The dual effects of this compound can be attributed to its interaction with two distinct RUNX1-containing protein complexes.

Mechanism 1: Inhibition of the RUNX1-CBFβ Complex

The canonical role of RUNX1 in hematopoiesis requires its heterodimerization with CBFβ. This complex binds to DNA to regulate the transcription of genes essential for the differentiation of hematopoietic stem cells into mature blood lineages. This compound was identified as an inhibitor of this interaction.[1][2] It does not completely dissociate the complex but is believed to alter its conformation, thereby repressing its transcriptional activity.[1] In normal hematopoiesis, this inhibition phenocopies the effects of a cbfb mutation, where nascent HSCs are formed in the aorta-gonad-mesonephros (AGM) region but fail to be released into circulation.[4][5] This leads to an overall block in definitive hematopoiesis.

G cluster_0 Normal Hematopoietic Stem Cell (HSC) cluster_1 Effect of this compound RUNX1 RUNX1 DNA Target Gene Promoters (e.g., c-myb) RUNX1->DNA Binds CBFb CBFβ CBFb->RUNX1 Stabilizes Transcription Gene Transcription DNA->Transcription Initiates Differentiation HSC Release & Differentiation Transcription->Differentiation Ro5 This compound RUNX1_CBFb_inactive RUNX1-CBFβ (Altered Conformation) Ro5->RUNX1_CBFb_inactive Interacts with Block Inhibition Block->DNA Blocks Binding/ Transactivation

Caption: Inhibition of RUNX1-CBFβ-mediated transcription by this compound.
Mechanism 2: Promotion of the RUNX1-ELF1 Complex and HSC Self-Renewal

More recent findings have revealed a novel, CBFβ-independent mechanism. This compound has been shown to remodel the RUNX1 transcriptional complex, promoting its association with E-family transcription factors, such as ELF1.[7][8] This new complex preferentially binds to the promoters of genes involved in cell cycle progression (e.g., CDC45, CCND2) and hematopoietic self-renewal.[8] The resulting transcriptional program enhances HSC division and expansion while preventing differentiation. This effect is responsible for the observed increase in HSC numbers and clonal diversity in zebrafish and the expansion of human CD34⁺ cells ex vivo.[7][8]

G cluster_0 HSC Self-Renewal Pathway Ro5 This compound NewComplex RUNX1-ELF1 Complex Ro5->NewComplex Promotes Formation RUNX1 RUNX1 ELF1 ELF1 CellCycleGenes Cell Cycle & Self-Renewal Gene Promoters NewComplex->CellCycleGenes Binds SelfRenewal HSC Self-Renewal & Expansion CellCycleGenes->SelfRenewal Activates

Caption: this compound-mediated promotion of HSC self-renewal via the RUNX1-ELF1 complex.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Zebrafish Embryo Treatment and Analysis (Adapted from Bresciani et al., 2014)

This protocol is used to assess the effect of this compound on the emergence and development of hematopoietic stem cells in a live vertebrate model.

  • Animal Model: Wild-type (WT) or transgenic zebrafish (Danio rerio) lines such as tg(c-myb:eGFP) or tg(cd41:GFP).

  • Compound Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared. This stock is diluted in E3 embryo medium to final working concentrations (e.g., 0.25 µM, 2.5 µM, 5 µM). A DMSO-only E3 medium solution serves as the vehicle control.

  • Treatment Workflow:

    • Collect zebrafish embryos at 0 hours post-fertilization (hpf).

    • Raise embryos in standard E3 medium until 24 hpf.

    • At 24 hpf, dechorionate the embryos manually using forceps.

    • Transfer embryos into 6-well plates containing either the this compound working solutions or the vehicle control.

    • Incubate embryos at 28.5°C for the desired duration (e.g., until 36 hpf or 3 days post-fertilization (dpf)).

    • Refresh the treatment medium daily.

  • Analysis - Whole-Mount In Situ Hybridization (WISH):

    • At the desired endpoint (e.g., 36 hpf or 3 dpf), fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

    • Dehydrate embryos through a methanol/PBT (PBS + 0.1% Tween 20) series and store at -20°C.

    • Synthesize digoxigenin (DIG)-labeled antisense RNA probes for HSC markers like c-myb and runx1.

    • Perform WISH using standard protocols, involving rehydration, proteinase K digestion, re-fixation, hybridization with the probe, washing, and antibody incubation (anti-DIG-AP).

    • Develop the signal using NBT/BCIP substrate.

    • Image embryos and quantify the expression pattern (e.g., categorizing as "unaffected," "reduced," or "absent").

G start Collect Embryos (0 hpf) raise Raise to 24 hpf start->raise dechorionate Dechorionate raise->dechorionate treat Treat with this compound or DMSO Control dechorionate->treat incubate Incubate at 28.5°C (e.g., to 3 dpf) treat->incubate fix Fix in 4% PFA incubate->fix wish Perform WISH for HSC markers (c-myb) fix->wish image Image & Quantify wish->image end Analysis Complete image->end

Caption: Experimental workflow for analyzing this compound's effect on zebrafish hematopoiesis.
Human CD34⁺ Hematopoietic Stem and Progenitor Cell (HSPC) Culture (Adapted from Yue et al., 2024; Robertson et al., 2024)

This protocol is for assessing the effect of this compound on the ex vivo expansion of primary human HSCs.

  • Cell Source: Cryopreserved or fresh human umbilical cord blood-derived CD34⁺ HSPCs.

  • Culture Medium: A serum-free expansion medium such as StemSpan™ SFEM II, supplemented with a cytokine cocktail designed for HSC expansion (e.g., SCF, TPO, Flt3L, IL-6).

  • Compound Treatment: this compound is added to the culture medium at the desired final concentration. A DMSO vehicle control is run in parallel.

  • Experimental Workflow:

    • Thaw cryopreserved CD34⁺ cells rapidly and wash to remove cryoprotectant.

    • Seed cells at a defined density (e.g., 1 x 10⁴ cells/well) in a 96-well plate containing the prepared culture medium with either this compound or DMSO.

    • Culture the cells for 6-7 days in a humidified incubator at 37°C and 5% CO₂.

    • At the end of the culture period, harvest the cells.

  • Analysis - Flow Cytometry:

    • Count the total number of viable cells to determine overall fold expansion.

    • Stain cells with a panel of fluorescently-conjugated antibodies to identify the primitive HSC population. A typical panel includes: CD34, CD38, CD45RA, and CD90.

    • Analyze the stained cells on a multi-color flow cytometer.

    • Gate on the live, single-cell population and identify the HSCs (CD34⁺CD38⁻CD45RA⁻CD90⁺).

    • Calculate the absolute number and fold expansion of this specific HSC population for both this compound-treated and control cultures.

Conclusion and Future Directions

The study of this compound reveals a fascinating duality in its biological activity on normal hematopoiesis. As an inhibitor of the canonical RUNX1-CBFβ pathway, it serves as a tool to probe the requirements for HSC differentiation and egress from their developmental niche. Conversely, its ability to promote HSC self-renewal through a novel RUNX1-ELF1 pathway opens new avenues for the development of therapeutics aimed at expanding HSCs for transplantation and gene therapy.

For drug development professionals, this dual activity underscores the importance of thoroughly characterizing off-target and context-dependent effects. For researchers, this compound remains a powerful chemical probe to unravel the complex transcriptional networks that govern the critical choice between HSC self-renewal and differentiation. Future research should focus on elucidating the precise molecular interactions that favor the formation of the RUNX1-ELF1 complex over the RUNX1-CBFβ complex and determining whether this switch can be finely controlled to harness the full therapeutic potential of modulating RUNX1 activity.

References

The Role of Ro5-3335 in Inhibiting Transcriptional Transactivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro5-3335, a benzodiazepine derivative, has emerged as a significant small molecule inhibitor of transcriptional transactivation, demonstrating a dual mechanism of action that impacts both oncogenic pathways and viral replication. Primarily recognized for its ability to disrupt the interaction between the Runt-related transcription factor 1 (RUNX1) and its core-binding factor β (CBFβ) subunit, this compound has shown considerable therapeutic potential in the context of core-binding factor (CBF) leukemias. Concurrently, it has been characterized as an antagonist of the Human Immunodeficiency Virus type 1 (HIV-1) Tat protein, inhibiting viral gene expression. This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

Transcriptional regulation is a fundamental cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer and viral infections. The transcription factor RUNX1, in complex with its cofactor CBFβ, plays a pivotal role in normal hematopoiesis.[1][2] Chromosomal translocations involving the genes encoding these proteins are frequently observed in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), leading to the formation of oncogenic fusion proteins that drive leukemogenesis.[3][4]

In the realm of virology, the HIV-1 Tat protein is a potent transactivator essential for viral replication. Tat orchestrates the recruitment of cellular factors, including the positive transcription elongation factor b (P-TEFb) complex, to the viral long terminal repeat (LTR) to promote robust transcription of the viral genome.[5][6]

This compound has been identified as a key inhibitor in both of these transcriptional contexts.[4][7] This guide will delve into the molecular mechanisms by which this compound exerts its inhibitory effects, with a focus on its role in impeding transcriptional transactivation.

Mechanism of Action

This compound exhibits a dual inhibitory capacity, targeting two distinct transcriptional activation pathways:

Inhibition of the RUNX1-CBFβ Interaction

This compound has been shown to physically interact with both RUNX1 and CBFβ.[8][9] The precise mechanism of inhibition is thought to involve a conformational change in the RUNX1-CBFβ complex rather than a complete disruption of their interaction.[10] This alteration is believed to increase the distance between RUNX1 and CBFβ, thereby impairing the complex's ability to effectively bind to DNA and transactivate its target genes, such as the macrophage colony-stimulating factor receptor (MCSFR).[8][10] This inhibitory action is particularly effective against leukemic fusion proteins involving RUNX1 or CBFβ, leading to a preferential killing of CBF leukemia cells.[8][11]

Antagonism of HIV-1 Tat-Mediated Transactivation

In the context of HIV-1, this compound acts as a Tat antagonist.[12] The viral Tat protein is crucial for the efficient transcription of the HIV-1 genome. It binds to the trans-activation response (TAR) element on the nascent viral RNA and recruits the P-TEFb complex (composed of CDK9 and Cyclin T1). This recruitment leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation. Evidence suggests that RUNX1 and CBFβ can suppress HIV-1 LTR-driven transcription, and this suppression is reversed by this compound.[13][14] This indicates that the inhibitory effect of this compound on HIV-1 transactivation is likely mediated through its targeting of the RUNX1-CBFβ complex, which in turn influences Tat's function.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular and biochemical assays. The following tables summarize the key quantitative findings.

Table 1: Antiproliferative Activity of this compound in Leukemia Cell Lines
Cell LineDescriptionIC50 (µM)Reference
ME-1CBF Leukemia Cell Line (CBFB-MYH11)1.1[10]
Kasumi-1CBF Leukemia Cell Line (RUNX1-ETO)21.7[10]
REHB-cell Precursor Leukemia (TEL-RUNX1)17.3[10]
Table 2: Inhibition of RUNX1/CBFβ-Dependent Transactivation by this compound
This compound Concentration (µM)Inhibition of MCSFR Promoter Activity (%)Reference
0.5Statistically significant decrease[9]
5.0Statistically significant decrease[9]
25.042%

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory function of this compound.

Luciferase Reporter Assay for RUNX1/CBFβ Transactivation

This assay is used to quantify the effect of this compound on the transcriptional activity of the RUNX1-CBFβ complex.

Materials:

  • HEK293T cells

  • Expression plasmids for RUNX1 and CBFβ

  • Luciferase reporter plasmid driven by the MCSFR promoter

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed HEK293T cells in 24-well plates at a density that will reach 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the MCSFR-luciferase reporter plasmid, the Renilla luciferase control plasmid, and expression plasmids for RUNX1 and CBFβ using a suitable transfection reagent according to the manufacturer's instructions.

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 5, and 25 µM) or DMSO as a vehicle control.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold change in luciferase activity relative to the DMSO control.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., ME-1, Kasumi-1, REH)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL.[15][16]

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Incubate the plates at room temperature in the dark for at least 2 hours to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

UV Absorption Depletion Assay

This assay provides evidence of a physical interaction between this compound and the RUNX1 and CBFβ proteins.

Materials:

  • Purified His-tagged RUNX1 and CBFβ proteins

  • Nickel resin

  • This compound solution of known concentration

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a solution of this compound and measure its absorbance spectrum to identify the characteristic absorption peaks (e.g., 374 nm).[9]

  • Incubate the this compound solution with nickel resin pre-loaded with either His-tagged RUNX1 or His-tagged CBFβ. As a control, incubate the this compound solution with nickel resin alone.

  • After incubation, centrifuge the samples to pellet the resin and the bound protein.

  • Carefully collect the supernatant and measure its UV-Vis absorbance spectrum.

  • A decrease in the absorbance of this compound in the supernatants from the protein-containing samples compared to the control indicates that this compound has bound to the proteins and has been depleted from the solution.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the proposed mechanism of action of this compound.

RUNX1_CBF_Pathway cluster_nucleus Nucleus RUNX1 RUNX1 RUNX1_CBFβ RUNX1-CBFβ Complex RUNX1->RUNX1_CBFβ CBFβ CBFβ CBFβ->RUNX1_CBFβ DNA Target Gene Promoter (e.g., MCSFR) RUNX1_CBFβ->DNA Binds Transcription Transcription Activation DNA->Transcription Ro5_3335 This compound Ro5_3335->RUNX1_CBFβ Inhibits by conformational change

Caption: RUNX1-CBFβ signaling pathway and its inhibition by this compound.

HIV_Tat_Pathway cluster_nucleus Nucleus Tat HIV-1 Tat TAR TAR RNA Tat->TAR Binds PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription HIV_DNA HIV-1 Provirus HIV_DNA->TAR Transcription Initiation RUNX1_CBFβ RUNX1-CBFβ RUNX1_CBFβ->HIV_DNA Suppresses Transcription Ro5_3335 This compound Ro5_3335->RUNX1_CBFβ Inhibits

Caption: HIV-1 Tat-mediated transactivation and the modulatory role of the RUNX1-CBFβ complex.

Ro5_3335_Mechanism cluster_complex RUNX1-CBFβ Complex RUNX1_unbound RUNX1 Active_Complex Active Complex (Normal Conformation) RUNX1_unbound->Active_Complex CBFβ_unbound CBFβ CBFβ_unbound->Active_Complex Ro5_3335 This compound Active_Complex->Ro5_3335 Altered_Complex Altered Complex (Inactive Conformation) Ro5_3335->Altered_Complex No_DNA_Binding Impaired DNA Binding & Transcriptional Activation Altered_Complex->No_DNA_Binding

Caption: Proposed mechanism of this compound action on the RUNX1-CBFβ complex.

Conclusion

This compound stands as a versatile inhibitor of transcriptional transactivation with significant implications for both cancer biology and virology. Its ability to modulate the RUNX1-CBFβ complex provides a targeted therapeutic strategy for CBF leukemias. Furthermore, its antagonistic effect on HIV-1 Tat-mediated transcription highlights its potential as an antiviral agent. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should focus on elucidating the precise structural basis of its interaction with the RUNX1-CBFβ complex and exploring its efficacy in combination with other therapeutic agents.

References

Investigating the Downstream Targets of Ro5-3335: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro5-3335 is a benzodiazepine derivative identified as a potent inhibitor of the protein-protein interaction between the transcription factor Runt-related transcription factor 1 (RUNX1) and its cofactor Core-binding factor beta (CBFβ). This interaction is critical for the transcriptional activity of the RUNX1/CBFβ complex, a master regulator of hematopoiesis. In several hematological malignancies, particularly Core Binding Factor (CBF) leukemias, this complex is disrupted by chromosomal translocations that give rise to oncogenic fusion proteins such as RUNX1-ETO and CBFβ-MYH11. By disrupting the function of these fusion proteins, this compound exhibits selective anti-leukemic activity. This technical guide provides an in-depth overview of the downstream targets of this compound, detailing its mechanism of action, affected signaling pathways, and the experimental methodologies used to elucidate its effects.

Mechanism of Action of this compound

This compound functions by directly binding to both RUNX1 and CBFβ, which conformationally alters the complex and represses its transcriptional activity.[1][2][3] This inhibition of the RUNX1/CBFβ interaction is the primary mechanism through which this compound exerts its biological effects. In the context of CBF leukemias, the oncogenic fusion proteins often rely on the interaction with the remaining wild-type RUNX1 or CBFβ to drive leukemogenesis. This compound's ability to disrupt these interactions makes it a targeted therapeutic agent.[1][2][4]

Downstream Signaling Pathways and Target Genes

The inhibition of the RUNX1/CBFβ complex by this compound leads to the modulation of a wide array of downstream signaling pathways and target genes critical for cellular processes such as proliferation, differentiation, and survival.

Key Downstream Target Genes

While a comprehensive transcriptomic analysis of direct this compound treatment is not yet publicly available, studies on the effects of RUNX1 inhibition and the activity of RUNX1 fusion proteins have identified several key downstream target genes.

Target GeneBiological FunctionEffect of RUNX1/CBFβ InhibitionReference
MCSFR (CSF1R) Macrophage colony-stimulating factor receptor, crucial for myeloid differentiation.Downregulation[1][2]
MYC Proto-oncogene involved in cell cycle progression and proliferation.Downregulation[5]
BCL-2 Anti-apoptotic protein.Downregulation
p21 (CDKN1A) Cyclin-dependent kinase inhibitor, a cell cycle regulator.Upregulation
PMP22 Peripheral myelin protein 22, involved in myelination and cell growth.Upregulation (in neurofibromas)
EBF1 Early B-cell factor 1, a key transcription factor in B-cell development.Downregulation
BCAT1 Branched-chain amino acid transaminase 1, involved in amino acid metabolism.Downregulation
HIV-1 LTR Long terminal repeat of the Human Immunodeficiency Virus 1, involved in viral transcription.Upregulation (reactivation of latent HIV-1)
Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound and its impact on downstream signaling.

Ro5_3335_Mechanism_of_Action cluster_nucleus Nucleus RUNX1 RUNX1 RUNX1_CBFβ RUNX1/CBFβ Complex RUNX1->RUNX1_CBFβ CBFβ CBFβ CBFβ->RUNX1_CBFβ DNA Target Gene Promoters/Enhancers RUNX1_CBFβ->DNA Binds to RUNX motif Transcription Gene Transcription DNA->Transcription Regulates Ro5 This compound Ro5->RUNX1_CBFβ Inhibits Interaction

Figure 1. Mechanism of this compound Action. This compound inhibits the formation and/or function of the RUNX1/CBFβ transcription factor complex in the nucleus, thereby preventing it from binding to the regulatory regions of its target genes and modulating their transcription.

Downstream_Effects_of_Ro5_3335 cluster_downstream Downstream Cellular Processes Ro5 This compound RUNX1_CBFβ RUNX1/CBFβ Complex Ro5->RUNX1_CBFβ Inhibits Proliferation Cell Proliferation (e.g., via MYC) Differentiation Hematopoietic Differentiation (e.g., via MCSFR) Apoptosis Apoptosis (e.g., via BCL-2) CellCycle Cell Cycle Arrest (e.g., via p21) RUNX1_CBFβ->Proliferation Promotes RUNX1_CBFβ->Differentiation Regulates RUNX1_CBFβ->Apoptosis Inhibits RUNX1_CBFβ->CellCycle Promotes Progression

Figure 2. Downstream Cellular Effects of this compound. By inhibiting the RUNX1/CBFβ complex, this compound influences key cellular processes, leading to decreased proliferation and survival, and altered differentiation of hematopoietic cells.

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity in various experimental settings.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
Cell LineType of LeukemiaFusion ProteinIC50 (µM)Reference
ME-1Acute Myeloid Leukemia (AML)MLL-AF91.1[3]
Kasumi-1Acute Myeloid Leukemia (AML)RUNX1-ETO21.7[3]
REHB-cell Acute Lymphoblastic Leukemia (ALL)TEL-RUNX117.3[3]
Table 2: Effective Concentrations of this compound in Various Assays
AssaySystemEffectConcentrationReference
Luciferase Reporter Assay293T cells with MCSFR promoterInhibition of RUNX1/CBFβ transactivation0.5, 5, and 25 µM[1][2]
Zebrafish Hematopoiesis AssayTransgenic zebrafish embryosInhibition of definitive hematopoiesis1-10 µM[1][2]
Mouse Leukemia ModelCbfb-MYH11 knockin miceReduction of leukemia burden300 mg/kg/day (oral)[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide binding sites of a specific transcription factor, such as RUNX1.

Protocol:

  • Cell Culture and Cross-linking:

    • Culture cells of interest (e.g., leukemia cell lines) to the desired density.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to isolate the nuclei.

    • Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with an antibody specific to RUNX1 overnight at 4°C with rotation.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, which represent RUNX1 binding sites.

    • Annotate the peaks to identify nearby genes, which are potential direct targets of RUNX1.

ChIP_seq_Workflow Start Cell Culture & Cross-linking Lysis Cell Lysis & Chromatin Shearing Start->Lysis IP Immunoprecipitation with RUNX1 Antibody Lysis->IP Wash Washing & Elution IP->Wash Reverse Reverse Cross-linking & DNA Purification Wash->Reverse Library Library Preparation & Sequencing Reverse->Library Analysis Data Analysis (Peak Calling & Annotation) Library->Analysis End Identification of RUNX1 Binding Sites Analysis->End

Figure 3. ChIP-seq Experimental Workflow. A schematic representation of the key steps involved in a Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) experiment to identify RUNX1 binding sites.
RNA-Sequencing (RNA-seq)

RNA-seq is used to quantify the global changes in gene expression in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • RNA Quality Control:

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the remaining RNA and synthesize cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify the expression level of each gene.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

    • Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

RNA_seq_Workflow Start Cell Culture & this compound Treatment RNA_Extraction Total RNA Extraction Start->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Library_Prep Library Preparation (rRNA depletion, cDNA synthesis, adapter ligation) QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis End Identification of Differentially Expressed Genes Data_Analysis->End

Figure 4. RNA-seq Experimental Workflow. A flowchart outlining the major steps in an RNA-sequencing experiment to determine the effect of this compound on global gene expression.
Luciferase Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of the RUNX1/CBFβ complex on a specific target gene promoter.

Protocol:

  • Plasmid Construction:

    • Clone the promoter region of a known RUNX1 target gene (e.g., MCSFR) upstream of a luciferase reporter gene in a suitable vector.

    • Use expression vectors for RUNX1 and CBFβ.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a multi-well plate.

    • Co-transfect the cells with the luciferase reporter plasmid, RUNX1 and CBFβ expression vectors, and a control plasmid expressing Renilla luciferase (for normalization).

  • This compound Treatment:

    • After transfection, treat the cells with different concentrations of this compound or a vehicle control.

  • Cell Lysis and Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the effect of the compound on promoter activity.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a bead-based assay used to screen for inhibitors of the RUNX1-CBFβ interaction in a high-throughput format.

Protocol:

  • Reagent Preparation:

    • Use biotinylated RUNX1 and His-tagged CBFβ.

    • Use streptavidin-coated donor beads and nickel-chelate acceptor beads.

  • Assay Procedure:

    • In a microplate, incubate biotinylated RUNX1 with streptavidin-coated donor beads.

    • Incubate His-tagged CBFβ with nickel-chelate acceptor beads.

    • Mix the two protein-bead complexes. In the presence of the RUNX1-CBFβ interaction, the donor and acceptor beads are brought into close proximity.

    • Add the test compound (this compound).

  • Signal Detection:

    • Excite the donor beads at 680 nm.

    • If the beads are in proximity, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a luminescent signal at 520-620 nm.

    • In the presence of an inhibitor like this compound, the interaction is disrupted, the beads are separated, and the signal is reduced.

  • Data Analysis:

    • Measure the luminescence signal and calculate the percent inhibition for each compound concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay used to study protein-protein interactions and screen for inhibitors.

Protocol:

  • Reagent Preparation:

    • Label RUNX1 with a donor fluorophore (e.g., Europium cryptate) and CBFβ with an acceptor fluorophore (e.g., d2).

  • Assay Procedure:

    • In a microplate, mix the labeled RUNX1 and CBFβ proteins.

    • Add the test compound (this compound).

  • Signal Detection:

    • Excite the donor fluorophore with a pulsed laser.

    • If the proteins are interacting, FRET occurs, and the acceptor fluorophore emits light at a specific wavelength.

    • The use of a time-delay measurement reduces background fluorescence.

  • Data Analysis:

    • Measure the emission from both the donor and acceptor fluorophores and calculate the TR-FRET ratio.

    • A decrease in the TR-FRET ratio indicates inhibition of the protein-protein interaction.

In Vivo Models

In vivo models are essential for evaluating the efficacy and toxicity of this compound in a whole-organism context.

Zebrafish (Danio rerio) Hematopoiesis Model

The zebrafish embryo is a powerful model for studying hematopoiesis due to its external development and optical transparency.

Procedure:

  • Embryo Treatment:

    • Treat zebrafish embryos with this compound in their water at various concentrations.

  • Phenotypic Analysis:

    • Monitor the development of hematopoietic cells in live embryos using microscopy, particularly in transgenic lines with fluorescently labeled blood cells.

    • Perform whole-mount in situ hybridization to assess the expression of key hematopoietic marker genes.

  • Rescue Experiments:

    • In transgenic zebrafish models of leukemia (e.g., expressing RUNX1-ETO), treat the embryos with this compound to assess its ability to rescue the leukemic phenotype.

Murine Models of CBF Leukemia

Mouse models that recapitulate human CBF leukemias (e.g., Cbfb-MYH11 knock-in mice) are used to test the in vivo efficacy of this compound.

Procedure:

  • Leukemia Induction:

    • Induce leukemia in the mouse model.

  • This compound Administration:

    • Treat the leukemic mice with this compound, typically through oral administration.

  • Efficacy Assessment:

    • Monitor the leukemia progression by analyzing peripheral blood smears, bone marrow aspirates, and spleen size.

    • Assess the survival of the treated mice compared to a control group.

Conclusion

This compound represents a promising targeted therapy for CBF leukemias by specifically inhibiting the crucial interaction between RUNX1 and CBFβ. Understanding its downstream targets and the pathways it modulates is essential for its further clinical development. The experimental approaches outlined in this guide provide a comprehensive framework for researchers to investigate the multifaceted effects of this compound and to identify novel biomarkers of response and resistance. Further studies employing genome-wide analyses following direct this compound treatment will be invaluable in fully elucidating its mechanism of action and in optimizing its therapeutic application.

References

The Benzodiazepine Ro5-3335: A Targeted Approach to Disrupting RUNX1 Fusion Proteins in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Core binding factor (CBF) acute myeloid leukemia (AML), characterized by chromosomal translocations involving the RUNX1 gene, represents a significant challenge in oncology. The resulting fusion proteins, such as RUNX1-ETO, act as aberrant transcription factors, driving leukemogenesis. This technical guide provides an in-depth analysis of Ro5-3335, a benzodiazepine compound identified as a potent inhibitor of the interaction between RUNX1 and its binding partner CBFβ. By disrupting this critical interaction, this compound demonstrates selective cytotoxicity against leukemia cells harboring RUNX1 fusion proteins. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying this compound's effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction to RUNX1 Fusion Proteins and the Therapeutic Rationale for this compound

The transcription factor RUNX1 is a master regulator of hematopoiesis, essential for the differentiation of hematopoietic stem cells.[1] Chromosomal translocations, such as t(8;21), fuse the RUNX1 gene with other genes, in this case, the ETO (eight-twenty-one) gene, creating the oncogenic fusion protein RUNX1-ETO.[1][2] This fusion protein retains the DNA-binding domain of RUNX1 but replaces its transactivation domain with the ETO protein, which recruits co-repressor complexes.[1] This conversion of a key transcriptional activator to a repressor disrupts normal gene expression, blocks hematopoietic differentiation, and promotes leukemic cell survival.[3]

The interaction between the RUNX1 portion of the fusion protein and Core Binding Factor beta (CBFβ) is crucial for its stability and DNA-binding activity. Therefore, inhibiting the RUNX1-CBFβ interaction presents a promising therapeutic strategy to specifically target leukemia cells dependent on RUNX1 fusion proteins.[4][5] this compound emerged from a high-throughput screen as a small molecule that functionally antagonizes the RUNX1-CBFβ interaction.[4][6]

Mechanism of Action of this compound

This compound, a benzodiazepine derivative, functions as an inhibitor of the protein-protein interaction between RUNX1 and CBFβ.[7][8] While it interacts with both RUNX1 and CBFβ, it does not completely disrupt the formation of the complex.[4][9] Instead, it is hypothesized to alter the conformation of the RUNX1-CBFβ complex, thereby impairing its ability to bind to DNA and regulate the transcription of target genes.[7] This leads to the reactivation of RUNX1 target genes that are repressed by the RUNX1-ETO fusion protein, ultimately inducing differentiation and apoptosis in leukemic cells.[4]

Mechanism of Action of this compound on RUNX1-ETO cluster_0 Normal RUNX1 Function cluster_1 Leukemogenic RUNX1-ETO Function cluster_2 This compound Intervention RUNX1 RUNX1 CBFbeta CBFβ RUNX1->CBFbeta heterodimerizes DNA Target Gene Promoters CBFbeta->DNA binds Activation Transcriptional Activation (Hematopoietic Differentiation) DNA->Activation RUNX1_ETO RUNX1-ETO CBFbeta2 CBFβ RUNX1_ETO->CBFbeta2 heterodimerizes CoR Co-repressor Complex (e.g., HDACs) RUNX1_ETO->CoR recruits DNA2 Target Gene Promoters CBFbeta2->DNA2 binds Repression Transcriptional Repression (Block in Differentiation, Leukemia Progression) DNA2->Repression Reactivation Reactivation of Target Genes (Apoptosis, Differentiation) Repression->Reactivation reversed by this compound Ro5 This compound RUNX1_ETO2 RUNX1-ETO Ro5->RUNX1_ETO2 binds to CBFbeta3 CBFβ Ro5->CBFbeta3 binds to AlteredComplex Altered RUNX1-ETO/CBFβ Complex RUNX1_ETO2->AlteredComplex CBFbeta3->AlteredComplex AlteredComplex->DNA2 impaired binding Luciferase Reporter Assay Workflow A Seed HEK293T cells B Co-transfect with - MCSFR-Luc Reporter - Renilla Control - RUNX1-ETO vector - CBFβ vector A->B C Treat with this compound (or DMSO control) B->C D Lyse cells C->D E Measure Firefly & Renilla Luciferase Activity D->E F Normalize Firefly to Renilla activity E->F Co-Immunoprecipitation Workflow A Treat Kasumi-1 cells with this compound/DMSO B Lyse cells A->B C Pre-clear lysate with Protein A/G beads B->C D Incubate lysate with anti-RUNX1 antibody C->D E Capture immune complexes with Protein A/G beads D->E F Wash beads E->F G Elute proteins F->G H Analyze by Western Blot for CBFβ G->H RUNX1-ETO Dysregulated Signaling RUNX1_ETO RUNX1-ETO CEBPA C/EBPα RUNX1_ETO->CEBPA represses PU1 PU.1 RUNX1_ETO->PU1 represses BCL2 BCL-2 RUNX1_ETO->BCL2 upregulates Differentiation Myeloid Differentiation CEBPA->Differentiation PU1->Differentiation Apoptosis Apoptosis BCL2->Apoptosis inhibits Proliferation Cell Proliferation Differentiation->Proliferation inhibits Ro5 This compound Ro5->RUNX1_ETO inhibits

References

Ro5-3335: A Deep Dive into its Modulation of Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro5-3335 is a benzodiazepine derivative identified as a potent and specific inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and its binding partner Core-binding factor beta (CBFβ)[1][2][3]. This interaction is crucial for the transcriptional activity of the RUNX1/CBFβ complex, a master regulator of hematopoiesis. Dysregulation of this complex, often through chromosomal translocations leading to fusion proteins like RUNX1-ETO and CBFB-MYH11, is a hallmark of core binding factor (CBF) leukemias[2][3]. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Inhibition of the RUNX1-CBFβ Interaction

This compound directly interacts with both RUNX1 and CBFβ, with a stronger affinity for RUNX1[2]. Unlike competitive inhibitors that completely disrupt protein-protein interactions, this compound is thought to induce a conformational change in the RUNX1/CBFβ complex or increase the distance between the two proteins[1][2]. This modulation effectively represses the transactivation function of the complex without necessarily causing its complete dissociation[1][4].

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified across various experimental systems. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of this compound in Leukemia Cell Lines

Cell LineType of LeukemiaPresence of CBF Fusion ProteinIC50 (μM)Reference
ME-1Acute Myeloid LeukemiaCBFB-MYH111.1[1]
Kasumi-1Acute Myeloid LeukemiaRUNX1-ETO21.7[1]
REHAcute Lymphocytic LeukemiaTEL-RUNX117.3[1]
JurkatT-cell LeukemiaNone>50[2]
K562Chronic Myeloid LeukemiaNone>50[2]
U937Histiocytic LymphomaNone>50[2]

Table 2: Effect of this compound on RUNX1/CBFβ-Dependent Transactivation

Assay SystemThis compound Concentration (μM)Inhibition of Transactivation (%)Reference
MCSFR Promoter Luciferase Reporter Assay (293T cells)0.5Statistically significant decrease[2]
MCSFR Promoter Luciferase Reporter Assay (293T cells)5Statistically significant decrease[2]
MCSFR Promoter Luciferase Reporter Assay (293T cells)25~42%[4]

Modulated Cellular Pathways

This compound treatment impacts several downstream cellular pathways primarily through its inhibition of the RUNX1/CBFβ complex.

RUNX1/CBFβ Signaling Pathway in Hematopoiesis and Leukemia

The primary target of this compound is the RUNX1/CBFβ signaling pathway, which is essential for normal hematopoiesis. In CBF leukemias, the function of this pathway is hijacked by fusion proteins. This compound restores normal regulation by inhibiting the activity of both the wild-type and fusion protein complexes, leading to a preferential killing of leukemia cells[2][3][5].

RUNX1_CBF_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RUNX1 RUNX1 RUNX1_CBFβ RUNX1/CBFβ Complex RUNX1->RUNX1_CBFβ CBFβ CBFβ CBFβ->RUNX1_CBFβ DNA Target Gene Promoters (e.g., MCSFR) RUNX1_CBFβ->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Hematopoiesis Hematopoiesis Transcription->Hematopoiesis Regulates Leukemogenesis Leukemogenesis (in CBF Leukemia) Transcription->Leukemogenesis Drives Ro5_3335 This compound Ro5_3335->RUNX1_CBFβ Inhibits Transactivation

Caption: this compound inhibits the transactivation function of the RUNX1/CBFβ complex.

VWF/Integrin α1 Axis in Angiogenesis

Proteomics analysis of retinal tissue in an oxygen-induced retinopathy model revealed that this compound treatment leads to the differential expression of proteins clustered in focal adhesion pathways[6]. Specifically, this compound was found to reduce retinal neovascularization through the von Willebrand factor (VWF)/integrin α1 axis, suggesting an anti-angiogenic role for the compound[6].

VWF_Integrin_Pathway Ro5_3335 This compound RUNX1 RUNX1 Ro5_3335->RUNX1 Inhibits VWF von Willebrand Factor (VWF) RUNX1->VWF Regulates Integrin_a1 Integrin α1 VWF->Integrin_a1 Interacts with Focal_Adhesion Focal Adhesion Signaling Integrin_a1->Focal_Adhesion Angiogenesis Angiogenesis Focal_Adhesion->Angiogenesis

Caption: this compound modulates the VWF/Integrin α1 axis, impacting angiogenesis.

HIV-1 Replication

Interestingly, this compound was also identified as an antagonist of the HIV-1 Tat protein. It predominantly inhibits the initiation of transcription from the viral promoter, thereby suppressing HIV-1 replication in vitro[5][7]. When used in synergy with histone deacetylase (HDAC) inhibitors like SAHA, this compound can enhance the activation of latent HIV-1, suggesting a potential role in "shock and kill" therapeutic strategies[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols employed in the study of this compound.

High-Throughput Screening for RUNX1-CBFβ Interaction Inhibitors

A quantitative high-throughput screen was developed to identify inhibitors of the RUNX1-CBFβ interaction. Two primary methods were used: AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2][3].

HTS_Workflow cluster_assay_prep Assay Preparation cluster_interaction Interaction and Detection RUNX1_Bead Donor Bead-conjugated RUNX1 Interaction RUNX1-CBFβ Interaction RUNX1_Bead->Interaction CBFβ_Bead Acceptor Bead-conjugated CBFβ CBFβ_Bead->Interaction Compound_Library Compound Library (e.g., this compound) Compound_Library->Interaction Inhibits No_Interaction Disrupted Interaction Interaction->No_Interaction Disrupted by Inhibitor Signal Chemiluminescent/FRET Signal Interaction->Signal Generates No_Signal Reduced/No Signal No_Interaction->No_Signal Leads to

Caption: High-throughput screening workflow for identifying RUNX1-CBFβ inhibitors.

Protocol:

  • Protein Conjugation: Recombinant RUNX1 and CBFβ proteins are conjugated to donor and acceptor beads, respectively.

  • Assay Plate Preparation: The conjugated proteins and a library of chemical compounds (including this compound) are dispensed into microtiter plates.

  • Incubation: The plates are incubated to allow for protein-protein interaction and compound binding.

  • Signal Detection: In the absence of an inhibitor, the proximity of the donor and acceptor beads due to the RUNX1-CBFβ interaction results in a detectable signal (chemiluminescence for AlphaScreen, fluorescence for TR-FRET).

  • Data Analysis: A reduction in the signal indicates that the compound has inhibited the RUNX1-CBFβ interaction.

Cell Viability and Proliferation Assays

To determine the cytotoxic and antiproliferative effects of this compound, various leukemia cell lines were treated with the compound.

Protocol:

  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a specific density.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • Viability/Proliferation Measurement: Cell viability is assessed using a commercially available kit that measures ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured. IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration.

In Vivo Efficacy in Animal Models

The therapeutic potential of this compound was evaluated in zebrafish and mouse models of leukemia.

Zebrafish Model Protocol:

  • Transgenic Zebrafish: Transgenic zebrafish embryos expressing fluorescently tagged hematopoietic cells (e.g., cd41-GFP+ for thrombocytes and lck-GFP+ for T-cells) are used[2][9].

  • Compound Treatment: Embryos are treated with this compound.

  • Phenotypic Analysis: The number of fluorescent cells is quantified to assess the effect on hematopoiesis. A reduction in these cell populations indicates inhibition of RUNX1-dependent processes[2][9].

  • Rescue Experiments: In a RUNX1-ETO transgenic zebrafish model that mimics preleukemic conditions, this compound treatment was shown to rescue the hematopoietic defects[2][3][9].

Mouse Model Protocol:

  • Leukemia Model: A mouse model of CBFB-MYH11 leukemia is established.

  • Drug Administration: Mice are treated with this compound, typically administered orally (e.g., 300 mg/kg/day)[1][4].

  • Monitoring Leukemia Burden: The progression of leukemia is monitored by measuring the percentage of c-kit+ cells in the peripheral blood and assessing leukemic cell infiltration in the bone marrow, spleen, and liver[1].

  • Efficacy Evaluation: A reduction in leukemia burden in the treated group compared to the control group indicates the in vivo efficacy of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental protein-protein interaction driving CBF leukemias. Its mechanism of action, involving the modulation of the RUNX1/CBFβ complex, leads to the specific inhibition of leukemic cell growth. Furthermore, emerging research suggests its potential in other therapeutic areas, such as anti-angiogenesis and anti-viral therapy. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of critical transcription factor complexes.

References

An In-depth Technical Guide to the Early-Stage Research Applications of Ro5-3335

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro5-3335 is a benzodiazepine derivative that has emerged as a critical tool in early-stage research, primarily for its role as a potent and specific inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and its binding partner Core-binding factor beta (CBFβ).[1][2][3] This interaction is crucial for the function of the RUNX1/CBFβ heterodimeric transcription factor complex, which plays a pivotal role in normal hematopoiesis and is frequently dysregulated in certain types of leukemia, particularly Core Binding Factor Acute Myeloid Leukemia (CBF-AML).[2][4][5] This technical guide provides a comprehensive overview of the early-stage research applications of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound functions by directly binding to both RUNX1 and CBFβ.[4][6] Unlike competitive inhibitors that might completely disrupt protein-protein interactions, this compound is thought to modulate the conformation of the RUNX1-CBFβ complex, thereby inhibiting its transcriptional activity without necessarily causing complete dissociation of the two proteins.[3] This modulation effectively represses RUNX1/CBFβ-dependent gene transactivation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: In Vitro Antiproliferative Activity of this compound in Human Leukemia Cell Lines [1][3]

Cell LineType of LeukemiaKey Fusion ProteinIC50 (µM)
ME-1CBF-AML (M4Eo)CBFβ-SMMHC1.1
Kasumi-1CBF-AML (M2)RUNX1-ETO21.7
REHB-cell ALLTEL-RUNX117.3
HL-60AML (M3)None54.6
Kasumi-6AML (M2)None>200
RS4;11B-cell ALLNone108.9

Table 2: Inhibition of RUNX1/CBFβ-mediated Transactivation by this compound [2]

This compound Concentration (µM)Fold Change in Luciferase Activity (relative to DMSO control)
0.5Significant reduction
5Further significant reduction
25Strongest inhibition observed

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

RUNX1/CBFβ Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of the RUNX1/CBFβ complex.

Materials:

  • 293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Expression plasmids for RUNX1 and CBFβ

  • Luciferase reporter plasmid driven by the Macrophage Colony-Stimulating Factor Receptor (M-CSFR) promoter (a known RUNX1/CBFβ target)[2][7]

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Seed 293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • The following day, transfect the cells with the RUNX1 and CBFβ expression plasmids, the M-CSFR-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 5, and 25 µM) or DMSO as a vehicle control.[2]

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as a fold change in luciferase activity relative to the DMSO-treated control.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of this compound on leukemia cell lines.

Materials:

  • Human leukemia cell lines (e.g., ME-1, Kasumi-1, REH)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[8][9][10]

  • Luminometer

Protocol:

  • Seed the leukemia cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Add various concentrations of this compound to the wells. Include a DMSO-only control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[11]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.

Zebrafish Hematopoiesis Assay

This in vivo assay assesses the effect of this compound on the development of the hematopoietic system in a living organism.

Materials:

  • Transgenic zebrafish embryos with fluorescently labeled hematopoietic cells (e.g., Tg(cd41:GFP) for thrombocytes or Tg(lck:GFP) for T-cells)[2]

  • E3 embryo medium

  • This compound (dissolved in DMSO)

  • 24-well plates

  • Fluorescence microscope

Protocol:

  • Collect zebrafish embryos and raise them in E3 embryo medium.

  • At 6-24 hours post-fertilization (hpf), transfer the embryos to a 24-well plate.[2]

  • Add this compound to the E3 medium at various concentrations (e.g., 0.5 µM to 25 µM).[2] The final DMSO concentration should be below 0.1%.

  • Incubate the embryos at 28.5°C for the desired duration (e.g., up to 5-6 days).[2]

  • At the end of the treatment period, anesthetize the embryos and mount them for imaging.

  • Quantify the number of fluorescently labeled hematopoietic cells in each embryo using a fluorescence microscope.

  • Compare the number of hematopoietic cells in this compound-treated embryos to DMSO-treated controls.

Mouse Leukemia Model

This in vivo model evaluates the therapeutic efficacy of this compound in a mammalian system.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human CBF-leukemia cells (e.g., from a Cbfb-MYH11 knock-in mouse model)[4]

  • This compound

  • Vehicle for oral administration (e.g., feeding dough, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[1][3]

Protocol:

  • Transplant the leukemia cells into sublethally irradiated recipient mice via tail vein injection.[4]

  • Allow the leukemia to establish for a set period (e.g., 10 days).[4]

  • Prepare the this compound formulation for oral administration. For administration in feeding dough, mix the required amount of this compound to achieve a dose of 300 mg/kg/day.[1][3][4]

  • Administer this compound or the vehicle control to the mice daily for a specified duration (e.g., 30 days).[1][3][4]

  • Monitor the disease progression by analyzing peripheral blood samples for the presence of leukemic cells (e.g., by flow cytometry for c-kit positive cells).[4]

  • At the end of the study, sacrifice the mice and assess the leukemia burden in various organs such as the bone marrow, spleen, and liver.[1][3]

Visualizations

Signaling Pathway

Ro5_3335_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound RUNX1 RUNX1 CBFβ CBFβ RUNX1->CBFβ Forms Heterodimer DNA Target Gene Promoter (e.g., M-CSFR) RUNX1->DNA Binds to RUNX site CBFβ->RUNX1 Stabilizes DNA binding Transcription Gene Transcription DNA->Transcription Initiates Blocked_Transcription Transcription Inhibited DNA->Blocked_Transcription Ro5_3335 This compound Inactive_Complex RUNX1-CBFβ (Inactive Conformation) Ro5_3335->Inactive_Complex Inactive_Complex->DNA Prevents effective binding/transactivation

Caption: Mechanism of this compound action on the RUNX1-CBFβ signaling pathway.

Experimental Workflow: In Vitro Screening

In_Vitro_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput AlphaScreen/TR-FRET for RUNX1-CBFβ Interaction start->primary_screen hits Initial Hits primary_screen->hits secondary_assay Secondary Assay: Luciferase Reporter Assay (M-CSFR promoter) hits->secondary_assay confirmed_hits Confirmed Inhibitors of Transcriptional Activity secondary_assay->confirmed_hits cell_viability Cell-Based Assay: Cell Viability in CBF Leukemia Cell Lines confirmed_hits->cell_viability lead_compound Lead Compound: This compound cell_viability->lead_compound

Caption: High-throughput screening workflow for identifying RUNX1-CBFβ inhibitors.

Experimental Workflow: In Vivo Evaluation

In_Vivo_Evaluation_Workflow start Lead Compound: This compound zebrafish_model Zebrafish Model: Assess effect on hematopoiesis in vivo start->zebrafish_model zebrafish_results Observation: Inhibition of definitive hematopoiesis zebrafish_model->zebrafish_results mouse_model Mouse Model: CBF-Leukemia Transplantation zebrafish_results->mouse_model treatment Treatment: Oral administration of this compound (300 mg/kg/day) mouse_model->treatment evaluation Evaluation: Monitor leukemia progression (Peripheral blood, organ infiltration) treatment->evaluation outcome Outcome: Reduced leukemia burden evaluation->outcome

Caption: In vivo evaluation workflow for this compound in preclinical models.

Conclusion

This compound has proven to be an invaluable research tool for investigating the biological functions of the RUNX1-CBFβ transcription factor complex and for exploring novel therapeutic strategies for CBF-leukemias. Its well-characterized mechanism of action and demonstrated efficacy in a range of in vitro and in vivo models make it a cornerstone compound for researchers in hematology, oncology, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of these critical biological pathways and developing next-generation therapies.

References

Methodological & Application

Application Notes and Protocols for Ro5-3335 in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Ro5-3335, a benzodiazepine derivative, in mouse models of Core Binding Factor (CBF) leukemia. This compound has been identified as an inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and Core-binding factor beta subunit (CBFβ), a critical interaction for the progression of CBF leukemias.[1][2][3]

Mechanism of Action

This compound functions by binding to both RUNX1 and CBFβ, which leads to the repression of RUNX1/CBFβ-dependent transactivation.[1][2][3] This inhibitory action does not completely disrupt the RUNX1-CBFβ complex but is thought to alter its conformation, thereby hindering its function in promoting leukemogenesis.[1][4] This targeted action makes this compound a promising candidate for therapeutic intervention in leukemias characterized by chromosomal abnormalities affecting the RUNX1 or CBFB genes.[2][3][4]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

Ro5_3335_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RUNX1 RUNX1 DNA Target Gene Promoters RUNX1->DNA Transcription Leukemogenic Gene Transcription RUNX1->Transcription Activation CBFbeta CBFβ CBFbeta->RUNX1 CBFbeta->Transcription Activation Leukemia Leukemia Progression Transcription->Leukemia Ro5_3335 This compound Ro5_3335->RUNX1 Binds Ro5_3335->RUNX1 Inhibits Interaction Ro5_3335->CBFbeta Binds Ro5_3335->CBFbeta Inhibits Interaction CBFB_MYH11 CBFβ-MYH11 Fusion Protein CBFB_MYH11->RUNX1 Sequesters RUNX1 in cytoplasm

Caption: Mechanism of this compound in inhibiting RUNX1-CBFβ mediated transcription.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Leukemia Cell Lines
Cell LinePresence of CBF Fusion ProteinIC50 (μM)
ME-1Yes1.1
Kasumi-1Yes21.7
REHNo17.3

Data sourced from MedChemExpress and confirmed in published studies.[1]

Table 2: In Vivo Dosage and Administration of this compound in a Mouse Model of Leukemia
ParameterDetails
Animal Model Cbfb-MYH11 knockin mice (C57BL/6 background)
Dosage 300 mg/kg/day
Administration Oral (p.o.), mixed in feeding dough
Duration 30 days
Observed Effects Reduced leukemia burden, decreased c-kit+ cells in peripheral blood, and reduced leukemic infiltration in liver, spleen, and bone marrow.[1][2]
Pharmacokinetics Peak serum level of 1.2 μM achieved with 300 mg/kg/d for 5 days.[2][5]

Experimental Protocols

In Vivo Efficacy Study in a CBFB-MYH11 Leukemia Mouse Model

This protocol is based on the methodology described in studies by Cunningham et al. (2012).[2]

1. Animal Model and Leukemia Induction:

  • Mouse Strain: C57BL/6 mice are used as recipients.

  • Leukemia Model: A transplantation model using leukemia cells from Cbfb-MYH11 knockin mice is employed due to the consistent and shorter latency of leukemia development compared to the primary knockin model.[2]

  • Cell Transplantation:

    • Sublethally irradiate recipient C57BL/6 mice.

    • Transplant Cbfb-MYH11 leukemia cells into the irradiated recipient mice.

2. This compound Formulation and Administration:

  • Drug Preparation:

    • For oral administration, prepare a stock solution of this compound in a suitable solvent such as DMSO.[6]

    • The working solution for in vivo experiments should be prepared fresh daily.[1]

    • For administration in feeding dough, mix the appropriate amount of this compound into the dough to achieve a final concentration that delivers 300 mg/kg/day based on the average daily food consumption of the mice.

  • Administration:

    • Begin treatment 10 days after leukemia cell transplantation.[2]

    • Provide the this compound-containing feeding dough to the treatment group daily for 30 consecutive days.[1][2]

    • A control group should receive feeding dough with the vehicle alone.

3. Monitoring and Endpoint Analysis:

  • Leukemia Progression Monitoring:

    • Monitor the percentage of c-kit+ cells in the peripheral blood at regular intervals (e.g., day 21 and day 33 post-transplantation) using flow cytometry.[2]

    • Perform Wright-Giemsa staining of peripheral blood smears to visualize blast cells.[2]

  • Endpoint Analysis:

    • At the end of the 30-day treatment period, euthanize the mice.

    • Collect peripheral blood, bone marrow, spleen, and liver for analysis.

    • Assess leukemic infiltration in the liver, spleen, and bone marrow through histological analysis (e.g., H&E staining).[2]

    • Quantify the percentage of leukemic cells in these tissues using flow cytometry.

Experimental Workflow

The following diagram outlines the key steps in the in vivo experimental protocol.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment (30 days) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis A Sublethal Irradiation of C57BL/6 Mice B Transplantation of Cbfb-MYH11 Leukemia Cells A->B C Oral Administration of This compound (300 mg/kg/day) in Feeding Dough B->C D Control Group: Vehicle in Feeding Dough B->D E Peripheral Blood Analysis (Flow Cytometry for c-kit+ cells) at Day 21 & 33 C->E D->E F Euthanasia E->F G Tissue Collection (Blood, Bone Marrow, Spleen, Liver) F->G H Histological Analysis and Flow Cytometry for Leukemic Infiltration G->H

Caption: Workflow for in vivo testing of this compound in a mouse leukemia model.

References

Application Notes and Protocols for Ro5-3335 in Zebrafish Definitive Hematopoiesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro5-3335 is a small molecule benzodiazepine identified as a potent inhibitor of the interaction between the transcription factor RUNX1 and its cofactor Core-Binding Factor Subunit Beta (CBFβ).[1][2][3][4] This interaction is critical for the establishment of definitive hematopoiesis, the process by which long-term hematopoietic stem cells (HSCs) are generated.[2][5][6] In zebrafish, a powerful model organism for studying vertebrate development, definitive hematopoiesis begins around 26 hours post-fertilization (hpf) in the aorta-gonad-mesonephros (AGM) region.[7] The transparency and rapid external development of zebrafish embryos make them an ideal system for in vivo imaging and chemical screening of compounds affecting blood development.[8]

These application notes provide detailed protocols for utilizing this compound to modulate definitive hematopoiesis in zebrafish embryos. The protocols cover both the inhibition of normal HSC development and the rescue of preleukemic phenotypes, highlighting the utility of this compound in basic research and drug discovery.

Mechanism of Action

This compound disrupts the RUNX1-CBFβ complex, which is essential for the transcriptional regulation of genes involved in HSC specification and differentiation.[1][2][4] Specifically, this compound has been shown to repress RUNX1/CBFβ-dependent transactivation.[2][3][4] Studies in zebrafish have demonstrated that treatment with this compound phenocopies the hematopoietic defects observed in cbfb mutants, leading to a reduction in definitive hematopoietic cell populations, including thrombocytes and T-cells.[3][6] Interestingly, while RUNX1 is required for the emergence of nascent HSCs, CBFβ is essential for their subsequent release from the AGM.[6] Therefore, inhibition of the RUNX1-CBFβ interaction with this compound primarily affects this later step.[6] More recent research has shown that this compound can remodel the RUNX1 transcription complex by binding to ELF1, leading to enhanced HSC self-renewal and prevention of differentiation.[5]

Key Applications in Zebrafish Hematopoiesis

  • Inhibition of Definitive Hematopoiesis: Studying the consequences of blocking the emergence and differentiation of HSCs.

  • Chemical Genomics: Identifying genetic pathways that interact with the RUNX1-CBFβ signaling axis.

  • Leukemia Modeling and Drug Discovery: Rescuing hematopoietic defects in zebrafish models of leukemia, such as those expressing the RUNX1-ETO fusion protein.[2][3][7][9]

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Definitive Hematopoiesis Markers in Wild-Type Zebrafish Embryos
Treatment DurationThis compound ConcentrationObserved Effect on c-myb Expression in CHTReference
24 hpf to 3 dpf0.5 µMDose-dependent reduction[6]
24 hpf to 3 dpf2.5 µMDose-dependent reduction[6]
24 hpf to 3 dpf5 µMDose-dependent reduction[6]
Table 2: Effect of this compound on Rescuing Hematopoietic Defects in RUNX1-ETO Transgenic Zebrafish
This compound ConcentrationOutcomeReference
10 µMPartial rescue of circulating blood cells[3]
25 µMSignificant rescue of circulating blood cells[3][9]

Experimental Protocols

Protocol 1: Inhibition of Definitive Hematopoiesis in Wild-Type Zebrafish

This protocol details the treatment of wild-type zebrafish embryos with this compound to assess its impact on the development of definitive hematopoietic cells. Transgenic lines with fluorescently labeled hematopoietic lineages (e.g., Tg(cd41:GFP) for thrombocytes or Tg(c-myb:eGFP) for HSCs) are recommended for straightforward visualization and quantification.

Materials:

  • Wild-type or transgenic zebrafish embryos (e.g., Tg(cd41:GFP))

  • This compound (stock solution in DMSO)

  • E3 embryo medium

  • 96-well plates

  • Microscope with fluorescence capabilities

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and raise them in E3 medium at 28.5°C. Stage the embryos to 24 hours post-fertilization (hpf).

  • Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in E3 medium from a concentrated stock in DMSO. Final concentrations typically range from 0.25 µM to 5 µM.[10] Include a DMSO-only control (e.g., 0.1% DMSO).[10]

  • Treatment: Transfer two 24 hpf embryos into each well of a 96-well plate containing 300 µL of the respective this compound working solution or DMSO control.[10]

  • Incubation: Incubate the embryos at 28.5°C until the desired developmental stage for analysis. For assessing definitive hematopoiesis, typical endpoints are between 36 hpf and 6 days post-fertilization (dpf).[6][10]

  • Analysis:

    • Live Imaging: At the desired time point (e.g., 3 dpf), anesthetize the embryos and mount them for live imaging. Count the number of fluorescently labeled cells (e.g., GFP-positive thrombocytes in the circulation of Tg(cd41:GFP) embryos).[6]

    • Whole-Mount In Situ Hybridization (WISH): Fix embryos in 4% paraformaldehyde and perform WISH for key hematopoietic markers such as c-myb (HSCs) and runx1 (HSCs).[6][10] Score the embryos based on the reduction or absence of staining in the caudal hematopoietic tissue (CHT).[6]

Protocol 2: Rescue of Preleukemic Phenotype in RUNX1-ETO Transgenic Zebrafish

This protocol describes the use of this compound to rescue hematopoietic defects in a zebrafish model of leukemia. The Tg(hsp70:RUNX1-ETO) transgenic line, which expresses the RUNX1-ETO fusion protein upon heat shock, is a commonly used model.[3]

Materials:

  • Tg(hsp70:RUNX1-ETO) transgenic zebrafish embryos

  • This compound (stock solution in DMSO)

  • E3 embryo medium

  • PCR tubes or a heat block for heat shock

  • Microscope for brightfield and fluorescence imaging

Procedure:

  • Embryo Collection and Heat Shock: Collect Tg(hsp70:RUNX1-ETO) embryos and raise them to the desired stage for induction (e.g., 24 hpf). Induce the expression of RUNX1-ETO by heat-shocking the embryos at 38°C for 1 hour. A non-heat-shocked group should be maintained as a control.

  • Preparation of this compound Working Solutions: Prepare working solutions of this compound in E3 medium, with concentrations typically ranging from 10 µM to 25 µM.[3][9] Include a DMSO-only control.

  • Treatment: Following heat shock, transfer the embryos to the this compound or DMSO control solutions and incubate at 28.5°C.

  • Analysis: At 48 hpf, examine the embryos for hematopoietic defects. In heat-shocked, DMSO-treated embryos, this typically manifests as a pooling of immature blood cells in the posterior blood island and a reduction in circulating cells.[3][9] Score the embryos treated with this compound for a rescue of this phenotype, indicated by a restoration of normal blood circulation.[3][9] Quantification can be performed by counting the number of circulating cells in a defined region.

Visualizations

Signaling_Pathway cluster_Nucleus Nucleus RUNX1 RUNX1 DNA Target Gene Promoters (e.g., c-myb) RUNX1->DNA Binds CBFβ CBFβ CBFβ->RUNX1 Stabilizes Transcription Transcription of Hematopoietic Genes DNA->Transcription Ro5_3335 This compound Ro5_3335->RUNX1 Inhibits Interaction Ro5_3335->CBFβ

Caption: RUNX1-CBFβ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Inhibition_Assay Protocol 1: Inhibition Assay cluster_Rescue_Assay Protocol 2: Rescue Assay A1 Collect Wild-Type or Transgenic Zebrafish Embryos A2 Treat with this compound (0.25-5 µM) at 24 hpf A1->A2 A3 Incubate until 36 hpf - 6 dpf A2->A3 A4 Analyze Hematopoietic Phenotype (Live Imaging or WISH) A3->A4 B1 Collect RUNX1-ETO Transgenic Embryos B2 Heat Shock at 24 hpf to Induce Preleukemic Phenotype B1->B2 B3 Treat with this compound (10-25 µM) post-Heat Shock B2->B3 B4 Analyze for Rescue of Circulating Blood Cells at 48 hpf B3->B4

References

Application Notes and Protocols: Ro5-3335 Treatment of Kasumi-1 and ME-1 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro5-3335 is a benzodiazepine compound identified as a small molecule inhibitor of the core-binding factor (CBF) pathway.[1][2] It specifically targets the interaction between the Runt-related transcription factor 1 (RUNX1) and its binding partner, Core-Binding Factor β (CBFβ).[1][3] This interaction is crucial for the function of oncogenic fusion proteins found in CBF leukemias, such as AML with t(8;21) which creates RUNX1-ETO, and AML with inv(16) which creates CBFβ-SMMHC.[2][4]

The Kasumi-1 and ME-1 cell lines are invaluable in vitro models for studying these types of acute myeloid leukemia (AML). Kasumi-1 cells harbor the t(8;21) translocation, while ME-1 cells carry the inv(16) chromosomal inversion. This compound has demonstrated preferential cytotoxicity against CBF leukemia cell lines, making it a critical tool for investigating the dependency of these cancers on the RUNX1-CBFβ interaction and for developing targeted therapies.[2][5][6]

Mechanism of Action

This compound functions by repressing the transcriptional activation dependent on the RUNX1/CBFβ complex.[1] It does not completely disrupt the formation of the complex but is believed to alter its conformation, thereby inhibiting its ability to regulate target genes essential for leukemic cell survival and proliferation.[1] In inv(16) AML cells like ME-1, inhibition of the CBFβ-SMMHC/RUNX1 complex has been shown to downregulate the expression of the MYC oncogene, leading to apoptosis.[7]

Interestingly, a potential feedback mechanism has been identified where the inhibition of RUNX1 can lead to the induction of p53. This, in turn, can increase the expression of CBFβ, potentially stabilizing any remaining RUNX1 and creating a compensatory loop that might contribute to resistance.[8]

cluster_0 Normal Cell Signaling cluster_1 This compound Intervention RUNX1 RUNX1 DNA Target Gene Promoters (e.g., MCSFR, MYC) RUNX1->DNA Binds CBFb CBFβ CBFb->RUNX1 Transcription Gene Transcription & Cell Survival DNA->Transcription Activates Ro5 This compound Complex RUNX1-CBFβ Complex Ro5->Complex InhibitedComplex Inhibited Complex Complex->InhibitedComplex NoTranscription Transcription Repressed InhibitedComplex->NoTranscription Apoptosis Apoptosis NoTranscription->Apoptosis

Caption: Mechanism of this compound action on the RUNX1-CBFβ pathway.

RUNX1_Inhibition RUNX1 Inhibition (e.g., by this compound) p53 p53 Induction RUNX1_Inhibition->p53 Induces CBFb_Promo CBFβ Promoter p53->CBFb_Promo Binds to CBFb_Exp Increased CBFβ Expression CBFb_Promo->CBFb_Exp Activates RUNX1_Stab Residual RUNX1 Stabilization CBFb_Exp->RUNX1_Stab Leads to Resistance Potential Resistance RUNX1_Stab->Resistance

Caption: The RUNX1-p53-CBFβ compensatory feedback loop.

Data Presentation: Anti-proliferative Activity

This compound exhibits potent and selective anti-proliferative effects against human leukemia cell lines that harbor CBF fusion proteins. The half-maximal inhibitory concentration (IC50) values highlight the increased sensitivity of ME-1 and Kasumi-1 cells compared to cell lines without such genetic abnormalities.

Cell LineGenetic AbnormalityThis compound IC50 (µM)Citation(s)
ME-1 inv(16) CBFβ-MYH111.1[1]
Kasumi-1 t(8;21) RUNX1-ETO21.7[1]
REHt(12;21) TEL-RUNX117.3[1]

Note: IC50 values were determined after 48 hours of treatment.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Objective: To properly maintain stocks of Kasumi-1 and ME-1 cells for downstream experiments.

Materials:

  • Kasumi-1 (ATCC CRL-2724) or ME-1 (JCRB1174) cells

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • HEPES (1M stock)

  • Penicillin-Streptomycin (100x)

  • Plasmocin™ Prophylactic

  • Humidified incubator (37°C, 5% CO2)

  • Sterile cell culture flasks (T-25 or T-75)

  • Centrifuge

Kasumi-1 Culture Medium:

  • RPMI-1640

  • 20% FBS

  • 100 U/mL Penicillin / 100 µg/mL Streptomycin

ME-1 Culture Medium: [7]

  • RPMI-1640

  • 20% FBS

  • 25 mM HEPES

  • 100 U/mL Penicillin / 100 µg/mL Streptomycin

  • 2.5 µg/mL Plasmocin™

Procedure:

  • Culture cells in suspension in T-25 or T-75 flasks.

  • Maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.

  • To subculture, centrifuge the cell suspension at 150 x g for 5-7 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.

  • Split the culture 1:3 to 1:6 every 2-3 days.

  • Regularly check for viability using Trypan Blue exclusion.

Protocol 2: Cell Viability Assay (IC50 Determination)

Objective: To determine the IC50 of this compound in Kasumi-1 and ME-1 cells.

start Start: Healthy Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Add Serial Dilutions of this compound seed->treat incubate Incubate for 48 Hours (37°C, 5% CO2) treat->incubate atp_reagent Add ATP-Based Luminescence Reagent incubate->atp_reagent read Read Luminescence on Plate Reader atp_reagent->read analyze Analyze Data: Normalize & Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

Caption: Workflow for determining IC50 using an ATP-based assay.

Materials:

  • Kasumi-1 or ME-1 cells

  • Appropriate cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, white-walled 96-well plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Harvest cells in exponential growth phase and determine cell density and viability.

  • Seed 5,000-10,000 cells per well in 90 µL of medium into a 96-well plate.

  • Prepare a serial dilution series of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Add 10 µL of the this compound dilutions (or DMSO vehicle control) to the appropriate wells.

  • Incubate the plate for 48 hours at 37°C, 5% CO2.[5]

  • After incubation, equilibrate the plate and the ATP assay reagent to room temperature.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the DMSO-treated control wells and plot the dose-response curve using appropriate software to determine the IC50 value.

Protocol 3: Colony Formation Assay

Objective: To assess the effect of this compound on the self-renewal and clonogenic potential of leukemia cells.

start Start: Healthy Cell Culture treat Treat Cells with this compound or DMSO for 24-48h start->treat harvest Harvest, Wash, and Count Viable Cells treat->harvest plate Plate Cells in Semi-Solid Medium (e.g., MethoCult™) harvest->plate incubate Incubate for 10-14 Days (37°C, 5% CO2) plate->incubate count Count Colonies Under Microscope incubate->count end Analyze & Compare Colony Numbers count->end

Caption: Workflow for a clonogenic or colony formation assay.

Materials:

  • Kasumi-1 or ME-1 cells

  • This compound

  • Semi-solid methylcellulose-based medium (e.g., MethoCult™ H4230)

  • 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Treat a suspension culture of cells with the desired concentration of this compound (e.g., at or below the IC50) and a DMSO vehicle control for 24-48 hours.

  • Harvest the cells, wash with PBS or basal medium to remove the drug, and count the number of viable cells.

  • Resuspend a low number of viable cells (e.g., 500-1000 cells) in complete culture medium.

  • Combine the cell suspension with the semi-solid MethoCult™ medium according to the manufacturer's protocol.

  • Dispense the mixture into 35 mm culture dishes in duplicate or triplicate for each condition.

  • Incubate the dishes in a humidified incubator for 10-14 days until colonies are visible.[9]

  • Count the number of colonies (defined as clusters of >40 cells) in each dish using an inverted microscope.

  • Calculate the colony-forming efficiency and compare the results from this compound-treated cells to the control.

References

Application Notes: Luciferase Reporter Assay for Quantifying Ro5-3335 Mediated Inhibition of RUNX1-CBFβ Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The transcription factor RUNX1 and its non-DNA binding partner, Core-Binding Factor β (CBFβ), form a heterodimeric complex that is a master regulator of hematopoietic development.[1][2] This complex binds to the promoters of specific target genes, driving their expression. Chromosomal translocations involving the genes for RUNX1 and CBFβ are frequently implicated in acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[2][3] The interaction between RUNX1 and CBFβ is therefore a critical therapeutic target for these "core binding factor (CBF) leukemias".[3][4]

Ro5-3335 is a cell-permeable benzodiazepine compound identified as a potent inhibitor of the RUNX1-CBFβ interaction.[3][5][6] Unlike competitive inhibitors, this compound is thought to bind to both RUNX1 and CBFβ, inducing a conformational change that represses the complex's transactivation potential without completely disrupting the heterodimer.[5][7] This inhibitory activity makes this compound a valuable tool for cancer research and a promising lead compound for targeted leukemia therapy.[3][8]

These application notes describe a robust method for quantifying the inhibitory effect of this compound on the RUNX1-CBFβ complex using a dual-luciferase reporter assay. This assay provides a quantitative readout of RUNX1-CBFβ transcriptional activity, making it an ideal platform for inhibitor screening and characterization.

Principle of the Assay

The assay relies on the transcriptional activation of a specific target gene promoter by the RUNX1-CBFβ complex. The promoter of the macrophage colony-stimulating factor receptor (MCSFR), a known downstream target of RUNX1, is cloned upstream of a firefly luciferase reporter gene.[8][9] When human embryonic kidney (HEK) 293T cells are co-transfected with expression vectors for RUNX1 and CBFβ, the resulting protein complex binds to the MCSFR promoter and drives the expression of luciferase.

The addition of this compound inhibits the transactivation function of the RUNX1-CBFβ complex, leading to a dose-dependent decrease in luciferase expression.[8][10] A second reporter plasmid, typically containing Renilla luciferase driven by a constitutive promoter (e.g., thymidine kinase), is co-transfected to serve as an internal control for transfection efficiency and cell viability.[9][10] The ratio of firefly to Renilla luciferase activity provides a normalized measure of RUNX1-CBFβ-specific transcriptional activation.

Signaling Pathway and Point of Inhibition

The RUNX1-CBFβ signaling pathway is fundamental for gene regulation in hematopoiesis. The inhibitor this compound intervenes by binding to the functional complex, thereby repressing its ability to activate transcription of target genes.

RUNX1_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Point of Inhibition RUNX1 RUNX1 Complex RUNX1-CBFβ Heterodimer RUNX1->Complex CBFb CBFβ CBFb->Complex DNA Target Gene Promoter (e.g., MCSFR) Complex->DNA Binds Transcription Gene Transcription DNA->Transcription Activates Ro5 This compound Ro5->Complex Binds & Inhibits Transactivation

Caption: RUNX1-CBFβ pathway and this compound inhibition mechanism.

Data Presentation

The inhibitory effect of this compound on RUNX1-CBFβ-mediated transactivation can be quantified and presented to determine its potency. The following tables summarize representative data from published studies.

Table 1: Inhibition of RUNX1-CBFβ Transactivation by this compound in a Luciferase Reporter Assay

This compound ConcentrationNormalized Luciferase Activity (Fold Change vs. Control)Percent Inhibition
0 µM (DMSO)Baseline0%
0.5 µMSignificantly Reduced[8][10]-
5.0 µMSignificantly Reduced[8][10]-
25.0 µMSignificantly Reduced[8][10]42%[7][11]
Data synthesized from studies in 293T or 293-0 cells where RUNX1 and CBFβ synergistically activate an MCSFR promoter-driven luciferase reporter.[8][10]

Table 2: Anti-proliferative Activity (IC₅₀) of this compound in CBF Leukemia Cell Lines

Cell LineAssociated Fusion ProteinIC₅₀ Value (µM)
ME-1CBFB-MYH111.1[5][6][7]
REHTEL-RUNX117.3[5][7]
Kasumi-1RUNX1-ETO21.7[5][7]

Experimental Protocols

This section provides a detailed protocol for performing the dual-luciferase reporter assay to measure the inhibition of RUNX1-CBFβ by this compound.

Materials and Reagents
  • Cell Line: HEK 293T cells

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmids:

    • pCMV-RUNX1 (Expression vector for human RUNX1)

    • pCMV-CBFβ (Expression vector for human CBFβ)

    • pGL3-MCSFR-Luc (Firefly luciferase reporter driven by the MCSFR promoter)

    • pRL-TK (Renilla luciferase control vector driven by the thymidine kinase promoter)

  • Transfection Reagent: Lipofectamine 2000 or similar

  • Compound: this compound (stock solution in DMSO)[12]

  • Assay Plate: White, opaque, sterile 96-well cell culture plates

  • Lysis Buffer: Passive Lysis Buffer (from dual-luciferase kit)

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer: Plate reader capable of measuring luminescence

Experimental Workflow Diagram

Workflow A 1. Cell Seeding Seed HEK 293T cells in a 96-well plate (2x10^4 cells/well). B 2. Transfection Co-transfect cells with RUNX1, CBFβ, MCSFR-Luc, and pRL-TK plasmids. A->B C 3. Compound Treatment After 24h, replace media with media containing this compound or DMSO. B->C D 4. Incubation Incubate for an additional 24-48h. C->D E 5. Cell Lysis Wash cells with PBS and add Passive Lysis Buffer. D->E F 6. Luminescence Reading Measure Firefly and then Renilla luciferase activity in a luminometer. E->F G 7. Data Analysis Normalize Firefly to Renilla signal. Calculate % inhibition. F->G

Caption: Step-by-step workflow for the luciferase reporter assay.

Step-by-Step Protocol
  • Cell Seeding:

    • The day before transfection, seed HEK 293T cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • On the day of transfection, prepare the plasmid DNA mixture for each well. Combine RUNX1, CBFβ, MCSFR-Luc, and pRL-TK plasmids. A suggested ratio is 10:10:10:1 (e.g., 50 ng, 50 ng, 50 ng, 5 ng).

    • Dilute the DNA mixture and the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Combine the diluted DNA and reagent, incubate to allow complex formation, and add the mixture to the cells.

    • Incubate the cells for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only vehicle control (final DMSO concentration should be <0.1%).

    • After 24 hours of transfection, carefully remove the medium from the cells.

    • Add 100 µL of the medium containing the desired this compound concentrations (or DMSO control) to the appropriate wells.

  • Incubation:

    • Return the plate to the incubator for an additional 24 to 48 hours.

  • Cell Lysis:

    • Remove the medium from the wells.

    • Gently wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Luminescence Measurement:

    • Program the luminometer to inject the luciferase assay reagents and measure the signal according to the dual-luciferase kit manufacturer's instructions.

    • Typically, 100 µL of Luciferase Assay Reagent II (LAR II) is added to the 20 µL of cell lysate, and the firefly luminescence is measured.

    • Next, 100 µL of Stop & Glo® Reagent is added to quench the firefly reaction and initiate the Renilla luminescence reaction, which is then measured.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence. This normalizes for differences in cell number and transfection efficiency.

    • Normalized Response = (Firefly Signal) / (Renilla Signal)

    • Determine the percent inhibition for each this compound concentration relative to the DMSO vehicle control:

    • % Inhibition = [1 - (Normalized Response_Sample / Normalized Response_DMSO)] * 100

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Ro5-3335

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro5-3335 is a cell-permeable benzodiazepine compound that has been identified as a potent and specific inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and its binding partner Core-binding factor subunit beta (CBFβ).[1][2] This interaction is critical for the transcriptional activity of RUNX1, a key regulator of hematopoiesis. In certain hematological malignancies, such as core-binding factor (CBF) leukemias, chromosomal translocations involving the RUNX1 or CBFB genes lead to the formation of oncogenic fusion proteins that drive leukemogenesis.[2][3] By disrupting the RUNX1-CBFβ interaction, this compound selectively inhibits the proliferation and induces apoptosis in leukemia cells dependent on this complex, making it a promising candidate for targeted cancer therapy.[3][4]

These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The described methods will enable researchers to quantify the effects of this compound on apoptosis, cell cycle progression, and immunophenotype, providing valuable insights into its mechanism of action.

Mechanism of Action of this compound

This compound functions by binding to both RUNX1 and CBFβ, which alters the conformation of their complex and represses RUNX1/CBFβ-dependent transactivation.[1][3] This inhibition of transcriptional activity leads to the downregulation of key target genes involved in cell survival and proliferation, such as c-MYC and BCL2. The subsequent cellular response includes cell cycle arrest and induction of apoptosis, particularly in cancer cells that are reliant on the RUNX1-CBFβ signaling pathway.

cluster_0 cluster_1 cluster_2 Ro5 This compound RUNX1_CBFb RUNX1-CBFβ Complex Ro5->RUNX1_CBFb Inhibits Interaction Transcription Transcription of Target Genes Ro5->Transcription Inhibits DNA DNA RUNX1_CBFb->DNA Binds to Promoter/Enhancer Regions RUNX1_CBFb->Transcription DNA->Transcription cMYC c-MYC Proliferation Cell Proliferation cMYC->Proliferation Promotes BCL2 BCL2 Apoptosis Apoptosis BCL2->Apoptosis Inhibits Transcription->cMYC Transcription->BCL2

Caption: Signaling pathway of this compound action.

Data Presentation

The anti-proliferative activity of this compound has been demonstrated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values highlight its preferential efficacy against CBF leukemia cells.

Cell LineType of LeukemiaIC50 (µM)Reference
ME-1Acute Myeloid Leukemia (AML) with CBFβ-SMMHC1.1[1][3]
Kasumi-1Acute Myeloid Leukemia (AML) with RUNX1-ETO21.7[1]
REHB-cell Acute Lymphoblastic Leukemia (ALL)17.3[1]

Treatment with this compound is expected to induce apoptosis and cause cell cycle arrest. The following tables represent anticipated results from flow cytometry experiments based on the known biological effects of the compound.

Table 2: Expected Apoptotic Effect of this compound on a Sensitive Leukemia Cell Line (e.g., ME-1) after 48-hour treatment.

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2-5%1-3%
115-25%5-10%
530-50%15-25%
1050-70%25-40%

Table 3: Expected Cell Cycle Distribution in a Sensitive Leukemia Cell Line (e.g., ME-1) following 24-hour treatment with this compound.

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)40-50%30-40%15-25%
150-60%20-30%10-20%
560-75%10-20%5-15%
1070-85%5-15%<10%

Experimental Protocols

The following are detailed protocols for analyzing the effects of this compound on cultured cells using flow cytometry.

cluster_workflow cluster_assays Flow Cytometry Assays start Start: Cell Culture treatment Cell Treatment with this compound start->treatment harvest Cell Harvesting treatment->harvest apoptosis Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) harvest->cell_cycle immuno Immunophenotyping (Antibody Staining) harvest->immuno acquisition Data Acquisition (Flow Cytometer) apoptosis->acquisition cell_cycle->acquisition immuno->acquisition analysis Data Analysis acquisition->analysis end End: Results & Interpretation analysis->end

Caption: General workflow for flow cytometry analysis.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Leukemia cell lines (e.g., ME-1, Kasumi-1, REH)

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Harvesting:

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate compensation controls for FITC and PI.

    • Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Leukemia cell lines

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 20,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Immunophenotyping

Objective: To analyze the expression of cell surface markers (e.g., c-Kit, Mac-1, Gr-1) following this compound treatment.

Principle: Fluorochrome-conjugated antibodies are used to specifically label cell surface antigens, allowing for the identification and quantification of different cell populations by flow cytometry.

Materials:

  • Leukemia cell lines or primary cells

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • PBS

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., anti-c-Kit-PE, anti-Mac-1-FITC, anti-Gr-1-APC)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Treat cells with this compound as described in the previous protocols.

  • Cell Harvesting and Staining:

    • Harvest cells and wash once with cold PBS.

    • Resuspend the cell pellet in 100 µL of FACS Buffer.

    • Add the appropriate fluorochrome-conjugated antibodies at the recommended dilution.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with 1 mL of FACS Buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS Buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for a sufficient number of events.

    • Use isotype controls to set the gates for positive and negative populations.

    • Analyze the data to determine the percentage of cells expressing the markers of interest.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the cellular effects of this compound. By employing flow cytometry to analyze apoptosis, cell cycle progression, and immunophenotypic changes, a detailed understanding of the mechanism of action of this promising anti-leukemic agent can be achieved. The provided data and diagrams serve as a valuable resource for experimental design and data interpretation in the ongoing research and development of novel cancer therapeutics.

References

Application Notes and Protocols for Cell Viability Assay with Ro5-3335

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro5-3335 is a benzodiazepine derivative identified as a potent inhibitor of the protein-protein interaction between Runt-related transcription factor 1 (RUNX1) and Core-binding factor beta (CBFβ).[1][2][3] This interaction is critical for normal hematopoiesis, and its dysregulation due to chromosomal translocations, leading to the formation of fusion proteins like RUNX1-ETO and CBFβ-MYH11, is a key driver in certain types of leukemia.[4][5][6] By disrupting the RUNX1-CBFβ complex, this compound effectively represses the transactivation of downstream target genes, leading to reduced cell proliferation and induction of apoptosis in leukemia cells harboring these fusion proteins.[7][8][9][10]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a crucial step in preclinical drug development and cancer research. The provided protocols are optimized for leukemia cell lines, particularly those with CBF rearrangements, and can be adapted for other relevant cell types. Two common and robust methods for determining cell viability are presented: the ATP-based luminescence assay (e.g., CellTiter-Glo®) and the MTT colorimetric assay.

Data Presentation

The following table summarizes representative quantitative data from a cell viability assay performed on various leukemia cell lines treated with this compound for 48 hours. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.

Cell LineDescriptionThis compound IC50 (µM)Reference
ME-1Acute myeloid leukemia (AML) with inv(16) (CBFβ-MYH11)1.1[7]
Kasumi-1Acute myeloid leukemia (AML) with t(8;21) (RUNX1-ETO)21.7[7]
REHAcute lymphoblastic leukemia (ALL)17.3[7]

Signaling Pathway of this compound Action

The diagram below illustrates the mechanism of action of this compound in the context of CBF leukemia. In normal hematopoiesis, the RUNX1-CBFβ heterodimer binds to DNA and regulates the transcription of genes essential for blood cell development. In leukemia with CBF translocations, the resulting fusion proteins aberrantly regulate these target genes, leading to uncontrolled cell proliferation and a block in differentiation. This compound inhibits the interaction between RUNX1 and CBFβ (or the fusion protein), thereby restoring normal transcriptional control to some extent and inducing anti-leukemic effects.

Ro5_3335_Signaling_Pathway cluster_nucleus Nucleus cluster_leukemia CBF Leukemia RUNX1 RUNX1 DNA Target Gene Promoters RUNX1->DNA CBFbeta CBFβ CBFbeta->RUNX1 Transcription Gene Transcription (Hematopoiesis) DNA->Transcription Proliferation Controlled Proliferation & Differentiation Transcription->Proliferation RUNX1_fusion RUNX1 or CBFβ Fusion Protein DNA_leukemia Target Gene Promoters RUNX1_fusion->DNA_leukemia Abnormal_Transcription Aberrant Gene Transcription DNA_leukemia->Abnormal_Transcription Leukemogenesis Uncontrolled Proliferation & Blocked Differentiation Abnormal_Transcription->Leukemogenesis Ro5_3335 This compound Ro5_3335->RUNX1 Inhibits Interaction Ro5_3335->RUNX1_fusion Inhibits Interaction

Caption: Mechanism of this compound in CBF Leukemia.

Experimental Workflow

The following diagram outlines the general workflow for performing a cell viability assay with this compound.

Cell_Viability_Workflow start Start cell_culture 1. Culture Leukemia Cell Lines start->cell_culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding drug_treatment 3. Treat with Serial Dilutions of this compound cell_seeding->drug_treatment incubation 4. Incubate for 48-72 hours drug_treatment->incubation assay 5. Perform Cell Viability Assay (ATP-based or MTT) incubation->assay data_acquisition 6. Measure Luminescence or Absorbance assay->data_acquisition data_analysis 7. Analyze Data & Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for this compound cell viability assay.

Experimental Protocols

Protocol 1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This method quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[1][11][12][13][14]

Materials:

  • Leukemia cell lines (e.g., ME-1, Kasumi-1)

  • This compound (solubilized in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10-20% FBS)

  • Sterile 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Multimode plate reader with luminescence detection capabilities

  • Sterile, multichannel pipettes

Procedure:

  • Cell Seeding:

    • Culture cells to a sufficient density in logarithmic growth phase.

    • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells with medium only for background luminescence measurement.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Add 10 µL of the diluted this compound solutions or vehicle control (medium with the same percentage of DMSO) to the appropriate wells. The final volume in each well should be 110 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 to 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 110 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2][15][16][17]

Materials:

  • Leukemia cell lines

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • Sterile 96-well clear-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in Protocol 1, using a 96-well clear-bottom plate.

  • Compound Preparation and Treatment:

    • Follow the same procedure as described in Protocol 1.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 to 72 hours.

  • Assay Procedure:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells and formazan crystals. Carefully aspirate the supernatant without disturbing the pellet.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Pipette gently up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all experimental readings.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized viability data and calculate the IC50 value as described in Protocol 1.

References

Application Note: Preparation of Ro5-3335 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ro5-3335 is a cell-permeable benzodiazepine compound that functions as an inhibitor of the core binding factor (CBF) transcriptional complex.[1][2] It specifically targets the interaction between RUNX1 (Runt-related transcription factor 1) and its binding partner CBFβ (Core-binding factor subunit beta).[1][3] This inhibition represses RUNX1/CBFβ-dependent gene transactivation.[1][3] Due to its role in disrupting this key interaction, which is often dysregulated in certain types of leukemia, this compound is a valuable tool for research in hematopoiesis, cancer biology, and gene regulation.[2][3] It has been shown to preferentially kill human leukemia cell lines that harbor CBF fusion proteins.[2][4]

This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro cell culture applications, ensuring reproducibility and accuracy in experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₁₃H₁₀ClN₃O[3]
Molecular Weight 259.69 g/mol [2][5]
Appearance Off-white to yellow solid[4][6]
CAS Number 30195-30-3[2]
Solubility Soluble in DMSO (up to 100 mM)[2][5]
Insoluble in Water and Ethanol[7]
Mechanism of Action: Inhibition of RUNX1-CBFβ Interaction

This compound inhibits the function of the RUNX1-CBFβ heterodimeric transcription factor. Unlike some inhibitors that completely disrupt protein-protein interactions, this compound is understood to modulate the complex, altering its conformation and preventing it from effectively activating the transcription of its target genes.[1] This leads to the suppression of critical cellular processes, such as proliferation in CBF-dependent leukemia cell lines.

Ro5_3335_Pathway cluster_nucleus Cell Nucleus RUNX1 RUNX1 Complex RUNX1-CBFβ Complex RUNX1->Complex heterodimerizes with CBFb CBFβ CBFb->Complex DNA Target Gene Promoter Complex->DNA binds to Transcription Gene Transactivation DNA->Transcription leads to Ro5 This compound Ro5->Complex inhibits function

Caption: Mechanism of this compound action on the RUNX1-CBFβ pathway.

Experimental Protocols

Materials Required
  • This compound powder

  • Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, pyrogen-free pipette tips

  • Calibrated precision balance (analytical or microbalance)

  • Vortex mixer

  • Optional: Sonicator water bath

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a concentrated primary stock solution. It is critical to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

1. Pre-Analysis and Calculation:

  • Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.
  • Use the molecular weight (259.69 g/mol ) to calculate the required volume of DMSO.
  • Formula: Volume (L) = Mass (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))
  • Example for 1 mg of this compound to make a 50 mM stock:
  • Volume (L) = 0.001 g / (0.050 mol/L * 259.69 g/mol ) = 0.000077 L
  • Volume = 77.0 µL of DMSO.

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
10 mM1 mg385.1 µL
20 mM1 mg192.5 µL
50 mM 1 mg 77.0 µL
100 mM1 mg38.5 µL

2. Reconstitution:

  • Carefully weigh the desired amount of this compound powder or use the entire content of a pre-weighed vial.
  • Add the calculated volume of high-purity DMSO directly to the vial containing the powder.
  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
  • If dissolution is difficult, brief sonication in a water bath may be used to aid the process.[4]

3. Aliquoting and Storage:

  • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][9]
  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the high-concentration DMSO stock for direct application to cell culture media.

1. Intermediate Dilution (Optional but Recommended):

  • To avoid precipitation when adding the DMSO stock directly to aqueous media, it is best practice to first make an intermediate dilution in DMSO or sterile cell culture medium.
  • For example, dilute the 50 mM stock solution 1:100 in sterile culture medium to create a 500 µM intermediate stock.

2. Final Working Solution:

  • Add the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
  • Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1% to 0.5%. [10][11] A vehicle control (medium with the same final DMSO concentration) must always be included in experiments.
  • Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM from a 50 mM stock:
  • Volume of stock = (10 µM * 10 mL) / 50,000 µM = 0.002 mL = 2 µL
  • Final DMSO % = (2 µL / 10,000 µL) * 100 = 0.02% (This is well within the safe limit).
  • Mix the final solution thoroughly by gentle inversion or pipetting before adding to cells.

Experimental Workflow

The following diagram illustrates the complete workflow from receiving the compound to its application in cell culture experiments.

Ro5_3335_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation A Receive this compound (Lyophilized Powder) B Calculate Required Volume of DMSO A->B C Reconstitute in DMSO (Vortex/Sonicate) B->C D Create High-Concentration Stock (e.g., 50 mM) C->D E Aliquot for Storage (-80°C) D->E F Thaw Single Aliquot of Stock Solution E->F For Experiment G Dilute Stock into Cell Culture Medium F->G H Ensure Final DMSO Concentration <0.5% G->H I Add to Cell Culture H->I J Include Vehicle Control (DMSO only) H->J

Caption: Workflow for preparing and using this compound solutions.
Storage and Stability

Proper storage is essential to maintain the activity and integrity of this compound.

FormStorage TemperatureStability PeriodNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.[8]
DMSO Stock Solution -20°CUp to 1 monthFor short-term storage.[7]
DMSO Stock Solution -80°C1 to 2 yearsRecommended for long-term storage.[1][7]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Always aliquot stock solutions into single-use volumes.[9][10]

  • Use Fresh Solvents: DMSO is hygroscopic and can absorb water, which may reduce the solubility of the compound.[12][7] Use fresh, anhydrous grade DMSO for preparing stock solutions.

  • Stability in Media: Once diluted in aqueous cell culture medium, the working solution should be prepared fresh and used immediately for optimal results, as the stability of this compound in aqueous solutions is limited.[7][10]

References

Troubleshooting & Optimization

Ro5-3335 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ro5-3335. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable benzodiazepine compound that functions as an inhibitor of the core-binding factor (CBF) transcriptional complex.[1][2] Specifically, it targets the interaction between two key proteins: Runt-related transcription factor 1 (RUNX1) and core-binding factor β (CBFβ).[3][4] By disrupting this interaction, this compound represses the transactivation of RUNX1/CBFβ target genes, which are crucial for normal hematopoiesis and are often dysregulated in certain types of leukemia.[5][6]

Q2: What are the primary research applications of this compound?

This compound is primarily used in cancer research, particularly in the study of acute myeloid leukemia (AML) and other hematological malignancies where the RUNX1-CBFβ pathway is implicated.[3][4] It has been shown to preferentially kill human leukemia cell lines with CBF fusion proteins.[2][7] Additionally, it is utilized in studies of hematopoiesis and developmental biology due to its role in inhibiting the function of the RUNX1/CBFβ complex.[5]

Q3: What is the solubility of this compound in common laboratory solvents?

This compound exhibits high solubility in dimethyl sulfoxide (DMSO). It is sparingly soluble or insoluble in aqueous solutions like water and phosphate-buffered saline (PBS), as well as in ethanol. For detailed solubility data, please refer to the data table in the "Solubility and Stock Solution Preparation" section.

Q4: How should I store this compound powder and stock solutions?

The solid powder form of this compound should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to 3 months or at -80°C for longer-term storage (up to one year).[4][7] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Solubility and Stock Solution Preparation

Quantitative data on the solubility of this compound in various solvents is summarized below. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 25.96 - 100100 - 385Highly soluble. Use of fresh, anhydrous DMSO is recommended.[2]
Water InsolubleInsolubleNot recommended as a primary solvent.
Ethanol InsolubleInsolubleNot recommended as a primary solvent.
PBS (pH 7.2) InsolubleInsolubleNot recommended as a primary solvent.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: this compound powder is difficult to dissolve in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture.

  • Solution: Use a fresh, unopened bottle of anhydrous or molecular sieves-dried DMSO. Ensure the cap is tightly sealed immediately after use to prevent moisture absorption.

  • Possible Cause: Insufficient mixing.

  • Solution: Vortex the solution for several minutes. If the compound still does not fully dissolve, sonication can be employed to aid dissolution. Gentle warming of the solution to 37°C can also be helpful.

Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture media or PBS.

  • Possible Cause: The aqueous solubility of this compound is very low, and the addition of the DMSO stock to an aqueous environment can cause it to precipitate out.

  • Solution 1: Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) media, mix thoroughly, and then add this intermediate dilution to the final volume.

  • Solution 2: Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO concentration in your experiment (e.g., from 0.1% to 0.5%) may help keep the compound in solution. However, it is critical to run a vehicle control to ensure the higher DMSO concentration does not affect cell viability or the experimental outcome. The final DMSO concentration should generally be kept below 0.5%.

  • Solution 3: Use of Pluronic F-127: For particularly challenging compounds, a small amount of Pluronic F-127 can be added to the aqueous medium to improve the solubility of hydrophobic compounds.

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.

  • Possible Cause: Inaccurate concentration of the stock solution.

  • Solution: Recalibrate your balance before weighing the compound. Ensure the compound is fully dissolved in the solvent before making further dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 259.69 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.597 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If any particulates remain, sonicate the solution for 5-10 minutes.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Treatment of Leukemia Cell Lines with this compound

Materials:

  • Leukemia cell line of interest (e.g., ME-1, Kasumi-1, REH)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 10 mM this compound stock solution in DMSO

  • Sterile 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Culture the leukemia cells to a sufficient density for the experiment.

  • On the day of the experiment, count the cells and adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).

  • Seed the cells into a 96-well plate at the desired volume (e.g., 100 µL/well).

  • Prepare a series of working solutions of this compound by diluting the 10 mM DMSO stock solution in complete cell culture medium. It is recommended to perform a stepwise dilution as described in the troubleshooting section to avoid precipitation.

  • Add the this compound working solutions to the appropriate wells of the 96-well plate. Also, include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can then be calculated. Published IC50 values for some leukemia cell lines are approximately 1.1 µM for ME-1, 21.7 µM for Kasumi-1, and 17.3 µM for REH.[4]

Visualizations

Ro5_3335_Mechanism_of_Action cluster_pathway RUNX1-CBFβ Signaling Pathway RUNX1 RUNX1 Complex RUNX1-CBFβ Heterodimer RUNX1->Complex CBFbeta CBFβ CBFbeta->Complex Ro5_3335 This compound Ro5_3335->Complex Inhibition DNA Target Gene Promoter Complex->DNA Transcription Gene Transcription DNA->Transcription Cell_Proliferation Cell Proliferation & Differentiation Transcription->Cell_Proliferation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow start Start prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO start->prep_stock culture_cells Culture Leukemia Cells start->culture_cells prep_working Prepare Working Solutions of this compound in Media prep_stock->prep_working seed_plate Seed Cells into 96-well Plate culture_cells->seed_plate treat_cells Treat Cells with this compound and Controls seed_plate->treat_cells prep_working->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze Analyze Data & Calculate IC50 viability_assay->analyze

Caption: A typical in vitro experimental workflow.

References

Optimizing Ro5-3335 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Ro5-3335 for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a benzodiazepine that functions as an inhibitor of the core binding factor (CBF).[1] Specifically, it inhibits the interaction between Runt-related transcription factor 1 (RUNX1) and Core-Binding Factor Subunit Beta (CBFβ), which is crucial for the transactivation of target genes involved in hematopoiesis.[1][2] This inhibition of the RUNX1-CBFβ interaction is the basis for its antiproliferative activity in certain types of leukemia.[2] While it interacts with both RUNX1 and CBFβ, it does not completely disrupt their complex but rather alters its conformation.[1][3]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 1 µM to 25 µM is recommended.[4][3][5] It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO. To prepare a high-concentration stock solution, dissolve the compound in DMSO to a concentration of up to 100 mM. For example, to prepare a 10 mM stock solution, dissolve 2.6 mg of this compound (MW: 259.69 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[1]

Q4: Are there any known off-target effects of this compound?

A4: Yes, this compound was also identified as a Tat antagonist and can inhibit HIV-1 replication. Researchers should be aware of this activity if working in a related field.

Troubleshooting Guide

Issue 1: No or low activity of this compound observed.

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line and assay.
Compound Degradation Ensure the stock solution has been stored properly at -20°C or -80°C. Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Insensitivity The target pathway (RUNX1-CBFβ) may not be critical for the survival or proliferation of your chosen cell line. Consider using a positive control cell line known to be sensitive to this compound, such as ME-1 or Kasumi-1.[1]
Assay-Specific Issues Ensure that the assay readout is appropriate for detecting the expected biological effect of inhibiting the RUNX1-CBFβ pathway.

Issue 2: High cell death or cytotoxicity observed.

Possible Cause Troubleshooting Step
Concentration Too High Lower the concentration of this compound. Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability.
Prolonged Incubation Time Reduce the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect without causing excessive cytotoxicity.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Leukemia Cell Lines

Cell LineDescriptionIC50 (µM)Reference
ME-1Human CBF leukemia cell line (CBFB-MYH11)1.1[1][6][7]
Kasumi-1Human CBF leukemia cell line (RUNX1-ETO)21.7[1][6]
REHHuman CBF leukemia cell line (TEL-RUNX1)17.3[1][6]
SW480Human colon adenocarcinoma cell line4[1]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM (25.96 mg/mL)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Weigh out 2.6 mg of this compound powder (MW: 259.69 g/mol ).

    • Add 1 mL of sterile DMSO to the powder.

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Mix thoroughly by gentle pipetting or vortexing before adding to the cells.

    • Always prepare fresh working solutions for each experiment.

Protocol 2: Dose-Response Assay to Determine IC50

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for the duration of the assay.

    • Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. A common starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control if available.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration relevant to your assay (e.g., 48 or 72 hours).

  • Assay Readout:

    • Perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Visualizations

Signaling_Pathway RUNX1 RUNX1 RUNX1_CBFβ RUNX1-CBFβ Complex RUNX1->RUNX1_CBFβ CBFβ CBFβ CBFβ->RUNX1_CBFβ DNA Target Gene Promoter RUNX1_CBFβ->DNA Binds to Transcription Gene Transcription DNA->Transcription Ro5_3335 This compound Ro5_3335->RUNX1_CBFβ Inhibits Interaction

Caption: this compound inhibits the RUNX1-CBFβ signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Working Prepare Working Solutions (in Culture Medium) Stock->Working Treat Treat Cells with This compound Working->Treat Seed Seed Cells Seed->Treat Incubate Incubate Treat->Incubate Readout Assay Readout Incubate->Readout Analyze Analyze Data Readout->Analyze IC50 Determine IC50 Analyze->IC50

Caption: General workflow for a cell-based assay with this compound.

Troubleshooting_Logic Start Start Troubleshooting NoEffect No or Low Activity? Start->NoEffect HighToxicity High Cytotoxicity? NoEffect->HighToxicity No CheckConc Optimize Concentration (Dose-Response) NoEffect->CheckConc Yes LowerConc Lower Concentration HighToxicity->LowerConc Yes End Problem Resolved HighToxicity->End No CheckCompound Check Compound Stability (Fresh Aliquots) CheckConc->CheckCompound CheckCells Verify Cell Line Sensitivity CheckCompound->CheckCells CheckCells->End CheckSolvent Check Solvent Toxicity (Vehicle Control) LowerConc->CheckSolvent ReduceTime Reduce Incubation Time CheckSolvent->ReduceTime ReduceTime->End

Caption: Troubleshooting logic for this compound experiments.

References

Potential off-target effects of Ro5-3335 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ro5-3335. The information is tailored for scientists and drug development professionals to anticipate and address potential off-target effects and other experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem 1: Unexpected Cellular Phenotypes Unrelated to RUNX1 Inhibition

Question: I am observing cellular effects that are inconsistent with the known function of RUNX1. Could this compound have off-target effects?

Answer: Yes, this compound has known off-target activities that can lead to unexpected phenotypes. Here are some possibilities and troubleshooting steps:

  • HIV-1 Tat Inhibition: this compound was initially developed as an inhibitor of the HIV-1 Tat protein. It predominantly inhibits Tat-dependent transcription initiation from the viral promoter. If your experimental system involves components of the HIV life cycle or related pathways, this off-target activity could be a confounding factor.

    • Recommendation: If you suspect this off-target effect, consider using a RUNX1 inhibitor with a different chemical scaffold that is not known to inhibit Tat.

  • Benzodiazepine-like Effects: this compound is a benzodiazepine derivative. In animal studies, it has been observed to cause drowsiness, which is a typical side effect of benzodiazepines acting on the central nervous system[1][2]. While the direct binding affinity to GABA-A receptors is not extensively published, it is plausible that this compound may interact with these receptors, especially at higher concentrations.

    • Recommendation: For in vivo studies, be mindful of potential sedative effects. For in vitro work on neuronal cells, consider whether GABA-A receptor modulation could influence your results. Include control experiments with other benzodiazepines that do not target RUNX1 to distinguish between on-target and off-target neurological effects.

  • Effects on Hematopoiesis in Normal Cells: In wild-type mice, long-term oral administration of this compound (300 mg/kg/d for 1 month) resulted in reduced total red blood cell count, increased platelets, and changes in white blood cell differentials, although overall bone marrow cellularity was not affected[3].

    • Recommendation: When studying the effects of this compound on hematopoiesis, it is crucial to use appropriate controls, including non-cancerous hematopoietic cells, to understand the baseline effects of the compound on normal blood cell development.

Experimental Workflow for Investigating Off-Target Effects:

start Unexpected Phenotype Observed check_lit Review Literature for Known Off-Target Effects start->check_lit control_exp Design Control Experiments check_lit->control_exp alt_inhibitor Use Alternative RUNX1 Inhibitor control_exp->alt_inhibitor dose_response Perform Dose-Response Analysis control_exp->dose_response rescue_exp Conduct RUNX1 Rescue Experiment control_exp->rescue_exp conclusion Identify Source of Off-Target Effect alt_inhibitor->conclusion dose_response->conclusion rescue_exp->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

Problem 2: Inconsistent or Poor Compound Activity in Cell-Based Assays

Question: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?

Answer: Several factors can contribute to a lack of activity in cell-based assays. Consider the following:

  • Solubility and Stability: this compound is soluble in DMSO but has poor aqueous solubility[4][5].

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C. For cell culture experiments, dilute the stock solution in your culture medium immediately before use. Avoid repeated freeze-thaw cycles. Be aware that moisture-absorbing DMSO can reduce solubility[5]. If you observe precipitation upon dilution in aqueous buffers like PBS, sonication may be required[4].

  • Cell Type Specificity: this compound shows preferential cytotoxicity towards leukemia cell lines with Core Binding Factor (CBF) fusion proteins[6][7][8]. Its potency can vary significantly between different cell lines.

    • Recommendation: Ensure that your cell line is a relevant model for studying RUNX1 inhibition. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Mechanism of Action: this compound does not completely disrupt the RUNX1-CBFβ interaction but rather alters the conformation of the complex[9][10].

    • Recommendation: Assays that are highly sensitive to the complete dissociation of the RUNX1-CBFβ complex might not be suitable for measuring the activity of this compound. Consider using downstream functional assays, such as reporter gene assays for known RUNX1 target genes (e.g., M-CSFR promoter)[7][11], or measuring changes in the expression of RUNX1 target genes.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

A1: this compound is an inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and its binding partner Core Binding Factor Subunit Beta (CBFβ)[7][8][9]. It binds to both RUNX1 and CBFβ, repressing RUNX1/CBFβ-dependent transactivation[7][11].

Q2: What are the known off-target effects of this compound?

A2: The most well-documented off-target effect is the inhibition of HIV-1 Tat-mediated transcription[6]. Due to its benzodiazepine structure, it may also interact with GABA-A receptors, leading to sedative effects in vivo[1][2].

Q3: What are the recommended working concentrations for this compound?

A3: The effective concentration of this compound is highly cell-line dependent. For CBF leukemia cell lines, IC50 values range from 1.1 µM to 21.7 µM[9][10]. For reporter assays, concentrations between 0.5 µM and 25 µM have been shown to be effective[11]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in DMSO to prepare a stock solution (e.g., 10-100 mM)[4]. Stock solutions can be stored at -20°C or -80°C for extended periods[10]. For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 are recommended[10].

Q5: Are there any known issues with non-specific cytotoxicity?

A5: this compound has been shown to be more potent against CBF leukemia cell lines compared to leukemia cell lines without CBF fusion proteins[6]. It also showed no significant cell loss in control bone marrow cells at concentrations effective against Cbfb–MYH11 expressing cells[3]. However, as with any small molecule inhibitor, it is crucial to assess cytotoxicity in your specific cell line of interest and in relevant control cells.

Quantitative Data Summary

Cell LineIC50 (µM)Reference
ME-1 (CBF Leukemia)1.1[9][10]
Kasumi-1 (CBF Leukemia)21.7[9][10]
REH (CBF Leukemia)17.3[9][10]
SW480 (Colon Adenocarcinoma)4[10]

Experimental Protocols

Luciferase Reporter Assay for RUNX1/CBFβ Transactivation

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on the transactivation of the M-CSFR promoter by RUNX1 and CBFβ[3][11].

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 24-well plates.

    • Co-transfect cells with expression vectors for RUNX1 and CBFβ, a luciferase reporter plasmid driven by the M-CSFR promoter, and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.5, 5, and 25 µM) or DMSO as a vehicle control.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Express the results as fold change relative to the control (cells transfected with the reporter plasmid alone and treated with DMSO).

UV Absorption Depletion Assay for Protein-Compound Interaction

This protocol is based on the method used to demonstrate the physical interaction between this compound and RUNX1/CBFβ[7][11].

  • Protein Immobilization:

    • Immobilize His-tagged RUNX1 or CBFβ protein on nickel resin.

  • Compound Incubation:

    • Incubate the protein-bound resin with a known concentration of this compound in an appropriate buffer.

  • Separation:

    • Centrifuge the mixture to pellet the resin and the bound protein-compound complex.

  • Quantification:

    • Measure the absorbance of the supernatant at 374 nm, which is a characteristic absorption peak for this compound.

  • Data Analysis:

    • A decrease in the absorbance of the supernatant compared to a control sample without the protein indicates that this compound has bound to the protein and has been depleted from the solution.

Signaling Pathway Diagrams

cluster_nucleus Nucleus RUNX1 RUNX1 TargetGene Target Gene (e.g., M-CSFR) RUNX1->TargetGene CBFb CBFβ CBFb->RUNX1 enhances binding Transcription Transcription TargetGene->Transcription Ro5_3335 This compound Ro5_3335->RUNX1 inhibits interaction Ro5_3335->CBFb

Caption: On-target effect of this compound on the RUNX1-CBFβ pathway.

cluster_HIV HIV-1 Transcription Tat Tat Protein LTR HIV-1 LTR Tat->LTR activates Viral_Transcription Viral Gene Transcription LTR->Viral_Transcription Ro5_3335 This compound Ro5_3335->Tat inhibits

References

Ro5-3335 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Ro5-3335. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: The recommended storage temperature for solid this compound can vary slightly among suppliers. For optimal stability, it is advised to store the powder at either 2-8°C or -20°C.[1][2][3][4][5] Refer to the supplier's datasheet for specific recommendations.

Q2: How should I store this compound after dissolving it in a solvent?

A2: Once reconstituted in a solvent such as DMSO, it is crucial to aliquot the solution and store it frozen.[6][7][8] Recommended storage temperatures for stock solutions are -20°C or -80°C to minimize degradation.[1][9]

Q3: For how long is a this compound stock solution stable?

A3: The stability of this compound in solution is dependent on the storage temperature. When stored at -20°C, stock solutions are generally stable for up to three months.[6][7][8] For longer-term storage, -80°C is recommended, which can extend the stability for up to two years.[1][9]

Q4: What is the recommended solvent for dissolving this compound?

A4: DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[2][4][5]

Q5: Can I subject this compound solutions to repeated freeze-thaw cycles?

A5: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is the best practice to maintain its integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage.1. Verify that the compound has been stored according to the recommended conditions (see storage tables below). 2. Prepare a fresh stock solution from solid powder. 3. If the problem persists, consider performing a stability check of your compound (see Experimental Protocols).
Precipitation observed in the stock solution upon thawing. Poor solubility or supersaturation at lower temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, sonication may be carefully applied. 3. For future preparations, consider using a slightly lower concentration if solubility is a persistent issue.
Discoloration of the this compound powder or solution. Potential degradation of the compound.1. Do not use the discolored material. 2. Discard the vial and use a fresh, properly stored stock.

Quantitative Data Summary

Recommended Storage Conditions for Solid this compound
Supplier Storage Temperature Reported Stability
MedchemExpress-20°C3 years
MedchemExpress4°C2 years
R&D Systems+4°CNot specified
Sigma-Aldrich2-8°CNot specified
Tocris Bioscience+4°CNot specified
Recommended Storage Conditions for this compound in Solvent
Supplier Storage Temperature Reported Stability
MedchemExpress-80°C2 years
MedchemExpress-20°C1 year
Calbiochem-20°CUp to 3 months

Experimental Protocols

Protocol for Assessing this compound Stock Solution Stability

This protocol outlines a general method for determining the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade DMSO
  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Analytical balance
  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in a precise volume of DMSO to achieve a desired concentration (e.g., 10 mM).
  • Aliquot the stock solution into several cryovials for storage at the desired temperature (e.g., -20°C and 4°C).

3. HPLC Analysis (Time Point 0):

  • Prepare a standard curve by diluting the freshly prepared stock solution to a range of known concentrations.
  • Inject the standards onto the HPLC system to establish a linear calibration curve.
  • Inject an aliquot of the initial stock solution (Time 0) and record the peak area of this compound.

4. Stability Study:

  • Store the aliquots at the designated temperatures.
  • At specified time intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
  • Allow the aliquot to thaw completely and reach room temperature.
  • Inject the sample onto the HPLC system and record the peak area.

5. Data Analysis:

  • Calculate the concentration of this compound in each sample at each time point using the calibration curve.
  • Compare the concentration to the initial (Time 0) concentration to determine the percentage of degradation.
  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

Hypothetical Degradation Pathway for this compound

Since specific degradation pathways for this compound are not extensively documented, a hypothetical pathway is proposed based on the known degradation of other benzodiazepines. The primary routes of degradation for benzodiazepines often involve oxidation and hydrolysis of the diazepine ring.

G Hypothetical Degradation Pathway of this compound Ro5_3335 This compound Oxidized_Product Oxidized Metabolite (e.g., Hydroxylation) Ro5_3335->Oxidized_Product Oxidation (e.g., CYP450 enzymes) Hydrolyzed_Product Hydrolytic Cleavage Product (Ring Opening) Ro5_3335->Hydrolyzed_Product Hydrolysis (Acidic/Basic Conditions) Further_Degradation Further Degradation Products Oxidized_Product->Further_Degradation Hydrolyzed_Product->Further_Degradation

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquoting Aliquot into Multiple Vials Prep_Stock->Aliquoting Temp_Minus_20 -20°C Aliquoting->Temp_Minus_20 Temp_4 4°C Aliquoting->Temp_4 Temp_RT Room Temperature (Stress Condition) Aliquoting->Temp_RT HPLC_Analysis HPLC Analysis at Time Points Temp_Minus_20->HPLC_Analysis Temp_4->HPLC_Analysis Temp_RT->HPLC_Analysis Data_Analysis Data Analysis & Degradation Calculation HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes that may be related to this compound stability.

G Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Check_Storage Verify this compound Storage Conditions Start->Check_Storage Correct_Storage Storage Conditions Correct? Check_Storage->Correct_Storage Prepare_Fresh Prepare Fresh Stock Solution Correct_Storage->Prepare_Fresh No Correct_Storage->Prepare_Fresh Yes Re_Run_Exp Re-run Experiment Prepare_Fresh->Re_Run_Exp Implement_Proper_Storage Implement Proper Storage Protocol Prepare_Fresh->Implement_Proper_Storage If storage was incorrect Problem_Solved Problem Resolved Re_Run_Exp->Problem_Solved Other_Factors Investigate Other Experimental Factors Re_Run_Exp->Other_Factors Issue Persists Implement_Proper_Storage->Re_Run_Exp

Caption: Decision tree for troubleshooting experimental issues.

References

Troubleshooting inconsistent results in Ro5-3335 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Ro5-3335. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a benzodiazepine derivative that functions as an inhibitor of the core binding factor (CBF) leukemia.[1] It specifically targets the interaction between RUNX1 and CBFβ, repressing RUNX1/CBFβ-dependent transactivation.[1][2][3] It is important to note that this compound does not completely disrupt the RUNX1-CBFβ complex but rather alters its conformation.[1] Additionally, this compound has been reported to act as a Tat antagonist, inhibiting HIV-1 replication.[4]

Q2: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. For example, CBF leukemia cell lines are generally more sensitive than those without CBF fusion proteins.[5] Ensure you are using the appropriate cell line for your experimental question and compare your results to established data for that line (see Table 1).

  • Solubility Issues: this compound has poor aqueous solubility and is typically dissolved in DMSO.[4][6] Precipitation of the compound in your culture medium can lead to a lower effective concentration and thus a higher apparent IC50. See the troubleshooting guide below for proper handling of this compound solutions.

  • Assay Duration: The incubation time with this compound can influence the IC50 value. Ensure you are using a consistent and appropriate assay duration for your cell line and experimental goals.

  • Compound Stability: While stable as a powder, the stability of this compound in solution, particularly at working concentrations in culture media, can vary.[1][6] It is recommended to prepare fresh dilutions from a stock solution for each experiment.

Q3: My this compound solution is cloudy or shows precipitation. What should I do?

This is a common issue due to the compound's low water solubility. Here are some steps to address this:

  • Proper Dissolution: Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming or sonication may aid dissolution.[1][7]

  • Final DMSO Concentration: When diluting the stock solution into your aqueous experimental medium, ensure the final DMSO concentration is kept low (typically <0.5%) to minimize solvent toxicity and precipitation.

  • Pre-warmed Media: Adding the this compound stock solution to pre-warmed media can sometimes help maintain solubility.

  • Fresh Preparations: Always prepare working solutions fresh for each experiment to avoid issues with compound degradation or precipitation over time.

Q4: I am not observing the expected inhibition of RUNX1/CBFβ transactivation. What could be the reason?

Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: Ensure you are using a concentration range appropriate for inhibiting RUNX1/CBFβ activity. Effective concentrations in reporter assays have been demonstrated at 0.5, 5, and 25 µM.[5][8]

  • Reporter Assay System: The choice of reporter construct and cell line can impact the observed effect. The macrophage colony-stimulating factor receptor (MCSFR) promoter is a known target of RUNX1 and CBFβ and has been successfully used in reporter assays with this compound.[5][9]

  • Transfection Efficiency: In transient transfection-based reporter assays, low transfection efficiency of your RUNX1, CBFβ, or reporter plasmids will result in a weak signal and may mask the inhibitory effect of this compound.

  • Compound Activity: Verify the integrity of your this compound compound. If possible, test it in a well-established positive control assay.

Troubleshooting Guides

Guide 1: Inconsistent Anti-proliferative Effects

This guide addresses variability in cell viability and proliferation assays.

Potential Issue Recommended Action
Compound Precipitation in Media Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in pre-warmed media while vortexing gently. Ensure the final DMSO concentration is non-toxic to your cells.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. Overly confluent or sparse cultures can respond differently to treatment.
Assay Readout Time Determine the optimal endpoint for your assay. A time-course experiment can help identify the most consistent time point to measure the anti-proliferative effects of this compound.
Lot-to-Lot Variability of Compound If you suspect issues with the compound itself, purchase a new lot from a reputable supplier and compare its performance to the previous lot in a parallel experiment.
Guide 2: Variable Results in HIV-1 Reactivation Assays

This guide is for researchers using this compound to reactivate latent HIV-1.

Potential Issue Recommended Action
Suboptimal Synergy with Other LRAs This compound has been shown to synergize with HDAC inhibitors like SAHA (Vorinostat) to reactivate latent HIV-1.[10][11] Optimize the concentration of both this compound and the synergistic agent.
Cell Model of Latency The level of reactivation can vary between different models of HIV-1 latency (e.g., J-Lat cells vs. primary patient cells).[11] Characterize the response of your specific cell model to this compound.
Donor Variability in Primary Cells When using PBMCs from patients, expect significant donor-to-donor variability in the response to latency-reversing agents.[11] Include appropriate controls and a sufficient number of donors to draw meaningful conclusions.
Off-Target Effects on Tat This compound is also a Tat antagonist, which could confound results in some HIV-1 reactivation assays.[4][12] Consider using assays that are less dependent on Tat transactivation for the initial readout of latency reversal.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Human Cell Lines

Cell LineCell TypeIC50 (µM)Reference
ME-1CBF Leukemia1.1[1][4]
Kasumi-1CBF Leukemia21.7[1]
REHCBF Leukemia17.3[1]
SW480Colon Carcinoma4[1]

Table 2: Effective Concentrations of this compound in In Vitro Assays

AssayCell Line/SystemEffective Concentration (µM)Observed EffectReference
RUNX1/CBFβ Transactivation293T cells0.5, 5, 25Significant reduction in MCSFR promoter activation[5][8]
HIV-1 Tat AssaySW480 cells4 (IC50)Inhibition of HIV-1 replication[1]
HIV-1 ReactivationJ-Lat cells502.2-fold increase in GFP positive cells[11]
HIV-1 Reactivation in Patient PBMCsPrimary CD4+ T-cells5Synergizes with SAHA to increase Gag mRNA[11]

Experimental Protocols

Protocol 1: General Preparation of this compound Stock and Working Solutions

  • Stock Solution (100 mM in DMSO):

    • This compound has a molecular weight of 259.69 g/mol .[4]

    • To prepare a 100 mM stock solution, dissolve 2.6 mg of this compound powder in 100 µL of high-purity DMSO.

    • Ensure complete dissolution. Gentle warming and vortexing can be applied.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][6] Stock solutions in DMSO are stable for at least one year at -20°C.[1]

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the DMSO stock solution into the appropriate cell culture medium or assay buffer.

    • To minimize precipitation and solvent toxicity, ensure the final concentration of DMSO in the working solution is low (e.g., ≤ 0.1%).

    • For a 10 µM working solution, you can perform a serial dilution from the 100 mM stock. For example, a 1:100 dilution into an intermediate buffer, followed by a 1:10 dilution into the final medium.

Protocol 2: Cell Viability (MTT/XTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in culture medium from your stock solution.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for formazan crystal formation.

  • Solubilize the formazan crystals using the provided solubilization buffer.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Visualizations

Ro5_3335_Mechanism cluster_nucleus Nucleus RUNX1 RUNX1 DNA Target Gene Promoter (e.g., MCSFR) RUNX1->DNA Binds to DNA Transcription Gene Transcription CBFβ CBFβ CBFβ->RUNX1 Stabilizes DNA->Transcription Promotes Ro5_3335 This compound Ro5_3335->RUNX1 Inhibits Interaction Ro5_3335->CBFβ

Caption: Mechanism of this compound action on the RUNX1-CBFβ pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Check this compound Solution (Precipitation? Freshly made?) Start->Check_Compound Check_Cells Verify Cell Line and Conditions (Passage number? Density?) Check_Compound->Check_Cells No Solubility_Issue Address Solubility: - Use fresh DMSO - Pre-warm media - Keep final DMSO low Check_Compound->Solubility_Issue Yes Check_Protocol Review Experimental Protocol (Incubation time? Concentrations?) Check_Cells->Check_Protocol No Cell_Culture_Issue Standardize Cell Culture: - Use consistent seeding density - Monitor cell health Check_Cells->Cell_Culture_Issue Yes Protocol_Issue Optimize Protocol: - Perform dose-response and time-course - Include proper controls Check_Protocol->Protocol_Issue Yes Rerun Rerun Experiment Check_Protocol->Rerun No, protocol is optimal Solubility_Issue->Rerun Cell_Culture_Issue->Rerun Protocol_Issue->Rerun

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Ro5-3335 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Ro5-3335 toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a benzodiazepine that functions as an inhibitor of the core binding factor (CBF). It specifically targets the interaction between RUNX1 and CBFβ, repressing RUNX1/CBFβ-dependent transactivation.[1][2] While it interacts with both RUNX1 and CBFβ, it does not completely disrupt their complex but rather alters its conformation.[1] This inhibition of the RUNX1-CBFβ interaction is critical for its therapeutic effects in diseases like CBF leukemias.[3]

Q2: What are the common animal models used for this compound studies?

A2: this compound has been evaluated in several animal models, including:

  • Zebrafish embryos: To assess its effect on hematopoiesis.[3]

  • Mouse models of leukemia: To determine its efficacy in reducing leukemia burden.[1][3]

  • Mouse models of neurofibroma: To evaluate its impact on tumor growth.[4]

  • Rat models of pulmonary hypertension: To investigate its therapeutic potential in this disease.[5]

Q3: What are the reported toxicities or side effects of this compound in animal models?

A3: The most commonly observed side effect is drowsiness, which is consistent with its benzodiazepine structure.[4] Other reported or potential toxicities include:

  • Dermatitis: Severe dermatitis was observed in a small number of mice in one study, leading to their exclusion.[4]

  • Hematopoietic effects: Inhibition of definitive hematopoiesis has been noted in zebrafish embryos, which may be an on-target effect.[1][3] One study mentioned that this compound exhibits tolerable marrow toxicity.[6]

Troubleshooting Guides

Issue 1: Excessive Sedation or Drowsiness in Animals

Potential Cause: This is an expected pharmacological effect of this compound due to its benzodiazepine class. The dose administered may be too high for the specific animal model or strain.

Troubleshooting Steps:

  • Dose Reduction: Consider a dose-response study to determine the minimum effective dose with an acceptable level of sedation.

  • Optimize Administration Route: Oral administration mixed with feeding dough has been shown to provide more sustained serum concentrations compared to oral gavage or intraperitoneal (IP) injection, which might help in avoiding high peak concentrations that could lead to excessive sedation.[3]

  • Acclimatization Period: Allow for an acclimatization period after the initial doses for the animals to potentially develop tolerance to the sedative effects.

  • Monitor Animal Welfare: Closely monitor animals for their ability to access food and water. If sedation impairs their daily activities, dose reduction is strongly recommended.

Issue 2: Skin Lesions or Dermatitis

Potential Cause: While not a commonly reported side effect, severe dermatitis has been observed in a small subset of mice.[4] The exact cause is not well-defined but could be related to the compound itself, the vehicle used for administration, or an idiosyncratic reaction in certain animals.

Troubleshooting Steps:

  • Vehicle Control: Ensure that a vehicle-only control group is included in your study to rule out the vehicle as the cause of skin irritation.

  • Formulation Check: If preparing your own formulation, ensure complete dissolution of this compound. For oral administration in feed, ensure homogenous mixing to avoid localized high concentrations.

  • Alternative Administration Route: If dermatitis persists with a specific route (e.g., subcutaneous), consider switching to an alternative route like oral administration in feed.

  • Veterinary Consultation: If skin lesions are observed, consult with a veterinarian for appropriate supportive care and to help determine the underlying cause.

Issue 3: Hematological Abnormalities

Potential Cause: As an inhibitor of RUNX1-CBFβ, this compound can impact normal hematopoiesis, which is an on-target effect.[1][3]

Troubleshooting Steps:

  • Establish a Therapeutic Window: Conduct studies to define a therapeutic window that balances anti-disease efficacy with acceptable levels of hematopoietic suppression.

  • Monitor Hematological Parameters: Regularly monitor complete blood counts (CBCs) to track changes in red blood cells, white blood cells, and platelets.

  • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery of the hematopoietic system.

  • Supportive Care: If significant myelosuppression is observed, supportive care measures may be necessary, and a dose reduction should be considered.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
IC50 (Leukemia Cell Lines)
ME-11.1 µMHuman[1]
Kasumi-121.7 µMHuman[1][7]
REH17.3 µMHuman[1][7]
In Vivo Efficacy Dose 300 mg/kg/day (p.o. in feed)Mouse (Leukemia)[1][3]
20 mg/kg (s.c.)Rat (Pulmonary Hypertension)[5]
Pharmacokinetics
Peak Serum Level (300 mg/kg/day, 5 days, p.o. in feed)1.2 µMMouse[6]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mouse Feed

This protocol is adapted from studies demonstrating efficacy in mouse models of leukemia and neurofibroma.[3][4]

  • Preparation of Medicated Dough:

    • Calculate the total required dose of this compound for the treatment group for a specific duration (e.g., 30 days).

    • Dissolve the calculated amount of this compound in a minimal amount of a suitable solvent like DMSO.[8]

    • Thoroughly mix the this compound solution with a standard powdered mouse chow to create a homogenous mixture.

    • Add water to the medicated powder to form a dough-like consistency.

    • Portion the medicated dough for each cage based on the number of animals and their estimated daily food consumption to achieve the target dose (e.g., 300 mg/kg/day).

  • Administration:

    • Provide the medicated dough as the sole food source to the treatment group.

    • Replace the medicated dough daily to ensure freshness and accurate dosing.

    • Monitor food consumption to ensure animals are receiving the intended dose.

  • Monitoring:

    • Observe animals daily for any signs of toxicity, particularly sedation and skin condition.

    • Measure body weight regularly (e.g., twice weekly).

Protocol 2: Subcutaneous Administration of this compound in Rats

This protocol is based on a study in a rat model of pulmonary hypertension.[5]

  • Formulation Preparation:

    • Dissolve this compound in 100% DMSO to achieve the desired concentration for a 20 mg/kg dose.[5] The injection volume should be kept low (e.g., 100 µL for a rat).

  • Administration:

    • Administer the this compound solution via subcutaneous injection.

    • The dosing frequency used in the cited study was every other day for three doses.[5]

  • Monitoring:

    • Monitor the injection site for any signs of local irritation or inflammation.

    • Observe animals for systemic signs of toxicity, such as sedation.

Visualizations

Ro5_3335_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 This compound Intervention RUNX1 RUNX1 DNA Target Gene Promoters RUNX1->DNA CBFβ CBFβ CBFβ->RUNX1 Transcription Gene Transcription (Hematopoiesis) DNA->Transcription Activation Ro5_3335 This compound AlteredComplex Altered RUNX1-CBFβ Complex Ro5_3335->AlteredComplex Inhibits Interaction BlockedTranscription Inhibited Gene Transcription AlteredComplex->BlockedTranscription Inhibition

Caption: Mechanism of this compound action on the RUNX1-CBFβ pathway.

experimental_workflow start Start: Animal Model Selection (e.g., Mouse Leukemia Model) dose_prep Dose Formulation (e.g., Mix this compound in Feed) start->dose_prep treatment Treatment Administration (e.g., 300 mg/kg/day p.o.) dose_prep->treatment monitoring Daily Monitoring - Sedation - Dermatitis - Body Weight treatment->monitoring troubleshoot Toxicity Observed? monitoring->troubleshoot data_collection Data Collection - Tumor Burden - Blood Counts analysis Data Analysis data_collection->analysis end End: Evaluate Efficacy & Toxicity analysis->end troubleshoot->data_collection No adjust Adjust Protocol - Reduce Dose - Change Vehicle/Route troubleshoot->adjust Yes adjust->dose_prep

Caption: Troubleshooting workflow for this compound in vivo experiments.

References

Technical Support Center: Ro5-3335 Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ro5-3335 for oral administration in mice.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of the protein-protein interaction between Runt-related transcription factor 1 (RUNX1) and core-binding factor beta (CBFβ).[1][2][3][4][5][6][7][8][9] By inhibiting this interaction, this compound represses the transcriptional activity of the RUNX1/CBFβ complex, which is crucial for normal hematopoiesis and is often dysregulated in certain types of leukemia.[1][2][3][4][5][6][7][8][9]

2. What is the recommended dose for oral administration of this compound in mice?

A commonly cited dosage in published studies is 300 mg/kg/day.[1][4] This dose has been shown to be effective in reducing leukemia burden in a mouse model when administered daily for 30 days.[1][4]

3. What are suitable vehicles for formulating this compound for oral administration in mice?

This compound is poorly soluble in aqueous solutions. Therefore, a co-solvent system is typically required. Two commonly used formulations are:

  • 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[4]

  • 10% DMSO + 90% Corn Oil[4]

4. What are the known potential side effects of this compound in mice?

As a benzodiazepine derivative, this compound may cause drowsiness in mice.[10] In one study, long-term administration of 300 mg/kg/day resulted in reduced total red blood cell count, increased platelets, and changes in white blood cell differentials.[1]

5. How should this compound be stored?

This compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years). In solvent, it should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[1][4]

Troubleshooting Guides

Formulation and Administration Issues
Issue Possible Cause Recommended Solution
This compound precipitates out of solution during formulation. Incomplete dissolution or temperature changes.Gently warm the solution and/or use sonication to aid dissolution.[4] Prepare the formulation fresh before each use.
The formulation is too viscous for oral gavage. High concentration of PEG300 or corn oil.Ensure the formulation components are at room temperature before mixing. If viscosity remains an issue, consider the alternative formulation or slightly warming the formulation just before administration.
Mouse struggles excessively during oral gavage. Stress and discomfort from the procedure.Ensure proper handling and restraint techniques. Consider using a flexible gavage needle to minimize potential trauma. Anesthesia is an option for particularly difficult animals, but its potential interaction with the compound should be considered.
Suspected misdosing or leakage after gavage. Improper gavage technique.Verify the correct placement of the gavage needle. Administer the formulation slowly and steadily. Observe the mouse for a few minutes post-gavage to check for any signs of leakage from the mouth or nose.
In-Experiment Observations
Observation Possible Cause Recommended Action
Mice appear drowsy or lethargic after dosing. Known side effect of the benzodiazepine structure of this compound.[10]Monitor the animals closely. Ensure they have easy access to food and water. If lethargy is severe or accompanied by other signs of distress, consider reducing the dose or consulting with a veterinarian.
Significant weight loss in the treatment group. Toxicity or reduced food/water intake due to lethargy or other side effects.Monitor body weight daily. Provide palatable, high-energy food supplements if necessary. If weight loss exceeds 15-20% of baseline, consider euthanizing the animal or reducing the dose.
No discernible therapeutic effect at the standard dose. Insufficient drug exposure, rapid metabolism, or resistance.Verify the accuracy of the formulation and dosing. Consider performing a pharmacokinetic study to determine the plasma concentration of this compound. If exposure is low, a different vehicle or administration route may be necessary.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Human Leukemia Cell Lines

Cell LineIC50 (µM)
ME-11.1[1][4]
Kasumi-121.7[1][4]
REH17.3[1][4]

Table 2: In Vivo Efficacy of this compound in a Mouse Leukemia Model

Treatment GroupDosageAdministration RouteDurationOutcome
This compound300 mg/kg/dayOral (in feeding dough)30 daysReduced the number of c-kit+ cells and leukemic cell infiltration in the liver, bone marrow, and spleen.[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline)

This protocol is adapted from supplier recommendations.[4]

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL. This may require warming and/or sonication.

  • In a sterile tube, add the required volume of PEG300.

  • Add the appropriate volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly. For a final concentration of 2.5 mg/mL, you would add 100 µL of a 25 mg/mL stock to 400 µL of PEG300.

  • Add the required volume of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Add the final volume of saline and vortex thoroughly.

  • It is recommended to prepare this formulation fresh daily.

Protocol 2: Oral Gavage Administration in Mice
  • Accurately weigh the mouse to determine the correct volume of the formulation to administer.

  • Draw the calculated volume of the this compound formulation into a syringe fitted with a proper-sized oral gavage needle.

  • Properly restrain the mouse to immobilize its head and straighten its neck and back.

  • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

  • Once the needle is in the correct position (a slight resistance may be felt as it passes into the esophagus), slowly dispense the liquid.

  • Carefully remove the gavage needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Visualizations

Ro5_3335_Signaling_Pathway cluster_nucleus Nucleus RUNX1 RUNX1 DNA Target Gene Promoters RUNX1->DNA Binds CBFb CBFβ CBFb->RUNX1 Stabilizes Transcription Gene Transcription (e.g., Hematopoiesis) DNA->Transcription Ro5_3335 This compound Ro5_3335->RUNX1 Inhibits Interaction Ro5_3335->CBFb

Caption: this compound inhibits the RUNX1-CBFβ signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation Prepare this compound Formulation Dose_Calc Calculate Dose Based on Mouse Weight Formulation->Dose_Calc Gavage Oral Gavage Dose_Calc->Gavage Monitor Monitor for Side Effects (e.g., Drowsiness, Weight Loss) Gavage->Monitor Efficacy Assess Efficacy (e.g., Tumor Volume, Biomarkers) Monitor->Efficacy

Caption: Experimental workflow for this compound oral administration in mice.

References

Addressing Ro5-3335 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ro5-3335. Our aim is to help you overcome common challenges, particularly the issue of precipitation in aqueous solutions, ensuring the reliability and reproducibility of your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in aqueous solutions is a common issue that can significantly impact experimental outcomes. This guide provides potential causes and recommended solutions to maintain the solubility of the compound.

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous media (e.g., PBS, cell culture medium) This compound is poorly soluble in aqueous solutions. The final concentration of DMSO may be too low to maintain solubility.- Increase the final DMSO concentration in your working solution. Note that for cell-based assays, the final DMSO concentration should typically not exceed 0.1% to avoid toxicity. - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. - For in vivo studies, use a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
Cloudiness or visible particles in the stock solution The compound may not be fully dissolved in DMSO.- Gently warm the solution and/or sonicate to aid dissolution.[1][3] - Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[4]
Precipitation during storage of diluted solutions The compound may be unstable in aqueous solutions over time.- Prepare fresh working solutions for each experiment.[1] - If short-term storage is necessary, store aliquots at 4°C for up to one week.[3] For long-term storage of stock solutions, store at -20°C for up to one year or -80°C for up to two years.[1]
Inconsistent experimental results Precipitation may be occurring at a microscopic level, affecting the effective concentration of the compound.- After preparing the final working solution, centrifuge at low speed and use the supernatant for your experiment to remove any potential micro-precipitates. - Visually inspect your solutions for any signs of precipitation before each use.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an inhibitor of the core binding factor (CBF) leukemia pathway.[1] It functions by disrupting the interaction between RUNX1 and CBFβ, two key proteins that form a heterodimeric transcription factor complex essential for hematopoiesis.[5][6] This disruption represses RUNX1/CBFβ-dependent transactivation.[1][7] While it binds to both RUNX1 and CBFβ, it does not completely break apart their interaction but rather alters the conformation of their complex.[1][5]

What is the solubility of this compound?

This compound is highly soluble in DMSO, with reported maximum concentrations of up to 100 mM or approximately 25-60 mg/mL.[3][7] It is, however, practically insoluble in water and ethanol.[4]

How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.[3][4] For example, to prepare a 10 mM stock solution, you would dissolve 2.597 mg of this compound (assuming a molecular weight of 259.69 g/mol ) in 1 mL of DMSO.

Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

No, direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility, which will likely result in precipitation. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the aqueous medium.

How can I prepare this compound for in vivo animal studies?

For in vivo administration, a co-solvent system is necessary to maintain solubility. Here are two established protocols:

  • Protocol 1: Prepare a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]

  • Protocol 2: Prepare a formulation of 10% DMSO and 90% Corn Oil.[1][2]

To prepare these formulations, first dissolve this compound in DMSO to create a clear stock solution. Then, sequentially add the other co-solvents.[1][2] It is recommended to prepare these working solutions fresh on the day of use.[1]

How should I store this compound solutions?
  • Powder: Store at +4°C for short-term and -20°C for long-term storage.[7]

  • DMSO Stock Solutions: Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[1][8] Avoid repeated freeze-thaw cycles.[3]

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment.[1] If temporary storage is needed, keep at 4°C for no longer than a week.[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out 2.597 mg of this compound powder (Molecular Weight: 259.69 g/mol ).

  • Add 1 mL of anhydrous DMSO.

  • Vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Store the stock solution in small aliquots at -20°C or -80°C.

Protocol for Preparing a Working Solution for in vivo Studies (1 mL of 2.5 mg/mL solution):

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of sterile saline to reach a final volume of 1 mL and mix well.

  • Use this formulation for administration immediately after preparation.[1]

Visualizations

Ro5_3335_Troubleshooting_Workflow start Start: Preparing this compound Aqueous Working Solution check_precipitation Observe Precipitation or Cloudiness in Solution? start->check_precipitation cause1 Low DMSO Concentration check_precipitation->cause1 Yes end_success Clear Solution: Proceed with Experiment check_precipitation->end_success No solution1 Increase Final DMSO % or Use Co-solvents (e.g., PEG300, Tween-80) cause1->solution1 cause2 Incomplete Dissolution of Stock solution2 Warm/Sonicate Stock Use Anhydrous DMSO cause2->solution2 cause3 Instability in Aqueous Solution solution3 Prepare Fresh Working Solutions cause3->solution3 end_fail Issue Persists: Re-evaluate Protocol solution1->end_fail solution2->end_fail solution3->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Ro5_3335_Signaling_Pathway RUNX1 RUNX1 Complex RUNX1-CBFβ Heterodimer Complex RUNX1->Complex CBFb CBFβ CBFb->Complex DNA Target Gene Promoters Complex->DNA Binds to Transcription Gene Transactivation (e.g., Hematopoiesis) DNA->Transcription Ro5_3335 This compound Ro5_3335->Inhibition Inhibition->Complex

Caption: this compound mechanism of action on the RUNX1-CBFβ pathway.

References

Validation & Comparative

A Comparative Guide to RUNX1 Inhibitors: Ro5-3335 versus AI-10-104

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to RUNX1 Inhibitors

RUNX1, also known as AML1, is a subunit of the core-binding factor (CBF), a heterodimeric transcription factor essential for normal blood cell development. Chromosomal translocations involving the RUNX1 gene are frequently observed in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These genetic aberrations often lead to the formation of fusion proteins that disrupt normal gene expression, driving leukemogenesis.

Mechanism of Action

Ro5-3335 is a benzodiazepine derivative that was identified through high-throughput screening.[1] Studies have shown that this compound interacts with both RUNX1 and CBFβ.[1][2] However, it does not completely abrogate the formation of the RUNX1-CBFβ complex.[2][3] Instead, it is thought to alter the conformation of the complex, thereby inhibiting its transcriptional activity.[2][3]

RUNX1-CBFβ Signaling Pathway and Inhibition cluster_0 Normal Signaling cluster_1 Inhibition RUNX1 RUNX1 Complex RUNX1-CBFβ Complex RUNX1->Complex CBFbeta CBFβ CBFbeta->Complex DNA Target Gene Promoters Complex->DNA Binds Inactive_Complex Inactive RUNX1-CBFβ Complex Complex->Inactive_Complex Transcription Gene Transcription (Hematopoiesis) DNA->Transcription Regulates Blocked_Transcription Inhibited Transcription DNA->Blocked_Transcription Ro5_3335 This compound Ro5_3335->Complex AI_10_104 AI-10-104 AI_10_104->CBFbeta Binds & Inhibits Inactive_Complex->DNA Binding Inhibited

RUNX1-CBFβ signaling and points of inhibition.

Comparative Performance Data

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound ME-1Acute Myeloid Leukemia1.1[3]
Kasumi-1Acute Myeloid Leukemia21.7[3]
REHB-cell Acute Lymphoblastic Leukemia17.3[3]
This compound & AI-10-104 Lymphoblastic Leukemia Cell LinesAcute Lymphoblastic Leukemia1 - 10[5][6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize RUNX1 inhibitors.

Experimental Workflow for RUNX1 Inhibitor Evaluation start Start tr_fret Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay start->tr_fret Binding Affinity co_ip Co-Immunoprecipitation (Co-IP) tr_fret->co_ip Cellular Target Engagement cell_viability Cell Viability Assay (e.g., MTT) co_ip->cell_viability Cellular Effects in_vivo In Vivo Studies (Zebrafish/Mouse Models) cell_viability->in_vivo Preclinical Efficacy end End in_vivo->end

Workflow for evaluating RUNX1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the interaction between RUNX1 and CBFβ in a high-throughput format.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity. One protein (e.g., RUNX1) is labeled with the donor and the other (e.g., CBFβ) with the acceptor. Interaction brings the fluorophores together, resulting in a FRET signal. Inhibitors that disrupt the interaction will cause a decrease in the FRET signal.

Protocol Outline:

  • Protein Preparation: Recombinant, purified RUNX1 and CBFβ proteins are used. One is typically biotinylated for immobilization and the other is tagged (e.g., with GST or His) for detection.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • Dilute labeled proteins and inhibitor compounds in the assay buffer.

  • Assay Procedure:

    • Add a solution containing streptavidin-Europium cryptate (donor) to a 384-well plate.

    • Add biotinylated RUNX1 and allow it to bind to the streptavidin.

    • Add GST-tagged CBFβ followed by anti-GST-d2 (acceptor).

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. A decrease in this ratio indicates inhibition of the protein-protein interaction.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm the interaction between endogenous or overexpressed RUNX1 and CBFβ in a cellular context and to assess the ability of inhibitors to disrupt this interaction.

Principle: An antibody specific to a "bait" protein (e.g., RUNX1) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., CBFβ) is bound to the bait, it will be co-precipitated. The presence of the prey protein is then detected by Western blotting.

Protocol Outline:

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose beads.

    • Incubate the pre-cleared lysate with an anti-RUNX1 antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G-agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against CBFβ and RUNX1.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis: A decrease in the amount of co-precipitated CBFβ in the inhibitor-treated samples compared to the control indicates that the inhibitor has disrupted the RUNX1-CBFβ interaction.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Seed leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

In Vivo Studies

Both inhibitors have been evaluated in preclinical animal models to assess their efficacy in a living system.

This compound has been tested in zebrafish and mouse models. In a RUNX1-ETO transgenic zebrafish model, this compound was shown to rescue hematopoietic defects.[7] In a mouse model of CBFB-MYH11 leukemia, oral administration of this compound reduced the leukemia burden.[3][7]

Conclusion

Quantitative data suggests that both compounds are active in the low micromolar range against leukemia cell lines. The choice between these inhibitors for a specific research application may depend on the desired mechanism of action and the specific cellular context being investigated. Further head-to-head comparative studies, particularly in vivo, are needed to fully elucidate their relative therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of these and other novel RUNX1 inhibitors.

References

A Comparative Analysis of Ro5-3335 and Cytarabine Efficacy in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Ro5-3335, a targeted inhibitor of the RUNX1-CBFβ interaction, and cytarabine, a standard-of-care cytotoxic agent, in Acute Myeloid Leukemia (AML) models. The following sections present a detailed analysis of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate the supporting data.

Mechanism of Action

This compound is a benzodiazepine derivative that functions as a small molecule inhibitor of the protein-protein interaction between Runt-related transcription factor 1 (RUNX1) and Core-binding factor beta (CBFβ)[1][2]. This interaction is crucial for the function of the CBF complex, which regulates the transcription of genes essential for normal hematopoiesis. In certain subtypes of AML, such as those with the t(8;21) or inv(16) chromosomal abnormalities, fusion proteins involving RUNX1 or CBFβ are critical for leukemogenesis. By disrupting the RUNX1-CBFβ interaction, this compound inhibits the transcriptional activity of these oncogenic fusion proteins, leading to cell growth inhibition and apoptosis in susceptible AML cells[3][4][5].

Cytarabine (ara-C) is a pyrimidine nucleoside analog that has been a cornerstone of AML chemotherapy for decades[6][7]. Upon cellular uptake, cytarabine is phosphorylated to its active triphosphate form, arabinosylcytosine triphosphate (ara-CTP)[6][8][9][10]. Ara-CTP exerts its cytotoxic effects primarily by inhibiting DNA polymerase, thereby halting DNA synthesis and repair[6][7][8]. It is also incorporated into the DNA strand, leading to chain termination[6][9]. As its action is most prominent during the S phase of the cell cycle, cytarabine is particularly effective against rapidly dividing cancer cells[7][9].

Quantitative Data Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and cytarabine in various AML models.

Table 1: In Vitro Anti-proliferative Activity of this compound and Cytarabine in AML Cell Lines

Cell LineAML SubtypeDrugIC50 (µM)Reference
ME-1CBF Leukemia (t(8;21))This compound1.1--INVALID-LINK--
Kasumi-1CBF Leukemia (t(8;21))This compound21.7--INVALID-LINK--
Kasumi-1CBF Leukemia (t(8;21))Cytarabine~0.1 (96h)--INVALID-LINK--
THP-1MLL-rearranged AMLCytarabine~0.05-0.1 (48h)--INVALID-LINK--

Note: The IC50 values for cytarabine in Kasumi-1 and THP-1 cells are from different studies than those for this compound and may have been determined under different experimental conditions. A direct head-to-head comparison of IC50 values under identical conditions is not available in the reviewed literature.

Table 2: In Vivo Efficacy of this compound and Cytarabine in a CBFB-MYH11 Mouse Model of AML

Treatment GroupReduction in c-kit+ Leukemic Cells (Day 21)Median Survival (Days)Statistical Significance (vs. Saline)Reference
Saline-40---INVALID-LINK--
This compound (300 mg/kg/day, p.o.)More effective than cytarabine48P < 0.05--INVALID-LINK--
Cytarabine (25 mg/kg/day, i.p.)Significant reduction45P < 0.002--INVALID-LINK--
This compound + CytarabineSynergistic reduction55P < 0.00001--INVALID-LINK--

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanisms of action and experimental workflows described in the cited studies.

Ro5_3335_Mechanism This compound Mechanism of Action Ro5_3335 This compound RUNX1_CBFb RUNX1-CBFβ Complex Ro5_3335->RUNX1_CBFb Inhibits Interaction DNA DNA RUNX1_CBFb->DNA Binds to Target_Genes Target Gene Transcription DNA->Target_Genes Regulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis

Caption: Mechanism of action of this compound in AML.

Cytarabine_Mechanism Cytarabine Mechanism of Action Cytarabine Cytarabine (Ara-C) Ara_CTP ara-CTP (Active Metabolite) Cytarabine->Ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis & Repair Ara_CTP->DNA_Synthesis Incorporation & Chain Termination DNA_Polymerase->DNA_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death

Caption: Mechanism of action of Cytarabine in AML.

In_Vitro_Workflow In Vitro Efficacy Testing Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis AML_Cells AML Cell Lines (e.g., ME-1, Kasumi-1) Drug_Treatment Treat with this compound or Cytarabine (Dose-response) AML_Cells->Drug_Treatment Incubation Incubate (e.g., 48-96 hours) Drug_Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay IC50 Calculate IC50 Values Cell_Viability->IC50 Apoptosis_Rate Determine Apoptosis Rate Apoptosis_Assay->Apoptosis_Rate

Caption: General workflow for in vitro efficacy testing.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed AML cells (e.g., ME-1, Kasumi-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Drug Treatment: After 24 hours of incubation to allow for cell adherence (if applicable) and stabilization, treat the cells with serial dilutions of this compound or cytarabine. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Treat AML cells with this compound or cytarabine at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are considered live cells.

    • Annexin V-positive and PI-negative cells are early apoptotic cells.

    • Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the drug treatment.

In Vivo Mouse Model of AML

This protocol describes a xenograft model used to evaluate the in vivo efficacy of anti-leukemic agents.

  • Cell Transplantation: Immunocompromised mice (e.g., NOD/SCID) are sublethally irradiated and then intravenously injected with human AML cells (e.g., CBFB-MYH11-immortalized mouse hematopoietic cells).

  • Leukemia Engraftment Monitoring: Monitor the engraftment and progression of leukemia by periodic peripheral blood sampling and analysis of leukemic cell markers (e.g., c-kit) by flow cytometry.

  • Drug Treatment: Once leukemia is established, randomize the mice into treatment groups: vehicle control, this compound, cytarabine, and the combination of this compound and cytarabine. Administer the drugs according to the specified dose and schedule (e.g., this compound orally, cytarabine intraperitoneally).

  • Efficacy Evaluation:

    • Leukemia Burden: Monitor the percentage of leukemic cells in the peripheral blood throughout the treatment period. At the end of the study, assess leukemic infiltration in the bone marrow, spleen, and liver by flow cytometry and histology.

    • Survival Analysis: Monitor the mice for signs of morbidity and record their survival time. Analyze the survival data using Kaplan-Meier curves and log-rank tests.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

Conclusion

This compound and cytarabine demonstrate anti-leukemic activity in AML models through distinct mechanisms of action. This compound, as a targeted therapy, shows particular promise in CBF-AML by directly inhibiting the core oncogenic driver[3][4][5]. Cytarabine, a broad-spectrum cytotoxic agent, remains a critical component of AML treatment[6][7].

The available preclinical data suggest that this compound is more effective than cytarabine in reducing leukemia burden in a CBFB-MYH11 mouse model[11]. Furthermore, the combination of this compound and cytarabine exhibits a synergistic effect, leading to significantly improved survival in this model[11]. This highlights the potential of combining targeted therapies with standard chemotherapy to enhance treatment efficacy in AML.

Further head-to-head in vitro studies are warranted to provide a more direct comparison of the potency of these two agents across a broader range of AML subtypes. Nevertheless, the existing evidence supports the continued investigation of this compound as a promising therapeutic agent for AML, both as a monotherapy and in combination with established drugs like cytarabine.

References

Synergistic Potential of Ro5-3335 in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Ro5-3335, a potent inhibitor of the RUNX1-CBFβ interaction, when used in combination with standard chemotherapy agents. The following sections detail the enhanced anti-cancer activity observed in preclinical models of leukemia and pancreatic cancer, offering valuable insights for future drug development and clinical trial design.

This compound and Cytarabine: A Synergistic Approach for Leukemia

This compound has demonstrated significant synergistic effects with the pyrimidine analog cytarabine, a cornerstone of acute myeloid leukemia (AML) treatment. This combination shows promise for improving therapeutic outcomes in patients with core-binding factor (CBF) leukemias.

In Vitro Efficacy of this compound

This compound exhibits potent anti-proliferative activity against human CBF leukemia cell lines.[1] The half-maximal inhibitory concentration (IC50) values highlight its efficacy as a single agent.

Cell LineIC50 (µM)
ME-11.1
Kasumi-121.7
REH17.3
Table 1: In Vitro anti-proliferative activity of this compound in various leukemia cell lines.[1]
In Vivo Synergistic Effects in a Mouse Model of CBF Leukemia

In a CBFB-MYH11 mouse model of leukemia, the combination of this compound and cytarabine resulted in a significant increase in lifespan and a marked reduction in leukemia burden compared to either agent alone.[2]

Treatment GroupMedian Survival (Days)P-value vs. ControlP-value vs. Cytarabine AloneP-value vs. This compound Alone
Control (Vehicle)~35---
Cytarabine~45< 0.002--
This compound~42NS--
This compound + Cytarabine~55< 0.00001< 0.04< 0.008
Table 2: Survival analysis in a mouse model of CBF leukemia treated with this compound and/or cytarabine.

The combination therapy also led to a more profound reduction in leukemic infiltration in various organs.

OrganReduction in Leukemic Infiltration with Combination Therapy
LiverSignificant reduction (P < 0.03 vs. control)
SpleenSignificant reduction (P < 0.007 vs. control)
Bone MarrowSignificant reduction (P < 0.04 vs. control)
Table 3: Effect of combination therapy on leukemic infiltration.[2]
Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay):

  • Leukemia cell lines (ME-1, Kasumi-1, REH) were seeded in 96-well plates.

  • Cells were treated with varying concentrations of this compound, cytarabine, or a combination of both for 48 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • A solubilization solution was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader to determine cell viability. IC50 values were calculated from the dose-response curves.

In Vivo Mouse Model of Leukemia:

  • CBFB-MYH11 leukemic cells were transplanted into sublethally irradiated recipient mice.

  • Ten days post-transplantation, mice were randomized into four groups: vehicle control, this compound alone (300 mg/kg/day, oral), cytarabine alone, and this compound plus cytarabine.

  • Disease progression was monitored by peripheral blood analysis.

  • Survival was monitored, and upon termination of the experiment, organs were harvested for histological analysis to assess leukemic infiltration.

Signaling Pathway

The synergistic effect of this compound and cytarabine is rooted in their distinct but complementary mechanisms of action. This compound disrupts the crucial interaction between RUNX1 and CBFβ, which is essential for the proliferation and survival of CBF leukemia cells. This disruption likely sensitizes the leukemic cells to the cytotoxic effects of cytarabine, which inhibits DNA synthesis.

RUNX1_CBF_Pathway cluster_nucleus Nucleus cluster_complex RUNX1-CBFβ Complex cluster_cytoplasm Cytoplasm RUNX1 RUNX1 DNA Target Gene Promoters (e.g., c-Kit, Bcl-2) RUNX1->DNA Transcription Gene Transcription (Proliferation, Survival) RUNX1->Transcription CBFβ CBFβ CBFβ->RUNX1 stabilizes CBFβ->Transcription Ro5_3335 This compound Ro5_3335->RUNX1 Inhibits Interaction Cytarabine Cytarabine DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase Inhibits DNA_Polymerase->DNA Replication

RUNX1-CBFβ signaling and points of therapeutic intervention.

This compound and Gemcitabine: A Novel Combination for Pancreatic Cancer

Recent studies have revealed a synergistic relationship between this compound and gemcitabine, the standard-of-care chemotherapeutic for pancreatic ductal adenocarcinoma (PDAC). This combination offers a new strategy to overcome gemcitabine resistance, a major challenge in treating this aggressive cancer.

In Vivo Synergistic Effects in a Pancreatic Cancer Xenograft Model

In a patient-derived xenograft (PDX) mouse model of gemcitabine-resistant pancreatic cancer, the combination of this compound and gemcitabine demonstrated a significantly enhanced anti-tumor effect compared to either drug administered alone.

Treatment GroupTumor Growth Inhibition (%)
GemcitabineModerate
This compoundModerate
This compound + GemcitabineSignificantly Enhanced
Table 4: Qualitative summary of in vivo tumor growth inhibition in a gemcitabine-resistant PDX model. Specific quantitative data on the percentage of inhibition for the combination is an area of active investigation.
Experimental Protocols

In Vivo Patient-Derived Xenograft (PDX) Model:

  • Gemcitabine-resistant PDAC tumors from patients were subcutaneously implanted into immunodeficient mice.

  • Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle control, gemcitabine alone, this compound alone, and the combination of this compound and gemcitabine.

  • Tumor volumes were measured regularly to assess treatment efficacy.

  • At the end of the study, tumors were excised and weighed, and the rate of tumor inhibition was calculated.

Signaling Pathway

The synergy between this compound and gemcitabine in pancreatic cancer is linked to the modulation of endoplasmic reticulum (ER) stress. RUNX1, the target of this compound, has been shown to regulate the expression of BiP (Binding-immunoglobulin protein), a key sensor of ER stress. By inhibiting RUNX1, this compound can disrupt the cancer cells' ability to cope with the ER stress induced by gemcitabine, leading to enhanced apoptosis.

ER_Stress_Pathway Gemcitabine Gemcitabine ER_Stress Endoplasmic Reticulum Stress Gemcitabine->ER_Stress Induces BiP BiP ER_Stress->BiP Activates PERK PERK BiP->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Activates CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes RUNX1 RUNX1 RUNX1->BiP Regulates Expression Ro5_3335 This compound Ro5_3335->RUNX1 Inhibits

This compound modulates the ER stress pathway in pancreatic cancer.

Conclusion

The preclinical data presented in this guide strongly support the synergistic potential of this compound when combined with standard chemotherapy agents for the treatment of leukemia and pancreatic cancer. By targeting the RUNX1-CBFβ interaction, this compound can enhance the efficacy of existing therapies, potentially leading to improved patient outcomes and overcoming drug resistance. Further investigation into these combination strategies in clinical settings is warranted.

References

A Comparative Guide to the Specificity of Ro5-3335 for the RUNX1-CBFβ Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ro5-3335 and other known inhibitors of the RUNX1-CBFβ protein-protein interaction, a critical target in certain types of leukemia. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks to objectively assess the specificity and performance of this compound.

Quantitative Comparison of RUNX1-CBFβ Inhibitors

The table below summarizes the inhibitory concentrations (IC50) of this compound and other compounds against various leukemia cell lines, providing a quantitative measure of their potency.

CompoundTargetCell LineIC50 (µM)Reference
This compound RUNX1-CBFβME-1 (CBFβ-SMMHC)1.1[1][2]
Kasumi-1 (RUNX1-ETO)21.7[1][2]
REH (TEL-RUNX1)17.3[1][2]
AI-10-49CBFβ-SMMHC-RUNX1-0.26[3]
AI-10-47CBFβ-RUNX-3.2[3]
AI-4-57CBFβ-SMMHC-RUNX1-22[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's specificity are provided below.

High-Throughput Screening (HTS) for RUNX1-CBFβ Interaction Inhibitors

High-throughput screening was employed to identify inhibitors of the RUNX1-CBFβ interaction from a large compound library.[4] Two primary assays were utilized:

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

    • Principle: This bead-based assay measures the interaction between two molecules. Biotinylated RUNX1 is bound to streptavidin-coated donor beads, and His-tagged CBFβ is bound to nickel-coated acceptor beads. When RUNX1 and CBFβ interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

    • Procedure:

      • Biotin-RUNX1 and His(6x)-CBFβ proteins are incubated with the compound library in 1,536-well plates.[5]

      • Streptavidin-donor and nickel-acceptor beads are added.

      • After an incubation period, the plates are read on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of the RUNX1-CBFβ interaction.

    • Counter-Screen: To eliminate compounds that interfere with the assay technology, a counter-screen is performed using a biotin-(6x) histidine linker instead of the proteins.[5] Compounds active in the primary screen but inactive in the counter-screen are considered true hits.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • Principle: TR-FRET measures the proximity of two fluorophore-labeled molecules. In this case, RUNX1 and CBFβ are labeled with a donor (e.g., europium) and an acceptor (e.g., allophycocyanin) fluorophore, respectively. When the proteins interact, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.

    • Procedure:

      • Labeled RUNX1 and CBFβ are incubated with test compounds.

      • The FRET signal is measured over time using a plate reader capable of time-resolved fluorescence detection. A decrease in the FRET signal suggests inhibition of the protein-protein interaction.

Cell-Based Assays for Functional Validation
  • Reporter Gene Assay:

    • Principle: This assay measures the transcriptional activity of the RUNX1-CBFβ complex. A reporter gene (e.g., luciferase) is placed under the control of a promoter known to be regulated by RUNX1, such as the macrophage colony-stimulating factor receptor (MCSFR) promoter.[5][6]

    • Procedure:

      • Cells are co-transfected with expression vectors for RUNX1 and CBFβ, along with the reporter construct.

      • The transfected cells are treated with this compound or a vehicle control.

      • Luciferase activity is measured as an indicator of RUNX1-CBFβ-dependent transactivation. A reduction in luciferase activity indicates that the compound inhibits the function of the RUNX1-CBFβ complex.[5]

  • Cell Viability and Proliferation Assays:

    • Principle: These assays assess the effect of the inhibitor on the survival and growth of leukemia cell lines that are dependent on RUNX1-CBFβ or its oncogenic fusion protein derivatives.

    • Procedure:

      • Human leukemia cell lines with and without CBF fusion proteins are cultured in the presence of varying concentrations of this compound.[5]

      • Cell viability is measured after a set incubation period (e.g., 48 hours) using methods such as ATP-based assays (e.g., CellTiter-Glo).[7]

      • The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated to determine the compound's potency and selectivity. This compound has been shown to be more potent against CBF leukemia cell lines.[5]

In Vivo Model Validation
  • Zebrafish Model:

    • Principle: Zebrafish embryos are used as an in vivo model to assess the effect of compounds on hematopoiesis, the formation of blood cells, which is a RUNX1-dependent process.[4]

    • Procedure:

      • Transgenic zebrafish embryos expressing fluorescent proteins in specific blood cell lineages are treated with the test compounds.

      • The development of these fluorescently-labeled cell populations is monitored to determine if the compound inhibits RUNX1-dependent hematopoiesis.[4]

  • Mouse Leukemia Model:

    • Principle: A mouse model of CBFβ-MYH11 leukemia is used to evaluate the therapeutic potential of the inhibitor in a mammalian system.[4]

    • Procedure:

      • Mice are engrafted with leukemia cells.

      • The mice are then treated with this compound, and the leukemia burden is monitored over time by measuring markers such as the percentage of c-kit+ cells in the peripheral blood.[2]

Visualizing Pathways and Processes

RUNX1-CBFβ Signaling and Inhibition

The following diagram illustrates the normal function of the RUNX1-CBFβ complex in gene regulation and how inhibitors like this compound interfere with this process.

RUNX1_CBF_Pathway cluster_nucleus Nucleus RUNX1 RUNX1 DNA Target Gene Promoter RUNX1->DNA Binds to DNA RUNX1->DNA CBFβ CBFβ CBFβ->RUNX1 Stabilizes CBFβ->DNA Transcription Gene Transcription DNA->Transcription Ro5_3335 This compound Ro5_3335->RUNX1 Binds to Ro5_3335->RUNX1 Inhibits Interaction Ro5_3335->CBFβ Binds to Ro5_3335->CBFβ Inhibits Interaction

Caption: RUNX1-CBFβ signaling and inhibition by this compound.

Experimental Workflow for this compound Validation

This diagram outlines the sequential process used to identify and validate this compound as a specific inhibitor of the RUNX1-CBFβ interaction.

Experimental_Workflow HTS High-Throughput Screening (AlphaScreen & TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Counter_Screen Counter-Screening Hit_ID->Counter_Screen Confirmed_Hits Confirmed Hits Counter_Screen->Confirmed_Hits Reporter_Assay Functional Validation (Reporter Gene Assay) Confirmed_Hits->Reporter_Assay Cell_Viability Cell-Based Potency (Leukemia Cell Lines) Reporter_Assay->Cell_Viability In_Vivo_Zebrafish In Vivo Efficacy (Zebrafish Model) Cell_Viability->In_Vivo_Zebrafish In_Vivo_Mouse In Vivo Efficacy (Mouse Model) In_Vivo_Zebrafish->In_Vivo_Mouse

Caption: Workflow for the validation of this compound.

Discussion on Specificity

This compound was identified as an inhibitor of the RUNX1-CBFβ interaction through extensive screening and validation.[4] It directly binds to both RUNX1 and CBFβ.[5] However, it is important to note that this compound does not completely disrupt the RUNX1-CBFβ complex but rather is thought to alter its conformation or the distance between the two proteins.[1][8] This may explain its mechanism of inhibiting the transcriptional activity of the complex.[5]

The specificity of this compound is further supported by its preferential killing of human leukemia cell lines that harbor CBF fusion proteins, demonstrating a targeted effect on cells dependent on this interaction.[4][5] In vivo studies in both zebrafish and mouse models have corroborated these findings, showing that this compound can inhibit RUNX1-dependent processes and reduce leukemia burden.[4]

It is worth noting that this compound was initially characterized as an inhibitor of HIV replication through its interaction with the Tat protein.[5] This suggests potential off-target effects that should be considered in further drug development. However, its potent and specific activity against CBF leukemias makes it a valuable tool for research and a promising lead compound for targeted therapy.[4][5]

Conclusion

The data and experimental evidence presented in this guide demonstrate that this compound is a specific and effective inhibitor of the RUNX1-CBFβ interaction. Its performance, as measured by its potency in relevant cell lines and its efficacy in in vivo models, establishes it as a critical tool for studying RUNX1-CBFβ biology and as a foundational compound for the development of novel therapeutics for CBF leukemias. Further research may focus on optimizing its specificity and exploring its full therapeutic potential.

References

Cross-validation of Ro5-3335's anti-leukemic activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-leukemic activity of Ro5-3335, a small molecule inhibitor of the RUNX1-CBFβ interaction, in various leukemia cell lines. It offers an objective comparison with other relevant compounds and is supported by experimental data to inform future research and drug development efforts.

Introduction

Core binding factor (CBF) leukemias are characterized by chromosomal rearrangements involving the genes encoding the transcription factor subunits RUNX1 (AML1) and CBFβ.[1][2] These rearrangements result in the formation of oncogenic fusion proteins, such as RUNX1-ETO and CBFB-MYH11, which are critical for leukemogenesis.[2][3] The interaction between RUNX1 and CBFβ is essential for the function of these fusion proteins, making it a key target for therapeutic intervention.[1][2]

This compound is a benzodiazepine derivative identified as a potent inhibitor of the RUNX1-CBFβ interaction.[1] It has been shown to selectively induce apoptosis in leukemia cells harboring CBF fusion proteins, highlighting its potential as a targeted therapeutic agent.[2] This guide summarizes the anti-leukemic activity of this compound, compares its efficacy with other compounds, and provides detailed experimental methodologies.

Data Presentation

In Vitro Anti-Leukemic Activity of this compound

This compound has demonstrated potent anti-proliferative activity against various human leukemia cell lines, particularly those with CBF translocations. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

Cell LineLeukemia SubtypeFusion ProteinThis compound IC50 (µM)Reference
ME-1Acute Myeloid Leukemia (AML) M4CBFB-MYH111.1[4]
Kasumi-1Acute Myeloid Leukemia (AML) M2RUNX1-ETO21.7[4]
REHB-cell Acute Lymphoblastic Leukemia (ALL)TEL-RUNX117.3[4]
Comparative Efficacy of this compound and Other RUNX1-CBFβ Inhibitors
In Vivo and Combination Studies

In a murine model of CBFB-MYH11 leukemia, this compound was found to be more effective than the standard chemotherapy agent Cytarabine in reducing the percentage of c-kit positive leukemic cells in the peripheral blood.[2] Furthermore, the combination of this compound and Cytarabine demonstrated a synergistic effect in extending the survival of the leukemic mice.[7]

There is also evidence suggesting a potential synergistic relationship between this compound and histone deacetylase (HDAC) inhibitors. Studies have indicated that this compound may work in concert with HDAC inhibitors like entinostat and SAHA, although the precise mechanisms in leukemia require further investigation.[3]

Experimental Protocols

Cell Viability Assay (ATP-Based)

The anti-proliferative activity of this compound is commonly assessed using a luciferin/luciferase-based ATP assay, which measures the metabolic activity of viable cells.[6]

Materials:

  • Leukemia cell lines

  • This compound and other test compounds

  • 96-well microplates

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed leukemia cells into 96-well plates at a predetermined optimal density.

  • Incubate the cells for 24 hours to allow for attachment and recovery.

  • Prepare serial dilutions of this compound and other test compounds in the cell culture medium.

  • Add the diluted compounds to the respective wells, including a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Equilibrate the plates to room temperature.

  • Add the ATP-based assay reagent to each well according to the manufacturer's instructions.

  • Mix the contents by shaking for a few minutes to induce cell lysis.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

RUNX1/CBFβ Transactivation Reporter Assay

This assay is used to determine the inhibitory effect of compounds on the transcriptional activity of the RUNX1/CBFβ complex.[6]

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression vectors for RUNX1 and CBFβ

  • Reporter plasmid containing a RUNX1-responsive promoter (e.g., M-CSFR promoter) driving a luciferase gene

  • Transfection reagent

  • This compound and other test compounds

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the host cells with the RUNX1 and CBFβ expression vectors and the luciferase reporter plasmid.

  • After transfection, plate the cells into 96-well plates.

  • Treat the cells with various concentrations of this compound or other test compounds.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Determine the effect of the compounds on RUNX1/CBFβ-mediated transactivation.

Mandatory Visualization

RUNX1_CBFbeta_Signaling_Pathway Mechanism of Action of this compound in CBF Leukemia cluster_nucleus Nucleus RUNX1 RUNX1 Fusion_Protein Oncogenic Fusion Protein (e.g., CBFB-MYH11, RUNX1-ETO) RUNX1->Fusion_Protein interacts with CBFbeta CBFβ CBFbeta->Fusion_Protein interacts with Target_Genes Target Gene Promoters Fusion_Protein->Target_Genes binds to Transcription Aberrant Gene Transcription Target_Genes->Transcription activates Proliferation Leukemic Cell Proliferation & Survival Transcription->Proliferation promotes Ro5_3335 This compound Ro5_3335->Fusion_Protein inhibits interaction caption This compound inhibits the RUNX1-CBFβ interaction.

Caption: this compound inhibits the RUNX1-CBFβ interaction.

Experimental_Workflow Experimental Workflow for Assessing Anti-Leukemic Activity start Start cell_culture 1. Culture Leukemia Cell Lines start->cell_culture compound_prep 2. Prepare Serial Dilutions of Test Compounds cell_culture->compound_prep treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation viability_assay 5. Perform Cell Viability Assay (ATP-based) incubation->viability_assay data_analysis 6. Measure Luminescence & Analyze Data viability_assay->data_analysis ic50 7. Determine IC50 Values data_analysis->ic50 end End ic50->end caption A general workflow for in vitro drug screening.

Caption: A general workflow for in vitro drug screening.

References

A Comparative Analysis of the Therapeutic Index: Ro5-3335 vs. Standard-of-Care Drugs in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational agent Ro5-3335 with standard-of-care drugs for Acute Myeloid Leukemia (AML), focusing on their therapeutic indices. By presenting available preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to offer an objective assessment to inform further research and development in AML therapeutics.

Executive Summary

This compound, a novel inhibitor of the RUNX1-CBFβ interaction, has demonstrated promising preclinical activity in models of Core Binding Factor (CBF) AML. An assessment of its therapeutic index, a critical measure of a drug's safety and efficacy, is essential for its potential clinical development. This guide compares the therapeutic window of this compound with established AML therapies, including conventional chemotherapeutics like cytarabine and daunorubicin, and targeted agents such as venetoclax and gilteritinib. While direct comparative therapeutic index studies are limited, an analysis of available efficacy and toxicity data suggests this compound possesses a potentially favorable preclinical therapeutic window in specific AML subtypes.

Data Presentation: Efficacy and Toxicity Profiles

The therapeutic index is conceptually the ratio between the toxic and the therapeutic dose of a drug. In preclinical settings, this is often estimated by comparing the 50% lethal dose (LD50) or the maximum tolerated dose (MTD) with the 50% effective concentration (IC50) or an effective dose in vivo. The following tables summarize the available quantitative data for this compound and standard AML drugs.

Drug Mechanism of Action In Vitro Efficacy (IC50) In Vivo Efficacy (Effective Dose) In Vivo Toxicity (LD50 / MTD) Therapeutic Window Assessment
This compound RUNX1-CBFβ Interaction Inhibitor1.1 µM (ME-1), 17.3 µM (REH), 21.7 µM (Kasumi-1)[1]300 mg/kg/day (oral) in a mouse CBFB-MYH11 leukemia model reduced leukemia burden.[1]MTD appears to be ≥300 mg/kg/day in mice (long-term administration for 30 days was well-tolerated with manageable hematological effects).[2]The significant in vivo efficacy at a well-tolerated dose suggests a potentially wide therapeutic window in preclinical models of CBF-AML.
Cytarabine Pyrimidine Analog (DNA Synthesis Inhibitor)Nanomolar to micromolar range depending on the cell line and exposure time.Standard dose in humans: 100-200 mg/m²/day.[3]MTD in humans is dose-limiting, with severe myelosuppression.Narrow therapeutic index, with significant toxicity at therapeutic doses.
Daunorubicin Anthracycline (Topoisomerase II Inhibitor, DNA Intercalator)Nanomolar range in various AML cell lines.Standard dose in humans: 45-90 mg/m²/day for induction.[4]LD50 in mice (subcutaneous) is 28,800 µg/kg (28.8 mg/kg).[5]Narrow therapeutic index, with cardiotoxicity being a major dose-limiting factor.[4]
Venetoclax BCL-2 InhibitorNanomolar range in sensitive AML cell lines.[6]Effective as a single agent at 100 mg/kg in a murine AML xenograft model.[6] Clinically effective in combination therapies.[7]In combination studies, doses up to 600 mg/day in humans have been evaluated, with hematological toxicities being dose-limiting.[8]Moderate therapeutic window, with on-target hematological toxicities requiring careful management.
Gilteritinib FLT3 InhibitorIC50 for FLT3 wild-type is 5 nM; 0.7-1.8 nM for FLT3-ITD.[9]Clinically effective at a starting dose of 120 mg/day in humans.[10]Dose-limiting toxicities in humans observed at 450 mg/day (diarrhea and elevated liver transaminases).[11]Favorable therapeutic window for a targeted therapy, with manageable off-target effects.

Experimental Protocols

Determination of In Vitro Half-Maximal Inhibitory Concentration (IC50)

Objective: To determine the concentration of a compound that inhibits 50% of a biological process, such as cell proliferation, in vitro.

Materials:

  • AML cell lines (e.g., ME-1, Kasumi-1 for CBF-AML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells, ensuring a range of concentrations that will span the expected IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[12]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[13]

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]

Determination of In Vivo Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity or mortality.[15][16]

Materials:

  • Healthy, age- and sex-matched mice (e.g., C57BL/6 or BALB/c)

  • Test compound (e.g., this compound)

  • Appropriate vehicle for administration

  • Animal balance

  • Calipers for tumor measurement (if applicable)

  • Blood collection supplies

  • Histopathology equipment

Procedure:

  • Dose Selection: Based on in vitro data and literature, select a range of doses for the MTD study. This typically involves a dose-escalation design.[16]

  • Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group (typically 3-5 animals per group for an initial study).[17]

  • Drug Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the selected doses and schedule (e.g., daily for 14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[18]

  • Endpoint: The study is typically continued for a predefined period (e.g., 14-28 days). At the end of the study, or if severe toxicity is observed, animals are euthanized.

  • Analysis: Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination. The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial body weight loss.[15][16]

Mandatory Visualization

Experimental Workflow for Therapeutic Index Assessment

G cluster_invitro In Vitro Efficacy cluster_invivo_efficacy In Vivo Efficacy cluster_invivo_toxicity In Vivo Toxicity cluster_analysis Therapeutic Index Calculation ic50 IC50 Determination (Cell Viability Assay) tumor_model AML Xenograft/ Transgenic Mouse Model ic50->tumor_model Inform Dose Selection efficacy_study Efficacy Study (Tumor Growth Inhibition) tumor_model->efficacy_study therapeutic_index Therapeutic Index (MTD / Effective Dose) efficacy_study->therapeutic_index healthy_mice Healthy Mice Cohorts mtd_study MTD/LD50 Study (Dose Escalation) healthy_mice->mtd_study mtd_study->therapeutic_index

Caption: Workflow for preclinical assessment of a drug's therapeutic index.

Signaling Pathways in AML and Drug Intervention Points

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RUNX1 RUNX1 RUNX1_CBFbeta RUNX1-CBFβ Complex RUNX1->RUNX1_CBFbeta CBFbeta CBFβ CBFbeta->RUNX1_CBFbeta DNA DNA RUNX1_CBFbeta->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription DNA_Polymerase DNA Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication TopoisomeraseII Topoisomerase II TopoisomeraseII->DNA_Replication FLT3 FLT3 Receptor Proliferation Proliferation/ Survival Signaling FLT3->Proliferation BCL2 BCL-2 Apoptosis Apoptosis BCL2->Apoptosis Ro5_3335 This compound Ro5_3335->RUNX1_CBFbeta Inhibits Interaction Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Kinase Activity Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Anti-Apoptotic Function Cytarabine Cytarabine Cytarabine->DNA_Polymerase Inhibits Daunorubicin Daunorubicin Daunorubicin->DNA Intercalates Daunorubicin->TopoisomeraseII Inhibits

Caption: Simplified signaling pathways in AML targeted by this compound and standard drugs.

Conclusion

The assessment of the therapeutic index is a cornerstone of drug development, providing a critical measure of a compound's potential clinical utility. For the novel RUNX1-CBFβ inhibitor, this compound, preclinical data indicates a promising therapeutic window, particularly for CBF-AML, with significant anti-leukemic activity observed at doses that are well-tolerated in animal models. In comparison, standard AML chemotherapies such as cytarabine and daunorubicin are characterized by narrow therapeutic indices and significant toxicities. Newer targeted therapies like venetoclax and gilteritinib offer improved therapeutic windows for specific molecularly-defined AML subtypes. Further comprehensive preclinical toxicology and efficacy studies are warranted to more definitively establish the therapeutic index of this compound and to guide its potential translation into clinical trials for patients with AML.

References

A Comparative Guide to Ro5-3335: In Vitro and In Vivo Correlation of a RUNX1-CBFβ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the benzodiazepine derivative Ro5-3335, an inhibitor of the RUNX1-CBFβ protein-protein interaction, with other relevant compounds. The content is based on available experimental data to objectively assess its performance and potential as a therapeutic agent, particularly in the context of core binding factor (CBF) leukemias.

Executive Summary

Data Presentation

The following tables summarize the quantitative data gathered from various studies to facilitate a clear comparison of this compound with alternative compounds.

Table 1: In Vitro Efficacy - Inhibition of Cell Proliferation (IC50)

CompoundCell LineCell TypeIC50 (µM)Reference
This compound ME-1Human CBF Leukemia1.1[1]
Kasumi-1Human CBF Leukemia21.7[1]
REHHuman CBF Leukemia17.3[1]
AI-10-104 ATL cell linesAdult T-cell Leukemia/Lymphoma1-10[2]
T-ALL patient samplesT-cell Acute Lymphoblastic LeukemiaAvg. GI50 = 2.4[3]
AI-10-49 ME-1Human inv(16) AML0.6[4][5]
Normal human bone marrowNon-cancerous> 25[4][5]

Table 2: In Vivo Efficacy in Mouse Models of Leukemia

CompoundMouse ModelDosing RegimenKey OutcomesReference
This compound CBFB-MYH11 Leukemia300 mg/kg/day (oral) for 30 daysReduced leukemia burden; Decreased c-kit+ cells and leukemic infiltration in liver, bone marrow, and spleen.[1]
AI-10-104 T-ALLNot specified for efficacyInduced apoptosis in T-ALL cell lines in vitro. In vivo testing precluded by pharmacokinetics.[3]
AI-10-49 inv(16) AML200 mg/kg/day for 10 daysSignificantly longer survival (median latency of 61 days vs. 33.5 days for vehicle).[4][6]
Cytarabine CBFB-MYH11 Leukemia100 mg/kg/day (i.p.) for 5 daysLess effective than this compound in reducing peripheral blood c-kit+ cells.

Table 3: In Vivo Efficacy in Zebrafish Models

CompoundZebrafish ModelKey OutcomesReference
This compound RUNX1-ETO TransgenicRescued hematopoietic defects in a dose-dependent manner.[7]
Wild-typeInhibited definitive hematopoiesis.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Proliferation Assay
  • Cell Culture: Human leukemia cell lines (e.g., ME-1, Kasumi-1, REH) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Mouse Model of CBFB-MYH11 Leukemia
  • Animal Model: Cbfb-MYH11 knock-in mice that develop leukemia are used. For transplantation models, leukemic cells from these mice are transplanted into sublethally irradiated recipient mice.[1]

  • Compound Administration: this compound is administered orally, mixed in the feeding dough, at a dose of 300 mg/kg/day for 30 days.[1] Cytarabine is administered via intraperitoneal (i.p.) injection.

  • Monitoring: The health of the mice is monitored daily. Peripheral blood samples are collected periodically to analyze the percentage of c-kit+ leukemic cells by flow cytometry.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized. Spleen, liver, and bone marrow are harvested to assess leukemic infiltration by histology and flow cytometry. Spleen weight is also measured.[1]

In Vivo Zebrafish Model of RUNX1-ETO Induced Hematopoietic Defects
  • Animal Model: A transgenic zebrafish line expressing the human RUNX1-ETO fusion gene under the control of a heat-shock-inducible promoter is used.[7]

  • Induction of RUNX1-ETO: At a specific developmental stage (e.g., 24 hours post-fertilization), embryos are subjected to a heat shock to induce the expression of the RUNX1-ETO protein, leading to hematopoietic defects.[7]

  • Compound Treatment: Immediately after heat shock, embryos are placed in multi-well plates containing embryo medium with various concentrations of this compound or a vehicle control.

  • Phenotypic Analysis: At a later developmental stage (e.g., 48 hours post-fertilization), the hematopoietic phenotype is assessed. This can involve visualizing the circulation of blood cells and the morphology of the posterior blood island using microscopy. In transgenic lines with fluorescently labeled blood cells, the number and distribution of these cells are quantified.[7]

RUNX1-CBFβ Luciferase Reporter Assay
  • Cell Line and Plasmids: A suitable mammalian cell line (e.g., 293T) is used. Cells are co-transfected with a luciferase reporter plasmid containing a RUNX1-responsive promoter (e.g., the M-CSF receptor promoter), expression plasmids for RUNX1 and CBFβ, and a Renilla luciferase plasmid for normalization.[9]

  • Compound Treatment: After transfection, cells are treated with different concentrations of this compound or a vehicle control.

  • Luciferase Activity Measurement: After a defined incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the fold change in luciferase activity relative to the control.

Mandatory Visualization

The following diagrams, generated using the DOT language, visualize key pathways and workflows.

cluster_0 RUNX1-CBFβ Signaling Pathway RUNX1 RUNX1 Complex RUNX1-CBFβ Heterodimer RUNX1->Complex CBFβ CBFβ CBFβ->Complex DNA Target Gene Promoter Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Ro5_3335 This compound Ro5_3335->Complex Inhibits Interaction

Caption: RUNX1-CBFβ signaling pathway and the inhibitory action of this compound.

cluster_1 In Vitro Cell Proliferation Assay Workflow Start Seed Leukemia Cells in 96-well plates Treatment Treat with this compound (or alternative) at various concentrations Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Measure Cell Viability (e.g., ATP levels) Incubation->Assay Analysis Calculate IC50 values Assay->Analysis

Caption: Workflow for determining the in vitro antiproliferative effects of this compound.

cluster_2 In Vivo Mouse Leukemia Model Workflow Transplant Transplant Leukemia Cells into recipient mice Treatment Administer this compound (or alternative/vehicle) Transplant->Treatment Monitoring Monitor disease progression (e.g., peripheral blood analysis) Treatment->Monitoring Endpoint Endpoint Analysis: Leukemic infiltration in organs and survival Monitoring->Endpoint

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model.

References

Independent Verification of Ro5-3335's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ro5-3335 with alternative compounds, focusing on the independent verification of its mechanism of action. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a benzodiazepine compound identified as an inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and its binding partner Core-binding factor beta (CBFβ). This interaction is critical for the function of RUNX1, a key regulator of hematopoiesis. Dysregulation of the RUNX1-CBFβ complex is a hallmark of certain types of leukemia, making it a promising target for therapeutic intervention. While initial studies proposed that this compound directly disrupts the RUNX1-CBFβ interaction, subsequent independent research suggests a more nuanced mechanism, with some studies indicating that the exact mode of action is yet to be fully elucidated. This guide explores the evidence supporting the proposed mechanism and compares this compound with other compounds targeting the RUNX1 pathway and a standard chemotherapeutic agent.

Comparative Analysis of this compound and Alternatives

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its comparators.

Table 1: In Vitro Potency of RUNX1 Pathway Inhibitors

CompoundTargetAssayCell LineIC50 (µM)Reference
This compound RUNX1-CBFβ InteractionCell ViabilityME-1 (inv(16) AML)1.1
Cell ViabilityKasumi-1 (t(8;21) AML)21.7
Cell ViabilityREH (t(12;21) ALL)17.3
AI-10-49 CBFβ-SMMHC/RUNX1 InteractionFRET Assay-0.26
Cell ViabilityME-1 (inv(16) AML)0.6
Cell ViabilityKasumi-1 (t(8;21) AML)>25 (negligible activity)
AI-10-104 RUNX-CBFβ InteractionFRET Assay-3.2
Cytarabine DNA SynthesisCell ViabilityVarious LeukemiaVaries

Table 2: In Vivo Efficacy of this compound and Cytarabine in a Mouse Model of CBFβ-MYH11 Leukemia

TreatmentDosageEffect on c-kit+ cellsReference
Saline (Control) --
This compound 300 mg/kg/day (p.o.)Reduced number of c-kit+ cells
Cytarabine 100 mg/kg/day (i.p.)Less effective than this compound in reducing c-kit+ cells

Mechanism of Action and Signaling Pathways

This compound and the RUNX1-CBFβ Pathway

This compound is proposed to function by inhibiting the protein-protein interaction between RUNX1 and CBFβ. This disruption prevents the formation of a functional transcription factor complex, thereby inhibiting the expression of downstream target genes involved in leukemogenesis. However, some evidence suggests that this compound may not completely disrupt the complex but rather alters its conformation. An independent study also noted that the precise mechanism of action requires further clarification, suggesting potential effects beyond simple interaction disruption, such as promoting differentiation and inhibiting proliferation.

Ro5-3335_Mechanism_of_Action cluster_transcription Transcription Regulation cluster_inhibition Inhibition by this compound RUNX1 RUNX1 DNA Target Gene Promoters RUNX1->DNA Binds CBFβ CBFβ CBFβ->RUNX1 Stabilizes Leukemogenesis Leukemogenic Gene Expression DNA->Leukemogenesis Activates Ro5_3335 This compound Ro5_3335->RUNX1 Inhibits Interaction Ro5_3335->CBFβ

Caption: Proposed mechanism of this compound action on the RUNX1-CBFβ pathway.

Alternative Mechanisms of Action
  • Cytarabine: As a conventional chemotherapy agent, Cytarabine's mechanism is fundamentally different. It is a pyrimidine analog that inhibits DNA synthesis, leading to the death of rapidly dividing cells, including cancer cells.

Alternative_Mechanisms cluster_runx_inhibitors RUNX Pathway Inhibitors cluster_chemo Conventional Chemotherapy AI_10_49 AI-10-49 CBFb_SMMHC CBFβ-SMMHC (Fusion Protein) AI_10_49->CBFb_SMMHC Specific Inhibition AI_10_104 AI-10-104 RUNX1_CBFb RUNX1-CBFβ (Wild-type) AI_10_104->RUNX1_CBFb General Inhibition Cytarabine Cytarabine DNA_Synthesis DNA Synthesis Cytarabine->DNA_Synthesis

Caption: Mechanisms of action for alternative anti-leukemic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the independent verification of findings. Below are outlines of the primary techniques used to assess the interaction between RUNX1 and CBFβ and the effect of inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to study protein-protein interactions.

Principle: Donor and acceptor beads are coated with molecules that bind to the proteins of interest (e.g., streptavidin on the donor bead to bind biotinylated RUNX1, and anti-FLAG antibody on the acceptor bead to bind FLAG-tagged CBFβ). When RUNX1 and CBFβ interact, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. An inhibitor of the interaction will reduce the light signal.

AlphaScreen_Workflow Start Start Mix_Proteins Mix Biotinylated-RUNX1 and FLAG-CBFβ Start->Mix_Proteins Add_Inhibitor Add this compound or Alternative Mix_Proteins->Add_Inhibitor Add_Beads Add Streptavidin-Donor and Anti-FLAG-Acceptor Beads Add_Inhibitor->Add_Beads Incubate Incubate Add_Beads->Incubate Excite Excite at 680 nm Incubate->Excite Measure Measure Light Emission at 520-620 nm Excite->Measure Analyze Analyze Data (Signal vs. Inhibitor Conc.) Measure->Analyze End End Analyze->End

Safety Operating Guide

Navigating the Safe Disposal of Ro5-3335: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Ro5-3335 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for chemical waste management in a research setting.

Key Chemical and Safety Data

Understanding the properties of this compound is the first step in its safe management. The following table summarizes essential data for this compound.

PropertyValueReference
Chemical Name 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one
Molecular Formula C₁₃H₁₀ClN₃O
Molecular Weight 259.69 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO[1]
Storage Store at +4°C
CAS Number 30195-30-3[1]

Experimental Protocol: Proper Disposal of this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated and labeled hazardous waste container.

  • Chemical fume hood.

  • Waste disposal tags or labels as required by your institution.

  • Access to your institution's Environmental Health and Safety (EHS) office procedures and pickup services.

Procedure:

  • Risk Assessment and Preparation:

    • Before handling, review your institution's specific guidelines for chemical waste disposal.

    • Ensure all necessary PPE is worn to prevent skin and eye contact.

    • Perform all handling of solid this compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals can react dangerously.

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

  • Containerization of Waste:

    • Solid Waste: Place all solid materials contaminated with this compound into a clearly labeled, sealed, and durable plastic bag or container.

    • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container. Do not fill the container to more than 80% capacity to allow for vapor expansion.

    • Solutions of this compound in solvents like DMSO should be disposed of as flammable liquid waste.

  • Labeling of Waste Containers:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • List all contents, including the full chemical name "this compound" and any solvents present with their approximate concentrations.

    • Indicate the date when the waste was first added to the container.

    • Attach any other specific labels or tags required by your institution.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

    • Follow all institutional guidelines regarding the maximum amount of waste that can be stored and the time limits for storage.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste as per the labeling.

    • Do not attempt to dispose of this compound down the drain or in the regular trash, as this is improper and may violate regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid labeling Properly Label Container (Contents, Date, Hazards) container_solid->labeling container_liquid->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end End: Proper Disposal Complete ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ro5-3335

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ro5-3335

This guide provides immediate and essential safety, logistical, and operational protocols for the handling and disposal of this compound, a benzodiazepine derivative and core binding factor (CBF) inhibitor.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Chemical Identifier and Properties

PropertyValue
Chemical Name7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one
Alternative NamesCBFβ-Runx1 inhibitor II
CAS Number30195-30-3
Molecular FormulaC13H10ClN3O
Molecular Weight259.69 g/mol
Purity≥98% (HPLC)[1]
SolubilitySoluble in DMSO up to 100 mM (25.96 mg/mL)[1][4]
Personal Protective Equipment (PPE)

Given that this compound is a biologically active compound and classified as a hazardous drug for handling purposes, a comprehensive PPE strategy is mandatory to minimize exposure.[5][6]

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical Safety Goggles or Safety Glasses with side shieldsMust meet ANSI Z87.1 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[7]
Hand Protection Disposable Nitrile or Neoprene GlovesPowder-free and inspected before each use.[8] Double-gloving is recommended. Change gloves immediately upon contact with the chemical.[7]
Body Protection Disposable, low-permeability Laboratory GownShould be worn over personal clothing. Gowns should be seamless and long-sleeved.[5][8]
Foot Protection Closed-toe, closed-heel shoesMust cover the entire foot.[7]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[6]
Head and Hair Covers Disposable bouffant cap or hair coverTo protect against contamination.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and to maintain the integrity of the compound.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store the solid compound at +4°C.[1] For long-term storage of stock solutions, store at -20°C for up to one year or -80°C for up to two years.[2] Protect from light.[9]

Storage and Stability of Stock Solutions

Storage TemperatureDuration
-20°CUp to 1 year[2]
-80°CUp to 2 years[2]
Experimental Workflow: Step-by-Step Handling
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or biological safety cabinet, especially when handling the powdered form.

  • Weighing : Carefully weigh the required amount of this compound powder in a fume hood to avoid inhalation of airborne particles.

  • Solubilization : Prepare stock solutions by dissolving the compound in fresh DMSO.[10] Sonication may be required to aid dissolution.[11]

  • Aliquoting : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[9]

  • Labeling : Clearly label all vials with the compound name, concentration, date, and solvent.

  • Experimentation : When using the compound in experiments, handle with the same level of precaution as the initial stock solution.

  • Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated disposables as chemical waste.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : Collect unused this compound powder and any contaminated disposables (e.g., weigh boats, pipette tips, gloves, gowns) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Dispose of stock solutions and any experimental liquid waste containing this compound in a labeled hazardous chemical waste container. Do not pour down the drain.

  • Sharps : Any needles or other sharps used for transfer should be disposed of in a designated sharps container.

  • Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations for chemical waste.

Visualized Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood/BSC) A->B C Weigh Powder B->C D Prepare Stock Solution (DMSO) C->D E Aliquot and Store D->E F Perform Experiment E->F G Decontaminate Surfaces and Equipment F->G H Dispose of Solid and Liquid Waste G->H I Remove PPE H->I J Wash Hands I->J

Caption: Workflow for safe handling and disposal of this compound.

References

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